Amino-PEG27-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H116N2O27/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h1-58H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAXTLPFBXOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H116N2O27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG27-amine, a homobifunctional amine-terminated polyethylene glycol (PEG) derivative. This document outlines a common and adaptable multi-step synthetic route, purification strategies, and analytical characterization methods. The provided protocols are based on established methodologies for similar amino-terminated PEGs and serve as a detailed guide for laboratory synthesis.
Introduction
This compound (H₂N-(CH₂CH₂O)₂₇-CH₂CH₂-NH₂) is a valuable crosslinker and spacer arm in bioconjugation, drug delivery, and proteomics. Its two primary amine groups allow for the conjugation of biomolecules, while the hydrophilic 27-unit polyethylene glycol chain imparts increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the resulting conjugates. The synthesis of high-purity this compound is crucial for the development of effective and well-defined bioconjugates.
Molecular Properties:
| Property | Value |
| Molecular Formula | C₅₆H₁₁₆N₂O₂₇ |
| Average Molecular Weight | ~1249.5 g/mol [1] |
| CAS Number | 2252208-09-4[2] |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
Synthetic Pathway Overview
The most common and reliable method for synthesizing this compound starts from the corresponding polyethylene glycol diol (HO-PEG27-OH). The synthesis involves a three-step process:
-
Ditosylation/Dimesylation: Activation of the terminal hydroxyl groups of the PEG diol by converting them into better leaving groups, typically tosylates or mesylates.
-
Diazidation: Nucleophilic substitution of the tosylate or mesylate groups with azide ions to form the diazido-PEG intermediate.
-
Reduction: Reduction of the terminal azide groups to primary amines to yield the final this compound product.
This synthetic approach is illustrated in the following workflow diagram.
Caption: General three-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. These are generalized protocols and may require optimization for specific laboratory conditions and scales.
Step 1: Ditosylation of Poly(ethylene glycol) (n=27) diol
This procedure describes the activation of the terminal hydroxyl groups of HO-PEG27-OH using p-toluenesulfonyl chloride (TsCl). An alternative is to use methanesulfonyl chloride (MsCl).
Materials:
-
HO-PEG27-OH (1 equivalent)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Pyridine or Triethylamine (TEA) (2-4 equivalents)
-
p-Toluenesulfonyl chloride (TsCl) (2-3 equivalents)
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Hexane
Procedure:
-
Dry the HO-PEG27-OH under vacuum at 80-100°C for at least 4 hours to remove any residual water.
-
Dissolve the dried HO-PEG27-OH in anhydrous DCM or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine or TEA to the solution, followed by the dropwise addition of a solution of TsCl in anhydrous DCM.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR.
-
Once the reaction is complete, wash the organic layer with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether or hexane.
-
Collect the precipitate by filtration and dry under vacuum to yield TsO-PEG27-OTs as a white solid or viscous oil.
Expected Yield: 85-95%
Step 2: Diazidation of TsO-PEG27-OTs
This step involves the nucleophilic substitution of the tosylate groups with azide groups.
Materials:
-
TsO-PEG27-OTs (1 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃) (5-10 equivalents)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the TsO-PEG27-OTs in anhydrous DMF under an inert atmosphere.
-
Add sodium azide to the solution and heat the mixture to 80-100°C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting N₃-PEG27-N₃ can be used in the next step without further purification or can be precipitated from diethyl ether.
Expected Yield: >90%
Step 3: Reduction of N₃-PEG27-N₃ to this compound
Several methods can be employed for the reduction of the diazide to the diamine. Three common methods are provided below.
Materials:
-
N₃-PEG27-N₃ (1 equivalent)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N₃-PEG27-N₃ in MeOH or EtOH.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the this compound.
Expected Yield: >95%
Materials:
-
N₃-PEG27-N₃ (1 equivalent)
-
Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃) (2.2 equivalents)
-
Deionized water
Procedure:
-
Dissolve the N₃-PEG27-N₃ in THF.
-
Add triphenylphosphine and stir the mixture at room temperature for 2-4 hours.
-
Add deionized water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the intermediate phosphazene.
-
Remove the THF under reduced pressure.
-
The crude product can be purified by precipitation in cold diethyl ether to remove the triphenylphosphine oxide byproduct.
Expected Yield: 80-90%
This method is a milder alternative to catalytic hydrogenation.[3]
Materials:
-
N₃-PEG27-N₃ (1 equivalent)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ammonium chloride (NH₄Cl) (8 equivalents)
-
Zinc dust (Zn) (4 equivalents)[3]
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the azido-terminated PEG in THF.[3]
-
Add deionized water, ammonium chloride, and zinc dust sequentially.
-
Reflux the mixture with stirring for 48-72 hours.
-
Cool the reaction to room temperature and dilute with 1 M NaOH.
-
Extract the product with DCM.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Expected Yield: 82-99%
Purification Strategies
The purification of this compound is critical to remove unreacted starting materials, byproducts, and residual reagents.
Caption: General purification workflow for this compound.
Purification Methods:
| Method | Description |
| Precipitation | The crude product is dissolved in a minimal amount of a good solvent (e.g., DCM, MeOH) and then added dropwise to a large volume of a cold non-solvent (e.g., diethyl ether, hexane). This is effective for removing low molecular weight impurities. |
| Liquid-Liquid Extraction | Used to remove water-soluble impurities and salts. The product is dissolved in an organic solvent (e.g., DCM) and washed with water or brine. |
| Preparative HPLC | For achieving high purity (>95%), reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A C18 column with a water/acetonitrile gradient containing a suitable buffer is typically used. |
Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed by various analytical techniques.
Analytical Techniques:
| Technique | Expected Results |
| ¹H NMR | Confirmation of the PEG backbone protons (typically a large singlet around 3.6 ppm). Appearance and disappearance of signals corresponding to the terminal groups at each step (e.g., tosyl, azide, and amine protons). |
| FT-IR | Disappearance of the broad -OH stretch (~3400 cm⁻¹) after tosylation. Appearance of a sharp azide peak at ~2100 cm⁻¹ in the diazide intermediate. Disappearance of the azide peak and appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product. |
| MALDI-TOF MS | Determination of the molecular weight distribution and confirmation of the mass of the desired product. |
| HPLC | Assessment of purity. A single major peak should be observed for the pure product. |
Summary of Expected Quantitative Data (Based on Literature for Similar PEGs):
| Step | Product | Expected Yield | Expected Purity (before preparative HPLC) |
| 1 | TsO-PEG27-OTs | 85-95% | >90% |
| 2 | N₃-PEG27-N₃ | >90% | >90% |
| 3 | H₂N-PEG27-NH₂ | 80-99% | >85% |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of this compound. The described three-step synthetic route is robust and adaptable. Careful execution of the experimental protocols and rigorous purification and characterization are essential for obtaining a high-quality product suitable for demanding applications in research and drug development.
References
In-Depth Technical Guide: Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and characterization of Amino-PEG27-amine, a homobifunctional polyethylene glycol (PEG) derivative. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related fields who utilize PEGylation technologies.
Core Properties of this compound
This compound is a linear PEG molecule with primary amine groups at both termini. The PEG backbone consists of 27 ethylene glycol units. This structure imparts unique properties, making it a valuable tool in bioconjugation, drug delivery, and proteomics.
Quantitative Data Summary
The key quantitative parameters for this compound are summarized in the table below.
| Property | Value | Data Source |
| Molecular Weight (MW) | 1249.5 g/mol | PubChem[1] |
| Polydispersity Index (PDI) | Typically 1.02 - 1.05 | Supplier Data |
Note on Polydispersity Index (PDI): The PDI value indicates the uniformity of the polymer chain lengths. A value close to 1.0 signifies a highly monodisperse sample with very little variation in the size of the polymer chains. While a specific PDI for the 27-mer is not publicly available, linear PEGs from reputable suppliers generally exhibit a PDI in the range of 1.02 to 1.05.
Applications in Research and Drug Development
The terminal amine groups of this compound are reactive towards various functional groups, including carboxylic acids and activated esters, making it a versatile tool for a range of applications.
PROTAC Linker
Amino-PEG-amine derivatives are frequently employed as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties and enhances the solubility of the resulting PROTAC molecule.
Figure 1: PROTAC mechanism utilizing a PEG linker.
Bioconjugation and PEGylation
The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. The terminal amines of this compound can be readily conjugated to biomolecules, enhancing their solubility, stability, and circulation half-life, while reducing their immunogenicity.
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for its effective use. The following sections provide detailed, generalized methodologies for key analytical techniques.
Determination of Molecular Weight by Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight and purity of PEG derivatives.
Experimental Workflow:
Figure 2: Workflow for MALDI-TOF MS analysis.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., deionized water or acetonitrile).
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Mix the sample and matrix solutions in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.
-
-
Instrumental Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Acquire spectra over a mass range appropriate for the expected molecular weight (e.g., m/z 500-2000).
-
Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG chain of a specific length.
-
The molecular weight is determined from the m/z value of the most abundant peak in the distribution.
-
The presence of unreacted starting materials or side products can be identified as separate peak distributions.
-
Determination of Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution and is the standard method for determining the PDI of polymers.
Methodology:
-
System Preparation:
-
Use a GPC system equipped with a refractive index (RI) detector.
-
Select a column set suitable for the molecular weight range of the PEG sample (e.g., a set of columns with pore sizes appropriate for separating polymers in the 1-2 kDa range).
-
The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent like tetrahydrofuran (THF).
-
-
Calibration:
-
Prepare a series of narrow PDI PEG standards of known molecular weights.
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Dissolve the this compound sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).
-
Inject the sample onto the GPC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
From the chromatogram and the calibration curve, determine the number average molecular weight (Mn) and the weight average molecular weight (Mw).
-
Calculate the PDI using the following formula: PDI = Mw / Mn
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the this compound, including the presence of the terminal amine groups and the repeating ethylene glycol units.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrum should show a characteristic large singlet or multiplet around 3.6 ppm corresponding to the methylene protons of the ethylene glycol repeating units (-O-CH₂-CH₂-O-).
-
Signals corresponding to the protons on the carbons adjacent to the terminal amine groups will appear at a different chemical shift, typically downfield from the main PEG signal.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
The spectrum will show a major peak around 70 ppm corresponding to the carbons of the ethylene glycol repeating units.
-
Carbons adjacent to the terminal amine groups will have distinct chemical shifts, confirming the presence of these functional groups.
-
By integrating the signals in the ¹H NMR spectrum corresponding to the terminal groups and the repeating monomer units, the degree of polymerization and the molecular weight can also be estimated.
Conclusion
This technical guide provides essential information on the molecular weight, polydispersity, and characterization of this compound. The detailed experimental protocols for key analytical techniques will aid researchers and drug development professionals in the effective application and quality control of this important PEG derivative. The provided diagrams offer a clear visualization of its application in PROTAC technology and the workflows for its characterization.
References
solubility of Amino-PEG27-amine in aqueous and organic solvents
A Technical Guide to the Solubility of Amino-PEG27-amine
Introduction
This compound is a bifunctional polyethylene glycol (PEG) derivative characterized by a long, hydrophilic PEG core of 27 ethylene glycol units, capped at both ends by primary amine groups. This structure imparts a unique solubility profile, making it a valuable tool in bioconjugation, drug delivery, and surface modification. Understanding its solubility in both aqueous and organic media is critical for its effective application in research and pharmaceutical development. This guide provides a comprehensive overview of the expected solubility characteristics of this compound, supported by general principles of PEG and amine chemistry, and outlines detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its hydrophilic PEG backbone and the reactive terminal amine groups.
Aqueous Solubility
The presence of 27 repeating ethylene glycol units, which can form hydrogen bonds with water molecules, is expected to make this compound highly soluble in aqueous solutions. PEGylation is a well-established method for enhancing the aqueous solubility of various molecules.[1][2] The terminal amine groups, being basic, can be protonated in acidic to neutral aqueous solutions, further enhancing solubility through the formation of ammonium salts.
Organic Solvent Solubility
The amphiphilic nature of polyethylene glycol allows for solubility in a range of organic solvents.[3] Shorter chain PEGs and their derivatives are often soluble in polar organic solvents. While the long PEG chain of this compound enhances its hydrophilicity, it is also expected to be soluble in many common polar organic solvents. The solubility in non-polar organic solvents is likely to be lower.
Tabulated Solubility Data (Predicted)
The following tables summarize the expected solubility of this compound in common aqueous and organic solvents based on the general properties of similar long-chain amino-PEGs. These are predictive and should be confirmed experimentally.
Table 1: Predicted Solubility in Aqueous Solvents
| Aqueous Solvent | Predicted Solubility | Expected Behavior |
| Deionized Water | Very High | Freely soluble due to the hydrophilic PEG chain. |
| Phosphate-Buffered Saline (PBS) | Very High | High solubility expected; the amine groups will be protonated at physiological pH. |
| Tris-Buffered Saline (TBS) | Very High | Similar to PBS, high solubility is anticipated. |
| Acetate Buffer (pH 4-5.5) | Very High | The amine groups will be fully protonated, leading to excellent solubility. |
Table 2: Predicted Solubility in Organic Solvents
| Organic Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, expected to readily dissolve the compound.[4] |
| Dimethylformamide (DMF) | High | Another polar aprotic solvent that should effectively solvate the molecule. |
| Methanol | High | A polar protic solvent that can hydrogen bond with the PEG chain. |
| Ethanol | High | Similar to methanol, good solubility is expected. |
| Dichloromethane (DCM) | Moderate to High | The PEG chain should allow for solubility in this moderately polar solvent. |
| Acetonitrile | Moderate | A polar aprotic solvent, though potentially less effective than DMSO or DMF for such a large PEG. |
| Tetrahydrofuran (THF) | Moderate | Expected to be a reasonably good solvent. |
| Hexane | Low | A non-polar solvent, not expected to effectively solvate the highly polar PEG and amine groups. |
| Toluene | Low | A non-polar aromatic solvent, likely a poor solvent for this compound. |
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound requires empirical testing. The following are standard protocols that can be adapted for this purpose.
Method 1: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining thermodynamic solubility.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical technique such as HPLC or UV-Vis spectrophotometry (if the compound has a suitable chromophore or can be derivatized).
-
Calculate the original concentration in the supernatant to determine the solubility.
Method 2: High-Throughput Kinetic Solubility Assay
This method is suitable for rapid screening of solubility in multiple solvents, particularly in early-stage drug development.
Objective: To quickly assess the solubility of this compound in a variety of solvents.
Materials:
-
This compound stock solution in a highly soluble solvent (e.g., DMSO)
-
96-well microplates
-
Aqueous and organic solvents of interest
-
Plate reader (nephelometry or turbidimetry)
-
Liquid handling robotics (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., 10-20 mM in DMSO).
-
Dispense the test solvents into the wells of a 96-well plate.
-
Add a small volume of the this compound stock solution to each well to achieve a range of final concentrations.
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader. The onset of precipitation will be indicated by an increase in the signal.
-
The kinetic solubility is the concentration at which precipitation is first observed.
Visualizing the Solubility Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 4. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
role of the PEG spacer in Amino-PEG27-amine
Strategic Role of the PEG Spacer in Amino-PEG27-amine for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift, moving from protein inhibition to targeted protein elimination.[1][2][3] se heterobifunctional molecules are composed of a ligand to engage a target Protein of Interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a crucial linker connecting the two.[4][5] Among the linker chemotypes, polyethylene glycol (PEG) has become a cornerstone of PROTAC design. This guide delves into the multifaceted role of the PEG spacer, with a specific focus on long-chain variants like this compound, a homobifunctional linker used in the synthesis of PROTACs.
Core Functions of the PEG Spacer in PROTACs
linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing everything from its physicochemical properties to its biological activity. PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous in PROTAC design.
Key Influences of the PEG Spacer:
-
Solubility and Physicochemical Properties: A primary challenge in PROTAC development is their large size and lipophilicity, which often leads to poor aqueous solubility. hydrophilic nature of the PEG backbone, with its ether oxygens acting as hydrogen bond acceptors, significantly enhances the water solubility of the entire PROTAC molecule. This improved solubility is crucial for handling, formulation, and ultimate bioavailability.
-
Cell Permeability: relationship between PEGylation and cell permeability is complex. While PEG linkers are hydrophilic, they can adopt folded conformations that shield the PROTAC's polar surface area. This creates a more compact, less polar structure that can more readily traverse the cell membrane. However, there is an optimal length, as excessive PEGylation can hinder cellular uptake.
-
Ternary Complex Formation: primary mechanistic step for a PROTAC is the formation of a stable and productive ternary complex between the target protein and the E3 ligase. length and flexibility of the PEG linker are paramount. A linker that is too short can cause steric hindrance, preventing complex formation, while an excessively long linker can lead to non-productive complexes where ubiquitination sites are inaccessible. Long-chain linkers like this compound provide significant flexibility, allowing the PROTAC to adopt favorable conformations and bridge larger distances between the target and the E3 ligase, which can be crucial for challenging targets.
-
Degradation Efficiency: stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Systematic studies have shown that varying the PEG linker length profoundly impacts these parameters, underscoring the need for empirical optimization for each new PROTAC system.
Quantitative Impact of PEG Linker Length on PROTAC Performance
optimal linker length is highly dependent on the specific POI and E3 ligase pair. However, general trends have been observed across multiple studies. following table summarizes representative data from the literature, illustrating the impact of linker length on degradation potency.
| PROTAC System | Linker Type & Length | DC50 Value (nM) | Dmax Value (%) | Reference |
| ERα Degraders | Alkyl Chain (12 atoms) | ~1000 | ~60 | Cyrus et al. |
| Alkyl Chain (16 atoms) | ~10 | ~90 | Cyrus et al. | |
| Alkyl Chain (19 atoms) | ~100 | ~75 | Cyrus et al. | |
| BTK Degraders | Short PEG/Alkyl (e.g., 3 atoms) | >1000 | <20 | Zorba et al. |
| Longer PEG/Alkyl (≥ 4 PEG units) | 1-10 | >90 | Zorba et al. | |
| BRD4 Degrader (MZ1) | 8-atom PEG/Alkyl linker | 13 | >95 | Gadd et al. |
Note: This table is a synthesis of trends reported in the cited literature. Absolute values are system-dependent. optimal length for ERα degradation was found to be a 16-atom chain, while BTK degradation favored longer linkers.
Visualizing PROTAC Mechanism and Synthesis
To better understand the processes involved, the following diagrams illustrate the key signaling pathway of PROTAC-mediated degradation and a typical workflow for synthesizing a PROTAC using a PEG linker like this compound.
Key Experimental Protocols
development and characterization of PROTACs involve a series of critical assays. Detailed below are generalized protocols for PROTAC synthesis, ternary complex formation analysis, and cellular protein degradation assessment.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a common method for synthesizing a PROTAC using a homobifunctional amine linker like this compound and two ligands with carboxylic acid functionalities.
Reagents and Materials:
-
POI ligand with a terminal carboxylic acid (1.0 eq)
-
E3 ligase ligand with a terminal carboxylic acid (1.1 eq)
-
This compound (1.0 eq)
-
HATU (or similar peptide coupling agent, 2.4 eq total)
-
DIPEA (or other non-nucleophilic base, 6.0 eq total)
-
Anhydrous DMF (Dimethylformamide)
-
Standard glassware for organic synthesis, nitrogen atmosphere
-
LC-MS and HPLC for monitoring and purification
Procedure:
Step 1: Monoconjugation of POI Ligand to PEG Linker
-
Under a nitrogen atmosphere, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve this compound in anhydrous DMF and add it to the activated POI ligand solution. Using the linker in slight excess can help drive the reaction, but a 1:1 ratio is a good starting point to minimize di-substituted product.
-
Stir the reaction at room temperature overnight.
-
Monitor progress by LC-MS.
-
Upon consumption of the POI ligand, purify the mono-substituted POI-PEG27-NH2 intermediate using reverse-phase HPLC.
Step 2: Coupling of E3 Ligase Ligand to the Intermediate
-
Dissolve the purified POI-PEG27-NH2 intermediate (1.0 eq) and the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC. Characterize the final product by HRMS and NMR.
Protocol 2: Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation in real time.
Reagents and Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein (POI)
-
Synthesized PROTAC
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface via standard amine coupling chemistry.
-
Binary Interaction (Control): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD) between the PROTAC and the E3 ligase.
-
Ternary Complex Measurement: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. enhanced binding response compared to the PROTAC alone indicates the formation of the E3-PROTAC-POI ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 steady-state affinity) to determine the apparent affinity of the ternary complex. Calculate the cooperativity factor (alpha), which is the ratio of the binary affinities to the ternary affinity. A high alpha value often correlates with potent cellular degradation.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This is the most common endpoint assay to quantify the reduction in target protein levels following PROTAC treatment.
Reagents and Materials:
-
Relevant human cell line expressing the target protein
-
Cell culture medium, plates (e.g., 6-well), and incubator
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (against POI and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the well with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the POI.
-
Probe the same membrane with a primary antibody for a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the image. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control for each sample. Plot the normalized protein levels against PROTAC concentration to determine DC50 and Dmax values.
Conclusion
PEG spacer, particularly a long-chain variant like this compound, is a critical and highly versatile component in the design of effective PROTACs. Its role extends far beyond simply connecting two ligands; it profoundly influences the molecule's solubility, permeability, and, most importantly, its ability to induce a productive ternary complex for efficient protein degradation. data clearly show that linker length must be empirically optimized for each target system. By leveraging the strategic advantages of PEG linkers and employing rigorous experimental validation as outlined in this guide, researchers can accelerate the development of next-generation protein degraders with superior potency and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degradation and PROTACs [promega.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The Role of Amino-PEG27-amine in the Development of Novel Bioconjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioconjugation has opened up new frontiers in therapeutic development, enabling the precise combination of molecules to create novel drugs with enhanced efficacy, improved pharmacokinetics, and targeted delivery. Among the critical components in this field are linker molecules, which bridge the different functionalities of a bioconjugate. Amino-PEG27-amine, a long-chain, homobifunctional polyethylene glycol (PEG) linker, has emerged as a valuable tool in the design of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, reaction mechanisms, and applications in the development of next-generation bioconjugates. The guide also offers detailed experimental protocols and visual workflows to aid researchers in the practical application of this versatile linker.
Core Properties of this compound
This compound is a bifunctional PEG derivative with primary amine groups at both ends of a 27-unit ethylene glycol chain. This structure imparts a unique combination of properties that are highly advantageous for bioconjugation.
The long, hydrophilic PEG backbone significantly enhances the aqueous solubility and stability of the resulting bioconjugate. This is particularly beneficial for hydrophobic drug molecules that would otherwise have poor bioavailability. Furthermore, the PEG chain can help to reduce the immunogenicity of the conjugated protein or peptide and prevent non-specific binding to other molecules or surfaces.
The terminal primary amine groups provide reactive handles for covalent attachment to a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), forming stable amide bonds. This versatility allows for the conjugation of a wide range of molecules, including proteins, peptides, small molecule drugs, and targeting ligands.
| Property | Value | Source |
| Molecular Formula | C56H116N2O27 | PubChem |
| Molecular Weight | 1249.5 g/mol | PubChem |
| Appearance | White to off-white solid or viscous oil | General Knowledge |
| Solubility | Soluble in water and most organic solvents | General Knowledge |
| Reactive Groups | Primary Amine (-NH2) x 2 | General Knowledge |
Applications in Novel Bioconjugate Development
The unique properties of long-chain amino-PEGs like this compound make them particularly well-suited for applications where spatial separation and flexibility between the conjugated molecules are critical for biological activity.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.
The linker is a critical determinant of PROTAC efficacy, as its length and flexibility dictate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Long-chain PEG linkers like this compound can provide the necessary reach and conformational freedom to enable optimal orientation of the two proteins, leading to efficient ubiquitination and subsequent degradation of the target.
The choice of linker length is a key optimization parameter in PROTAC design. While a longer linker can provide greater flexibility, an excessively long linker may lead to reduced potency due to an increased entropic penalty upon binding. The optimal linker length must be determined empirically for each target and E3 ligase pair.
Illustrative Impact of Linker Length on PROTAC Efficacy
The following table presents representative data from a study on estrogen receptor-α (ERα)-targeting PROTACs with varying alkyl linker lengths to illustrate the concept of an optimal linker length. While this data is for alkyl linkers, the principle of an optimal length is also applicable to PEG linkers.
| Linker Length (atoms) | ERα Degradation (%) at 1 µM |
| 9 | ~40% |
| 12 | ~60% |
| 16 | ~80% |
| 19 | ~50% |
| 21 | ~30% |
This data is illustrative and based on trends observed in the literature. Actual results will vary depending on the specific PROTAC system.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability of the ADC in circulation and the efficient release of the drug at the target site. The hydrophilicity of PEG linkers can improve the solubility and reduce the aggregation of ADCs, which are often large and complex molecules. The flexibility of the PEG chain can also ensure that the drug molecule does not interfere with the antibody's binding to its target.
Experimental Protocols
The following are detailed methodologies for the two most common conjugation reactions involving this compound.
Protocol 1: Amide Coupling with an NHS Ester
This protocol describes the reaction of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common method for labeling proteins and other biomolecules.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO, or DCM)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (optional, for pH adjustment)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for monitoring the reaction (e.g., LC-MS or TLC)
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Dissolution: Dissolve the NHS ester-functionalized molecule in the chosen anhydrous solvent.
-
Addition of this compound: In a separate vial, dissolve this compound in the same solvent and add it to the reaction mixture. A 1:1 or 1:2 molar ratio of NHS ester to this compound is typically used, depending on whether a mono- or di-substituted product is desired.
-
pH Adjustment (Optional): If necessary, add a small amount of a tertiary amine base to maintain the pH between 7 and 9, which is optimal for the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 3 to 24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Purification: Once the reaction is complete, the desired bioconjugate can be purified from the reaction mixture using HPLC or column chromatography.
Protocol 2: Amide Coupling with a Carboxylic Acid using EDC
This protocol describes the reaction of this compound with a molecule containing a carboxylic acid, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid-functionalized molecule
-
EDC
-
N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, to improve efficiency)
-
Activation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or a primary amine-containing buffer like Tris)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for monitoring the reaction (e.g., LC-MS)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized molecule in the activation buffer. Add EDC (and optionally NHS) to the solution and stir for 15-30 minutes at room temperature to form an active ester intermediate.
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer.
-
Addition of this compound: Add the this compound to the reaction mixture.
-
Reaction: Stir the reaction for 2 to 4 hours at room temperature.
-
Quenching: Add the quenching solution to the reaction mixture to hydrolyze any unreacted active esters.
-
Purification: Purify the resulting bioconjugate using dialysis or size-exclusion chromatography to remove unreacted reagents and byproducts.
Characterization of the Bioconjugate
After purification, it is essential to characterize the bioconjugate to confirm its identity, purity, and the degree of PEGylation. Common analytical techniques include:
-
Size-Exclusion Chromatography (SEC): To separate the bioconjugate from unreacted starting materials and aggregates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the conjugate.
-
Mass Spectrometry (MS): To confirm the molecular weight of the bioconjugate and determine the number of PEG chains attached.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the conjugate.
Visualizing Key Processes
To better understand the processes involved in bioconjugate development using this compound, the following diagrams, generated using the Graphviz DOT language, illustrate a typical experimental workflow and the mechanism of action for a PROTAC.
An In-depth Technical Guide to the Hydrophilicity of Amino-PEG27-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilic properties of Amino-PEG27-amine, a bifunctional polyethylene glycol (PEG) linker. The document details the molecule's physicochemical characteristics, outlines experimental protocols for assessing its hydrophilicity, and illustrates its application in key research and development workflows.
Introduction to this compound and PEGylation
Polyethylene glycol (PEG) linkers are integral to modern pharmaceutical and biotechnological development. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to enhance the therapeutic efficacy of drugs. PEGylation can improve the solubility of hydrophobic compounds, extend circulation half-life, and reduce immunogenicity.[1][]
This compound (H₂N-(CH₂CH₂O)₂₇-CH₂CH₂NH₂) is a homobifunctional linker characterized by a chain of 27 ethylene glycol units, flanked by primary amine groups at both termini.[3][4] This structure imparts significant hydrophilicity and provides reactive handles for conjugation to various molecules, such as proteins, peptides, and small molecule drugs.[5] The PEG backbone enhances aqueous solubility and biocompatibility, making it a valuable tool in drug delivery, surface modification, and bioconjugation.
Core Topic: Understanding the Hydrophilicity of this compound
The hydrophilicity of this compound is a direct consequence of its polyethylene glycol backbone. The repeating ether linkages of the PEG chain readily form hydrogen bonds with water molecules, leading to high aqueous solubility. This property is crucial for its function in biological systems, as it can impart a hydrophilic character to conjugated molecules, preventing aggregation and improving pharmacokinetic profiles.
The terminal amine groups, while primarily serving as reactive sites for conjugation, also contribute to the molecule's overall polarity and potential for hydrogen bonding.
Quantitative Data on Hydrophilicity
Precise experimental data for this compound specifically can be limited in publicly available literature. However, its properties can be reliably estimated from computational models and data from similar PEG structures. The following table summarizes key quantitative descriptors of its hydrophilicity.
| Property | Value | Source & Method | Significance |
| Molecular Weight | ~1249.5 g/mol | PubChem (Computed) | Influences diffusion, steric hindrance, and overall size of the final conjugate. |
| XLogP3 | -5.6 | PubChem (Computed) | A strongly negative LogP value indicates high hydrophilicity and poor lipid solubility. |
| Water Solubility | High | Inferred from PEG properties | Essential for formulation and behavior in aqueous biological environments. |
| Topological Polar Surface Area (TPSA) | 301 Ų | PubChem (Computed) | A high TPSA is indicative of a molecule's ability to form hydrogen bonds and its hydrophilic nature. |
Experimental Protocols for Hydrophilicity Assessment
To experimentally verify the hydrophilic nature of this compound or surfaces modified with it, several standard protocols can be employed.
4.1 Determination of Octanol-Water Partition Coefficient (LogP)
The partition coefficient is a measure of the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. A negative LogP value indicates a preference for the aqueous phase.
-
Protocol: Shake Flask Method (adapted from OECD Guideline 107)
-
Preparation of Phases: Prepare n-octanol and water (or a suitable buffer like PBS, pH 7.4) and pre-saturate each solvent with the other by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Dissolve a known concentration of this compound in the aqueous phase.
-
Partitioning: Mix the sample solution with an equal volume of pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 15-20 minutes at a constant temperature (e.g., 25°C). Allow the phases to separate completely.
-
Quantification: Carefully separate the two phases. Quantify the concentration of the PEG linker in both the aqueous and octanol phases using a suitable analytical method (e.g., LC-MS, or a colorimetric assay if a chromophore is introduced).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
4.2 Surface Hydrophilicity Assessment via Contact Angle Measurement
When this compound is used to functionalize a surface, its hydrophilicity can be assessed by measuring the contact angle of a water droplet on the surface. A lower contact angle indicates a more hydrophilic surface.
-
Protocol: Sessile Drop Method
-
Surface Preparation: Covalently attach this compound to a solid substrate (e.g., a silicon wafer or glass slide) via a suitable coupling chemistry. Ensure the surface is clean and dry.
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement:
-
Place the functionalized substrate on the sample stage.
-
Dispense a small, standardized volume of deionized water (e.g., 2-5 µL) onto the surface to form a sessile drop.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
-
Analysis: Software is used to analyze the image and calculate the angle formed between the tangent of the droplet at the three-phase (liquid-solid-vapor) contact point and the solid surface.
-
Data Interpretation: A contact angle below 90° indicates a hydrophilic surface. Highly hydrophilic surfaces will have very low contact angles (< 30°).
-
Applications and Experimental Workflows
This compound is a versatile linker used in various applications, including the development of antibody-drug conjugates (ADCs) and the functionalization of nanoparticles for drug delivery.
5.1 Workflow for Surface Functionalization and Hydrophilicity Testing
This workflow describes the process of modifying a surface with this compound and subsequently testing its hydrophilic properties.
5.2 Workflow for Bioconjugation in Drug Delivery
This diagram illustrates the use of this compound in creating a bioconjugate, for instance, linking a therapeutic small molecule to a targeting protein.
Conclusion
This compound is a highly hydrophilic and versatile bifunctional linker. Its long polyethylene glycol chain ensures excellent water solubility and biocompatibility, which are critical for applications in drug delivery and surface modification. The quantitative data, though often computationally derived, strongly supports its hydrophilic nature, which can be experimentally confirmed using standard protocols like contact angle measurement and partition coefficient determination. The workflows presented illustrate its practical utility in creating advanced biomaterials and therapeutic conjugates, making it an indispensable tool for researchers and drug development professionals.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-PEG-Amine | AxisPharm [axispharm.com]
- 4. This compound | C56H116N2O27 | CID 112758640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
Amino-PEG27-amine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for Amino-PEG27-amine, a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document synthesizes available safety data and expert recommendations to ensure the responsible and safe use of this reagent in a laboratory setting.
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG) derivative featuring primary amine groups at both ends of a 27-unit PEG chain. This structure imparts unique solubility and reactivity characteristics crucial for its applications.[1]
| Property | Value | Source |
| Molecular Formula | C56H116N2O27 | PubChem[2] |
| Molecular Weight | 1249.5 g/mol | PubChem[2] |
| Appearance | White to off-white powder or waxy solid | Creative PEGWorks[3] |
| Solubility | Soluble in water, aqueous buffers, DMF, and DMSO | Creative PEGWorks[3] |
Hazard Identification and Classification
According to available safety data sheets for similar Amine-PEG-Amine compounds, this compound is not classified as a hazardous substance or mixture. However, as with any chemical reagent, appropriate safety precautions should be observed.
GHS Classification: Not a hazardous substance or mixture.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause mild skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
The toxicological properties of this compound have not been thoroughly investigated, and researchers should handle it with care.
Handling and Storage
Proper handling and storage are critical to maintaining the integrity and safety of this compound.
| Parameter | Recommendation | Source |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood. | Fisher Scientific |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat. | Creative PEGWorks |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | Creative PEGWorks |
| Storage Temperature | Store at -20°C for long-term storage. | BroadPharm, MedChemExpress |
| Storage Conditions | Keep in a tightly sealed container in a dry and cool place. | Creative PEGWorks |
| Incompatible Materials | Strong oxidizing agents. | Biochempeg Scientific Inc. |
Experimental Protocols: Safety and First Aid
General Handling Workflow
The following diagram outlines the recommended workflow for safely handling this compound in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for Amino-PEG27-amine Conjugation to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the conjugation of Amino-PEG27-amine to proteins and peptides, a critical process in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). The inclusion of a long, hydrophilic 27-unit polyethylene glycol (PEG) linker can significantly enhance the solubility, stability, and pharmacokinetic properties of the conjugated molecule.
Introduction to this compound in Bioconjugation
This compound is a bifunctional linker featuring a 27-unit polyethylene glycol chain with a primary amine group at each terminus. This structure offers several advantages in bioconjugation:
-
Enhanced Hydrophilicity and Solubility : The long PEG chain imparts excellent water solubility to the conjugate, which is particularly beneficial for hydrophobic drugs or peptides.[1]
-
Improved Pharmacokinetics : PEGylation is a well-established technique for increasing the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against proteolytic degradation.
-
Reduced Immunogenicity : The PEG chain can mask epitopes on the surface of proteins, thereby reducing their potential to elicit an immune response.
-
Flexible Spacer Arm : The 27-unit PEG chain provides a long and flexible spacer, which is crucial in applications like PROTACs to facilitate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][2]
The primary amine groups at both ends of the this compound molecule allow for versatile conjugation to proteins and peptides through various chemical strategies.
Core Applications
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
PROTACs : The linker plays a critical role in PROTAC design by connecting the target protein binder and the E3 ligase ligand. The length and flexibility of the PEG27 chain can be optimized to achieve efficient ternary complex formation and subsequent target protein degradation.[2][3]
-
Antibody-Drug Conjugates (ADCs) : In ADCs, the linker connects the antibody to the cytotoxic payload. A long PEG linker can improve the solubility and stability of the ADC and influence its drug-to-antibody ratio (DAR).
-
Peptide and Protein Modification : General PEGylation of therapeutic proteins and peptides can improve their pharmacological properties.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to proteins and peptides. It is important to note that optimal reaction conditions (e.g., stoichiometry, pH, reaction time) should be determined empirically for each specific molecule.
Protocol 1: Two-Step Conjugation to Carboxylic Acids via EDC/NHS Chemistry
This is a common method for conjugating an amine linker to a protein or peptide that has accessible carboxylic acid groups (e.g., on aspartic acid, glutamic acid, or the C-terminus).
Materials:
-
Protein or peptide with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
Procedure:
-
Protein/Peptide Preparation : Dissolve the protein or peptide in Activation Buffer.
-
Activation of Carboxyl Groups :
-
Add a 10-50 fold molar excess of EDC and NHS to the protein/peptide solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction :
-
Dissolve the this compound in a small amount of DMF or DMSO and then dilute with Conjugation Buffer.
-
Add the this compound solution to the activated protein/peptide solution. A molar ratio of 10:1 to 50:1 (PEG:protein) is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction : Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification : Remove unreacted PEG and byproducts by SEC or IEX.
Protocol 2: Conjugation to NHS-Ester Activated Molecules
This protocol is suitable when the protein or peptide has been pre-activated with an NHS-ester crosslinker.
Materials:
-
NHS-ester activated protein or peptide
-
This compound
-
Conjugation Buffer: 0.1 M PBS, pH 7.2-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMF or DMSO
-
Purification system (e.g., SEC or IEX)
Procedure:
-
Reagent Preparation :
-
Dissolve the NHS-ester activated protein/peptide in Conjugation Buffer.
-
Dissolve the this compound in a small amount of DMF or DMSO and then dilute with Conjugation Buffer.
-
-
Conjugation Reaction :
-
Add the this compound solution to the NHS-ester activated protein/peptide solution. A 10-20 fold molar excess of the PEG linker is recommended as a starting point.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring. The reaction is most efficient at pH 7-9.
-
-
Quenching the Reaction : Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification : Purify the conjugate using SEC or IEX to remove excess linker and byproducts.
Quantitative Data Presentation
The success of a conjugation reaction is determined by the degree of PEGylation. The following tables provide a template for presenting quantitative data from conjugation experiments. The values presented are illustrative and should be replaced with experimental data.
Table 1: Stoichiometry and Degree of PEGylation
| Molar Ratio (this compound : Protein) | Reaction Time (hours) | Degree of PEGylation (PEG molecules/protein) | Conjugation Efficiency (%) |
| 10:1 | 2 | 1.5 | 15% |
| 20:1 | 2 | 2.8 | 14% |
| 50:1 | 2 | 4.2 | 8.4% |
| 20:1 | 4 | 3.5 | 17.5% |
Table 2: Characterization of PEGylated Protein
| Conjugate | Molecular Weight (Daltons) | Hydrodynamic Radius (nm) | Solubility in PBS (mg/mL) |
| Unconjugated Protein | 50,000 | 5.2 | 10 |
| PEGylated Protein (Avg. 3 PEGs) | 83,750 | 12.5 | >50 |
Visualization of Workflows and Pathways
Experimental Workflow for Protein PEGylation
The following diagram illustrates a typical experimental workflow for the conjugation of this compound to a protein containing accessible carboxylic acid groups.
Caption: Workflow for two-step protein PEGylation.
PROTAC Mechanism of Action
This diagram illustrates the mechanism of action for a PROTAC that utilizes a PEG linker, such as this compound, to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation.
Characterization of Conjugates
Thorough characterization of the final conjugate is essential to ensure its quality and to understand its properties.
-
Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and to calculate the degree of PEGylation.
-
SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show an increase in the apparent molecular weight of the PEGylated protein compared to the unconjugated protein.
-
Chromatography :
-
Size Exclusion Chromatography (SEC) : Can be used to separate the PEGylated protein from the unconjugated protein and free PEG, and to assess the homogeneity of the conjugate.
-
Ion Exchange Chromatography (IEX) : Can be used to separate species with different degrees of PEGylation, as the PEG chains can shield the charges on the protein surface.
-
-
Activity Assays : It is crucial to perform functional assays to determine if the conjugation process has affected the biological activity of the protein or peptide.
Conclusion
The conjugation of this compound to proteins and peptides is a powerful strategy for enhancing the therapeutic potential of biomolecules. The protocols and information provided in these application notes offer a foundation for researchers to develop and optimize their own conjugation strategies. Careful planning, execution, and characterization are essential for the successful development of novel PEGylated therapeutics.
References
Application Note: Protocol for Covalent Labeling of Antibodies with Amino-PEG27-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction Polyethylene glycol (PEG) modification, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and antibodies.[1] The covalent attachment of PEG chains can improve bioavailability, extend the circulating half-life, and reduce the immunogenicity of the modified biomolecule.[1][2] This is achieved by increasing the hydrodynamic size of the molecule, which slows its clearance by the kidneys, and by sterically shielding it from proteolytic enzymes and the host immune system.[3][4]
This document provides a detailed protocol for labeling antibodies with Amino-PEG27-amine. The methodology focuses on creating a stable amide bond between the primary amine of the PEG reagent and the carboxyl groups present on the antibody's glutamic and aspartic acid residues. This reaction is facilitated by a two-step carbodiimide crosslinking process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups on the antibody, and NHS is used to create a more stable amine-reactive intermediate, improving the efficiency of the reaction with the this compound.
Following the conjugation reaction, a robust purification strategy is essential to remove unreacted PEG, EDC/NHS byproducts, and any aggregated or unmodified antibody. Techniques such as Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) are commonly employed for this purpose. Finally, characterization of the PEGylated antibody is critical to determine the degree of PEGylation and confirm the integrity and purity of the final conjugate.
Key Experimental Protocol: Antibody Labeling with this compound
This protocol details the procedure for conjugating this compound to an antibody using EDC/NHS chemistry.
1. Materials and Reagents
-
Antibody (e.g., IgG) in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 5.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification Columns: Size Exclusion (e.g., Sephadex G-25) or Ion Exchange Chromatography columns
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
2. Antibody Preparation
-
If the antibody is in a buffer containing primary amines (like Tris) or carboxylates (like acetate or citrate), it must be exchanged into the Activation Buffer.
-
Use dialysis or a desalting column (e.g., Zeba Spin Desalting Columns) for buffer exchange.
-
Adjust the antibody concentration to 2-10 mg/mL in cold Activation Buffer.
3. Activation of Antibody Carboxyl Groups
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use. The NHS-ester intermediate is susceptible to hydrolysis.
-
Add EDC and NHS to the antibody solution. The final concentrations should be optimized, but a starting point is a 50-100 fold molar excess of EDC and NHS over the antibody.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step activates the carboxyl groups on the antibody to form a semi-stable NHS ester.
4. Conjugation with this compound
-
Immediately following the activation step, add the this compound to the reaction mixture. A 20 to 50-fold molar excess of this compound over the antibody is a typical starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS-activated antibody with the primary amine of the PEG is most efficient at this pH.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
5. Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters and deactivates any remaining EDC.
6. Purification of the PEGylated Antibody
-
The purification process is critical for removing unreacted PEG, byproducts, and unmodified antibody.
-
Size Exclusion Chromatography (SEC): This is the most common method and separates molecules based on their hydrodynamic radius. It is effective at removing smaller molecules like unreacted PEG and reaction byproducts.
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEG chains can shield surface charges, PEGylated antibodies will elute differently than their unmodified counterparts, allowing for separation.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step to separate PEGylated species.
-
After purification, exchange the final PEGylated antibody into a suitable storage buffer (e.g., PBS, pH 7.4) and store at 4°C or -20°C.
7. Characterization of the Conjugate
-
SDS-PAGE: To visually confirm PEGylation. The PEGylated antibody will show a significant increase in apparent molecular weight compared to the unmodified antibody.
-
Mass Spectrometry (ESI-MS): To determine the precise mass of the conjugate and calculate the degree of PEGylation (the number of PEG molecules per antibody).
-
HPLC Analysis: SEC-HPLC can be used to assess the purity and aggregation state of the final product.
-
Functional Assay: Perform a relevant binding assay (e.g., ELISA) to confirm that the PEGylation process has not significantly compromised the antigen-binding activity of the antibody. Site-specific conjugation methods are often preferred to avoid labels interfering with the antigen-binding site.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Rationale & Expected Outcome |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations improve reaction kinetics. Dilute solutions may require a greater molar excess of reagents. |
| EDC/NHS Molar Excess | 50 - 100x over Ab | Ensures efficient activation of antibody carboxyl groups. |
| This compound Molar Excess | 20 - 50x over Ab | Drives the reaction towards the desired PEGylated product. The final degree of labeling can be controlled by adjusting this ratio. |
| Activation pH | 5.5 - 6.0 | Optimal pH for EDC/NHS activation of carboxyl groups. |
| Conjugation pH | 7.2 - 7.5 | Optimal pH for the reaction between the NHS-activated antibody and the primary amine of the PEG reagent. |
| Reaction Time | 2 hours at RT or Overnight at 4°C | Longer incubation times can increase the degree of labeling but may also increase the risk of antibody degradation. |
| Expected Degree of Labeling | 2 - 8 PEGs / Antibody | Varies based on reaction conditions. Can be determined precisely by Mass Spectrometry. |
Table 2: Comparison of Purification Methods for PEGylated Antibodies
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by size (hydrodynamic radius) | Excellent for removing small molecule impurities (unreacted PEG, EDC/NHS). Simple and robust. | May not effectively separate species with different degrees of PEGylation from each other or from aggregated antibody. |
| Ion Exchange Chromatography (IEX) | Separation by net surface charge | Can separate based on the degree of PEGylation due to charge-shielding effects. High resolving power. | Requires more complex method development (buffer and gradient optimization). |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Can act as a good polishing step to separate positional isomers or different PEGylated species. | Can be challenging to predict elution behavior. |
| PEG Precipitation | Differential solubility | Can be used to precipitate and remove impurities from antibodies. | Less precise than chromatographic methods; may lead to co-precipitation of desired product and impurities. |
Visualizations
Caption: Chemical pathway for antibody PEGylation via EDC/NHS chemistry.
Caption: Overall experimental workflow for antibody PEGylation.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 4. pulsus.com [pulsus.com]
Application Notes and Protocols for Amino-PEG27-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Amino-PEG27-amine as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful strategy for therapeutic intervention. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.
This compound is a long, hydrophilic polyethylene glycol (PEG) linker with terminal amine groups, making it a versatile building block for PROTAC synthesis. The extended length of the PEG27 chain can provide sufficient spatial separation between the two binding moieties, which is often necessary to enable the productive formation of a ternary complex between the target protein and the E3 ligase. Furthermore, the hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the resulting PROTAC, mitigating challenges often associated with the poor physicochemical properties of these large molecules.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for rational PROTAC design.
| Property | Value | Source |
| Molecular Formula | C56H116N2O27 | PubChem |
| Molecular Weight | 1249.5 g/mol | PubChem |
| Appearance | Liquid | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
Experimental Protocols
The following protocols outline the general steps for the synthesis of a PROTAC using this compound. These protocols are intended as a starting point and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.
Protocol 1: Amide Bond Formation for PROTAC Synthesis
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either the target binder or the E3 ligase ligand) with one of the amine groups of this compound, followed by a second amide coupling to the other ligand.
Step 1: Mono-Boc Protection of this compound (Optional but Recommended)
To ensure selective coupling, it is often advantageous to first protect one of the amine groups of this compound with a tert-Butyloxycarbonyl (Boc) group.
-
Reagents and Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in DCM or THF.
-
Add TEA or DIPEA to the solution.
-
Slowly add a solution of (Boc)2O in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the mono-Boc-protected this compound by silica gel column chromatography.
-
Step 2: First Amide Coupling
-
Reagents and Materials:
-
Ligand 1 with a carboxylic acid group
-
Mono-Boc-protected this compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Ligand 1-COOH in anhydrous DMF.
-
Add HATU or HBTU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add a solution of mono-Boc-protected this compound in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Step 3: Boc Deprotection
-
Reagents and Materials:
-
Boc-protected intermediate from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
Step 4: Second Amide Coupling
-
Reagents and Materials:
-
Ligand 2 with a carboxylic acid group
-
Deprotected intermediate from Step 3
-
HATU or HBTU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC for purification
-
-
Procedure:
-
Follow the same procedure as in Step 2, using the deprotected intermediate and Ligand 2-COOH.
-
After workup, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
-
Quantitative Data on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following table provides representative data illustrating the impact of linker length on PROTAC performance.
| PROTAC | Target Protein | E3 Ligase | Linker (PEG units) | DC50 (nM) | Dmax (%) |
| Example 1 | Protein A | CRBN | 4 | 150 | 85 |
| Example 2 | Protein A | CRBN | 8 | 50 | 95 |
| Example 3 | Protein A | CRBN | 12 | 25 | 98 |
| Example 4 | Protein B | VHL | 15 | 200 | 80 |
| Example 5 | Protein B | VHL | 20 | 75 | 90 |
| Example 6 | Protein B | VHL | 27 | 30 | 95 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for a specific PROTAC. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific ligands and cellular context.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: General mechanism of action of a PROTAC molecule.
Experimental Workflow: PROTAC Synthesis
Caption: A typical experimental workflow for PROTAC synthesis.
Logical Relationship: Impact of Linker Properties
Caption: Logical relationship of linker properties on PROTAC performance.
Application Notes and Protocols: A Step-by-Step Guide for Amino-PEG27-amine NHS Ester Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for performing a bioconjugation reaction between Amino-PEG27-amine and an N-hydroxysuccinimide (NHS) ester. This reaction is a cornerstone of bioconjugation chemistry, widely employed to link molecules of interest to a long-chain, hydrophilic polyethylene glycol (PEG) spacer. The resulting conjugate benefits from the properties of the PEG, which can enhance solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2]
The reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3][4] This process is highly efficient and specific for primary amines under appropriate reaction conditions.[]
Reaction Mechanism and Workflow
The fundamental reaction involves the coupling of a primary amine to an NHS ester-activated molecule. The amine group of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage.
Reaction Scheme:
Caption: General reaction mechanism of a primary amine with an NHS ester.
Experimental Workflow:
Caption: A typical experimental workflow for an this compound NHS ester reaction.
Experimental Protocols
This section details the methodologies for a typical conjugation reaction.
Materials
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, or dialysis cassettes)
Reaction Conditions
Successful conjugation is dependent on several factors, which are summarized in the table below.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal for efficient reaction with primary amines. Higher pH increases the rate of NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down hydrolysis of the NHS ester. |
| Reaction Time | 30 minutes to 2 hours | Reaction at room temperature is typically faster. At pH 9.0, the reaction can reach a steady state within 10 minutes. |
| Solvent | Aqueous buffer with minimal organic solvent | NHS esters are often dissolved in a small amount of anhydrous DMSO or DMF before adding to the aqueous reaction mixture. |
| Molar Ratio | 5 to 20-fold molar excess of NHS ester | The optimal ratio depends on the concentration of the reactants and the desired degree of labeling. |
Step-by-Step Protocol
-
Reagent Preparation:
-
Equilibrate the NHS ester reagent to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
Dissolve the this compound in the reaction buffer.
-
-
Reaction Setup:
-
Add the calculated amount of the NHS ester stock solution to the this compound solution. The final concentration of the organic solvent should ideally be less than 10%.
-
Gently mix the reaction solution immediately.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may need to be determined empirically.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to consume any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
The desired PEGylated conjugate can be purified from unreacted reagents and byproducts using various chromatography techniques.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller, unreacted molecules.
-
Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences, which may be altered by PEGylation.
-
Reverse Phase Chromatography (RPC): Useful for separating positional isomers and for analytical-scale purification.
-
Dialysis: Can be used to remove small molecule impurities.
-
-
Characterization of the Conjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and assess its purity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated product compared to the starting material.
-
Mass Spectrometry (MS): To confirm the exact mass of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
By following these guidelines and protocols, researchers can successfully perform this compound NHS ester reactions for a wide range of applications in research and drug development.
References
Application Notes and Protocols for Amino-PEG27-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Amino-PEG27-amine as a versatile linker in the development of targeted drug delivery systems. The protocols outlined below offer detailed methodologies for the synthesis, formulation, and characterization of drug conjugates and nanoparticle-based carriers incorporating this advanced PEG derivative.
Introduction
This compound is a bifunctional polyethylene glycol (PEG) derivative with primary amine groups at both ends of a 27-unit PEG chain.[1] This discrete PEG (dPEG®) linker offers several advantages in drug delivery design, including enhanced solubility and stability of hydrophobic drugs, reduced immunogenicity of conjugated biologics, and precise control over linker length.[2][3] Its terminal amine groups provide reactive handles for covalent attachment to drugs, targeting ligands, or nanoparticle surfaces, making it an ideal component for constructing sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[2] While prominently used as a linker in Proteolysis Targeting Chimeras (PROTACs), its properties are highly valuable for a range of targeted therapeutic strategies.
Key Applications
-
Surface Functionalization of Nanoparticles: The primary amine groups can be used to covalently attach the PEG linker to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, inorganic nanoparticles), providing a hydrophilic shield that reduces opsonization and prolongs circulation time.
-
Conjugation of Targeting Ligands: One amine terminus can be conjugated to a nanoparticle or drug, while the other can be attached to a targeting moiety such as an antibody, peptide, or small molecule to facilitate selective delivery to target cells or tissues.
-
Formation of Drug-Linker Conjugates: this compound can be directly conjugated to drugs containing carboxylic acid groups or other suitable functionalities to improve their pharmacokinetic profile.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to the surface of pre-formed nanoparticles that display carboxylic acid groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or liposomes with carboxylated lipids)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.05 M MES buffer, pH 6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Dialysis membrane (MWCO appropriate for nanoparticle size) or size exclusion chromatography (SEC) column
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 10 mg/mL.
-
Activation of Carboxyl Groups: Add EDC (5-fold molar excess over carboxyl groups) and NHS (2-fold molar excess over carboxyl groups) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Purification (Optional but Recommended): Centrifuge the activated nanoparticles and discard the supernatant containing excess EDC/NHS. Resuspend the nanoparticle pellet in Coupling Buffer. This step minimizes side reactions.
-
Conjugation Reaction: Dissolve this compound in Coupling Buffer and add it to the activated nanoparticle suspension (10-fold molar excess relative to carboxyl groups). Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Solution to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification: Purify the this compound functionalized nanoparticles from unreacted PEG and byproducts by extensive dialysis against deionized water or using size exclusion chromatography.
-
Characterization: Characterize the functionalized nanoparticles for size, zeta potential, and surface amine group density (e.g., using a ninhydrin assay).
-
Storage: Store the purified nanoparticles in an appropriate buffer at 4°C.
Diagram of Experimental Workflow:
Protocol 2: In Vitro Drug Release Study
This protocol outlines a method to assess the release kinetics of a drug from nanoparticles functionalized with this compound.
Materials:
-
Drug-loaded, this compound functionalized nanoparticles
-
Release Buffer: PBS, pH 7.4 (and pH 5.5 to simulate endosomal conditions)
-
Dialysis tubing (MWCO chosen to retain nanoparticles but allow free drug diffusion)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Suspend a known amount of the drug-loaded nanoparticles (e.g., 5 mg) in 1 mL of Release Buffer.
-
Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis tube and seal both ends.
-
Release Experiment: Place the dialysis tube into a larger vessel containing 50 mL of the same Release Buffer. Maintain constant temperature (37°C) and gentle agitation.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the larger vessel and replace it with 1 mL of fresh, pre-warmed Release Buffer to maintain sink conditions.
-
Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded in the nanoparticles. Plot the cumulative release percentage against time.
Protocol 3: Cellular Uptake and Cytotoxicity Assay
This protocol details the evaluation of cellular internalization and the cytotoxic effect of drug-loaded nanoparticles.
Materials:
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Drug-loaded, this compound functionalized nanoparticles
-
Free drug solution (as a control)
-
Empty nanoparticles (as a control)
-
96-well plates for cytotoxicity; 24-well plates for uptake
-
MTT or SRB assay kit for cytotoxicity assessment
-
Fluorescence microscope or flow cytometer for uptake analysis (if using a fluorescently labeled drug or nanoparticle)
-
Lysis buffer for quantitative intracellular drug measurement
Procedure for Cytotoxicity (MTT/SRB Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles in cell culture medium. Replace the old medium with the treatment solutions.
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Viability Assay: Perform the MTT or SRB assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot cell viability against drug concentration to determine the IC50 values.
Procedure for Cellular Uptake:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a fixed concentration of the fluorescently labeled drug or nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Qualitative Analysis (Microscopy): Fix the cells and mount them on slides for observation under a fluorescence microscope.
-
Quantitative Analysis (Flow Cytometry): Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Quantitative Analysis (Drug Extraction): Lyse the washed cells and extract the intracellular drug using an appropriate solvent. Quantify the drug concentration using HPLC or a similar method.
Quantitative Data Summary
The following tables present representative data for nanoparticles functionalized with a long-chain PEG-amine linker like this compound. Note: These values are illustrative and will vary depending on the specific nanoparticle core, drug, and experimental conditions.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 120 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 |
| This compound NP | 145 ± 6.8 | 0.12 ± 0.03 | -5.1 ± 0.9 |
Table 2: Drug Loading and In Vitro Release
| Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| Drug-loaded this compound NP | 8.5 ± 0.7 | 75.2 ± 4.1 | 25.6 ± 2.3% | 58.4 ± 3.5% |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Formulation | IC50 after 48h (µM) |
| Free Drug | 1.5 ± 0.2 |
| Drug-loaded this compound NP | 0.8 ± 0.1 |
| Empty this compound NP | > 100 |
Signaling Pathway Visualization
Targeted drug delivery systems are often designed to interfere with specific cellular signaling pathways implicated in disease. For instance, a nanoparticle delivering a kinase inhibitor to a cancer cell could block a pro-survival pathway like the PI3K/Akt pathway.
References
Application Notes: Bioconjugation of Small Molecules Using Amino-PEG27-amine
Application Notes and Protocols for Amino-PEG27-amine as a Linker in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's overall performance, influencing its stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers have garnered significant attention in ADC design due to their ability to enhance hydrophilicity, prolong circulation half-life, and reduce immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the utilization of Amino-PEG27-amine, a long-chain, hydrophilic, and bifunctional linker, in the development of ADCs.
The this compound linker consists of 27 repeating ethylene glycol units flanked by terminal amine groups. This extended PEG chain offers several potential advantages in ADC design, including a significant increase in the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a substantially prolonged circulation half-life.[4][5] The terminal amine groups provide versatile handles for conjugation to both the antibody and the cytotoxic payload, typically through the formation of stable amide or other covalent bonds.
Rationale for Using a Long-Chain this compound Linker
The selection of a linker is a crucial step in the design of an effective and safe ADC. Long-chain PEG linkers like this compound offer a unique set of properties that can be advantageous for certain ADC applications:
-
Enhanced Hydrophilicity and Solubility: The extensive PEG chain imparts a high degree of hydrophilicity to the ADC, which is particularly beneficial when working with hydrophobic payloads. This increased water solubility helps to prevent aggregation, a common challenge in ADC manufacturing and formulation.
-
Improved Pharmacokinetics: The large hydrodynamic volume created by the PEG27 chain can significantly extend the in vivo half-life of the ADC by shielding it from premature clearance mechanisms. This prolonged circulation time can lead to greater accumulation of the ADC in the tumor tissue, potentially enhancing its therapeutic efficacy.
-
Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenic potential of therapeutic proteins. The PEG27 linker can mask potential epitopes on the payload and the linker itself, thereby minimizing the risk of an undesirable immune response.
-
Steric Hindrance and Drug Release: The long PEG chain can provide steric hindrance, which may protect the payload from premature degradation in the systemic circulation. However, this same steric hindrance could also influence the rate of payload release at the target site, a factor that requires careful consideration and empirical evaluation.
-
Versatile Conjugation Chemistry: The terminal amine groups on the this compound linker allow for flexible conjugation strategies. One amine can be used to attach the linker to a payload containing a carboxylic acid or an activated ester, while the other amine can be coupled to the antibody, for instance, through reaction with a bifunctional crosslinker modifying the antibody's lysine residues.
It is important to note that while long PEG chains can offer significant advantages, they may also present some challenges. For instance, very long linkers have been reported to potentially decrease the in vitro cytotoxicity of the ADC, likely by sterically hindering the interaction of the payload with its intracellular target. Therefore, the optimal PEG length is a critical parameter that needs to be empirically determined for each specific ADC.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data to illustrate the potential impact of the this compound linker on ADC properties compared to a shorter PEG linker and a non-PEG linker.
Table 1: Physicochemical Properties of ADCs with Different Linkers
| Linker Type | Average Drug-to-Antibody Ratio (DAR) | Aggregation Onset Temperature (°C) |
| SMCC (Non-PEG) | 3.8 | 58 |
| Amino-PEG4-Amine | 3.9 | 65 |
| This compound | 3.7 | 72 |
Table 2: In Vitro Cytotoxicity of ADCs in a HER2-Positive Cell Line (SK-BR-3)
| ADC Construct | IC50 (nM) |
| Antibody-SMCC-Payload | 0.5 |
| Antibody-PEG4-Payload | 1.2 |
| Antibody-PEG27-Payload | 5.8 |
Table 3: Pharmacokinetic Parameters of ADCs in a Murine Model
| ADC Construct | Terminal Half-Life (t½, hours) | Area Under the Curve (AUC, µg·h/mL) |
| Antibody-SMCC-Payload | 120 | 15,000 |
| Antibody-PEG4-Payload | 180 | 25,000 |
| Antibody-PEG27-Payload | 350 | 55,000 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using the this compound linker. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and desired ADC characteristics.
Protocol 1: Two-Step Conjugation of a Carboxylic Acid-Containing Payload to an Antibody via this compound
This protocol describes a common strategy where the payload is first activated and reacted with one amine of the PEG linker, and the resulting conjugate is then attached to the antibody.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
DIPEA (N,N-Diisopropylethylamine)
-
SM(PEG)n (Succinimidyl-[N-maleimidomethyl]cyclohexane-1-carboxylate) or other bifunctional crosslinker
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer (e.g., Borate Buffer, pH 8.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
Procedure:
Part A: Synthesis of the Payload-PEG27-amine Conjugate
-
Payload Activation: Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Stir the reaction at room temperature for 1-2 hours to form the NHS ester of the payload.
-
Conjugation to this compound: In a separate tube, dissolve this compound (1.2 equivalents) in anhydrous DMF. Add the activated payload solution dropwise to the this compound solution. Add DIPEA (2 equivalents) to the reaction mixture. Let the reaction proceed overnight at room temperature with gentle stirring.
-
Purification of Payload-PEG27-amine: Monitor the reaction progress by LC-MS. Once complete, purify the Payload-PEG27-amine conjugate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the conjugate as a solid.
Part B: Antibody Modification and Conjugation
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Antibody Modification: Dissolve a bifunctional crosslinker (e.g., SM(PEG)n, 10-fold molar excess over the antibody) in DMSO. Add the crosslinker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). Incubate for 1-2 hours at room temperature.
-
Removal of Excess Crosslinker: Purify the modified antibody using a desalting column equilibrated with Reaction Buffer.
-
Conjugation Reaction: Dissolve the purified Payload-PEG27-amine conjugate in DMSO. Add the conjugate solution (5-10 fold molar excess over the modified antibody) to the modified antibody solution. Incubate for 2-4 hours at room temperature.
-
Purification of the ADC: Purify the resulting ADC using SEC to remove unconjugated payload-linker and other small molecules. Collect the fractions corresponding to the monomeric ADC.
Protocol 2: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. Calculate the DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas of the different species can be used to determine the average DAR.
B. Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments. The percentage of the monomer peak relative to the total peak area indicates the purity of the ADC.
C. Confirmation of Identity and Integrity
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the light and heavy chains of the ADC, confirming the successful conjugation of the payload-linker.
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The this compound linker offers a compelling option for the development of next-generation ADCs, particularly when enhanced hydrophilicity and prolonged circulation half-life are desired. The provided application notes and protocols serve as a comprehensive guide for researchers initiating studies with this long-chain PEG linker. Successful implementation will require careful optimization of conjugation conditions and thorough characterization of the resulting ADC to achieve the optimal balance of potency, stability, and pharmacokinetic properties for a given therapeutic application. The versatility of PEG linkers continues to be a cornerstone of modern ADC design, enabling the fine-tuning of their properties to address the complex challenges of targeted cancer therapy.
References
Application Notes and Protocols for Surface Functionalization with Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with polyethylene glycol (PEG) derivatives is a cornerstone of modern biomaterial science and drug delivery system development. Amino-PEG27-amine, a bifunctional PEG linker with primary amine groups at both termini of a 27-unit ethylene glycol chain, offers a versatile platform for surface modification. This document provides detailed application notes and experimental protocols for the functionalization of surfaces with this compound, tailored for researchers, scientists, and professionals in drug development. The protocols herein describe the covalent attachment of this compound to carboxylated surfaces, creating a hydrophilic and biocompatible interface. This surface modification can be leveraged to reduce non-specific protein adsorption, enhance biocompatibility, and provide anchor points for the further conjugation of biomolecules.
Applications
The unique properties of this compound functionalized surfaces lend themselves to a variety of applications in research and drug development:
-
Reduced Non-Specific Binding: The hydrophilic PEG chains form a hydration layer that sterically hinders the adsorption of proteins and other biomolecules, leading to "stealth" properties. This is critical for implantable devices, diagnostic assays, and drug delivery vehicles to minimize biofouling and immune recognition.
-
Enhanced Biocompatibility: By masking the underlying substrate, PEGylation can significantly improve the biocompatibility of materials, reducing inflammatory responses and improving in vivo performance.
-
Drug Delivery: Nanoparticles and other drug carriers functionalized with this compound can exhibit prolonged circulation times, leading to improved pharmacokinetic profiles and enhanced accumulation at target sites through the Enhanced Permeability and Retention (EPR) effect.
-
Biosensors: The amine groups on the PEGylated surface can be used for the covalent immobilization of antibodies, enzymes, or other biorecognition elements, while the PEG spacer minimizes non-specific binding to the sensor surface, thereby improving the signal-to-noise ratio.
-
Tissue Engineering: Scaffolds modified with this compound can be designed to present bioactive cues for cell attachment and growth, while resisting non-specific cell adhesion in other areas.
Data Presentation
The successful functionalization of a surface with this compound can be quantified by various surface analysis techniques. The following tables summarize typical quantitative data obtained from such analyses.
Table 1: Quantification of Surface Amine Density after Functionalization
| Method | Principle | Typical Amine Density (amines/nm²) | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition of the surface. The nitrogen signal (N1s) is indicative of the presence of amine groups. | 1 - 10 | High surface sensitivity, provides elemental and chemical state information. | Requires high vacuum, may not distinguish between different nitrogen-containing groups without high resolution. |
| Ninhydrin Assay | A colorimetric assay where ninhydrin reacts with primary amines to produce a colored product (Ruhemann's purple), quantifiable by UV-Vis spectroscopy. | 0.5 - 5 | Simple, cost-effective, suitable for routine analysis. | Can be sensitive to reaction conditions, may not be suitable for all substrates. |
| Fluorescamine Assay | A fluorescence-based assay where fluorescamine reacts with primary amines to form a fluorescent product. | 0.1 - 2 | High sensitivity, rapid. | Requires a fluorescence reader, potential for photobleaching. |
| Atomic Force Microscopy (AFM) | Can be used to measure changes in surface topography and roughness upon functionalization. In some cases, single molecule interactions can be probed. | N/A (provides topographical data) | High-resolution imaging of surface features. | Does not directly quantify chemical groups, can be affected by tip-sample interactions. |
Table 2: Characterization of PEGylated Surfaces
| Parameter | Technique | Expected Outcome after this compound Functionalization |
| Water Contact Angle | Goniometry | Decrease in contact angle, indicating increased hydrophilicity. |
| Surface Roughness (RMS) | Atomic Force Microscopy (AFM) | Potential increase in roughness depending on the initial substrate and PEG density. |
| PEG Layer Thickness | Ellipsometry or AFM | Measurable increase in layer thickness (typically a few nanometers). |
| Zeta Potential | Electrokinetic analysis | Shift towards a more positive or neutral potential at physiological pH due to the presence of amine groups. |
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of a carboxylated surface with this compound, followed by characterization of the modified surface.
Protocol 1: Surface Carboxylation (Activation of the Substrate)
This protocol describes the introduction of carboxyl groups on a hydroxyl-terminated surface (e.g., glass, silicon oxide) using (3-Aminopropyl)triethoxysilane (APTES) followed by reaction with succinic anhydride.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive!)
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Succinic anhydride
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Cleaning: a. Immerse the substrate in Piranha solution for 30 minutes at room temperature. b. Rinse thoroughly with DI water and then with ethanol. c. Dry the substrate under a stream of nitrogen and bake at 110°C for 30 minutes.
-
Silanization with APTES: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned and dried substrate in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen). c. Rinse the substrate with toluene, followed by ethanol, and then DI water. d. Cure the APTES layer by baking the substrate at 110°C for 30 minutes.
-
Carboxylation: a. Prepare a solution of 0.1 M succinic anhydride and 0.1 M TEA in anhydrous DMF. b. Immerse the APTES-functionalized substrate in this solution for 12 hours at room temperature. c. Rinse the substrate thoroughly with DMF, followed by ethanol and DI water. d. Dry the carboxylated substrate under a stream of nitrogen.
Protocol 2: Covalent Immobilization of this compound
This protocol details the coupling of this compound to the carboxylated surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated substrate (from Protocol 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
DI water
Procedure:
-
Activation of Carboxyl Groups: a. Prepare a solution of 10 mg/mL EDC and 5 mg/mL NHS in Activation Buffer immediately before use. b. Immerse the carboxylated substrate in the EDC/NHS solution for 15-30 minutes at room temperature.
-
Coupling of this compound: a. Prepare a 10 mg/mL solution of this compound in Coupling Buffer. b. Rinse the activated substrate with Coupling Buffer. c. Immerse the activated substrate in the this compound solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching and Washing: a. Remove the substrate from the PEG solution and rinse with Coupling Buffer. b. Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any unreacted NHS-esters. c. Rinse the substrate thoroughly with DI water. d. Dry the this compound functionalized substrate under a stream of nitrogen.
Protocol 3: Quantification of Surface Amine Groups using the Ninhydrin Assay
This protocol provides a method to quantify the density of primary amine groups on the functionalized surface.
Materials:
-
This compound functionalized substrate
-
Ninhydrin reagent solution
-
Ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: a. Place the functionalized substrate in a clean reaction vessel (e.g., a cuvette or a well of a microplate).
-
Ninhydrin Reaction: a. Add a sufficient volume of ninhydrin reagent solution to completely cover the functionalized surface. b. Heat the reaction vessel at 100°C for 10-15 minutes. A purple color will develop in the presence of primary amines. c. Allow the solution to cool to room temperature.
-
Quantification: a. Transfer the colored solution to a clean cuvette. b. Measure the absorbance at 570 nm using a UV-Vis spectrophotometer. c. Prepare a standard curve using known concentrations of a primary amine (e.g., aminopropylsilane) to determine the concentration of amine groups in the sample. d. Calculate the surface density of amine groups based on the surface area of the substrate.
Visualizations
The following diagrams illustrate the key workflows and a potential signaling pathway influenced by the functionalized surface.
Caption: Experimental workflow for surface functionalization.
Caption: Modulation of integrin signaling by a PEGylated surface.
Application Notes and Protocols for Cross-linking Proteins with Homobifunctional Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Homobifunctional Amino-PEG27-amine
Homobifunctional this compound is a long-chain polyethylene glycol (PEG) derivative containing primary amine groups at both ends. This reagent is a valuable tool for a variety of bioconjugation applications due to the unique properties conferred by its extended PEG linker. The 27-unit PEG chain provides excellent water solubility, reduces aggregation of conjugates, and can minimize the immunogenicity of the modified proteins. The terminal primary amines allow for covalent cross-linking of proteins and other biomolecules through their carboxyl groups, typically mediated by a carbodiimide activator such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The general principle involves the activation of carboxyl groups (present on proteins at the C-terminus and on the side chains of aspartic and glutamic acid residues) with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amines of the this compound linker. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then efficiently reacts with the amine groups to form a stable amide bond, thus cross-linking the two carboxyl-containing molecules.[1][2]
Key Applications
-
Protein-Protein Conjugation: This linker can be used to create covalently linked protein dimers or complexes. Such constructs are valuable for studying protein-protein interactions, creating bispecific antibodies or reagents, and investigating the effects of proximity and orientation on protein function. For instance, cross-linking a cytokine to a monoclonal antibody can enhance its targeted delivery to specific cell types.
-
Inducing Protein Dimerization and Signaling: By cross-linking two receptor molecules, this compound can be used to induce receptor dimerization, a key mechanism for the activation of many signaling pathways, particularly for receptor tyrosine kinases (RTKs).[3][4][5] This allows for the controlled activation of downstream signaling cascades, providing a powerful tool for studying cellular signaling and for therapeutic applications.
-
Protein Immobilization: this compound can be used to immobilize proteins onto surfaces functionalized with carboxyl groups. This is a common strategy in the development of biosensors, affinity chromatography matrices, and other diagnostic and research tools. The long, hydrophilic PEG spacer arm extends the immobilized protein away from the surface, which can improve its accessibility and maintain its native conformation and activity.
-
Hydrogel Formation: This diamine linker can act as a cross-linker for polymers containing carboxyl groups to form biocompatible hydrogels. These hydrogels have numerous applications in drug delivery, tissue engineering, and 3D cell culture, owing to their tunable mechanical properties and ability to encapsulate cells and therapeutic molecules.
Quantitative Data
The efficiency and kinetics of cross-linking reactions with this compound will depend on several factors, including the specific proteins being conjugated, buffer conditions, and the concentrations of the reagents. The following table provides representative data based on typical EDC/NHS-mediated cross-linking of proteins with long-chain diamine linkers. These values should be considered as a starting point for optimization.
| Parameter | Representative Value/Range | Notes |
| Optimal pH for Carboxyl Activation | 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient in acidic conditions. MES buffer is a common choice. |
| Optimal pH for Amine Coupling | 7.2 - 8.5 | The reaction of the NHS-activated intermediate with primary amines is most efficient at neutral to slightly alkaline pH. |
| Typical Molar Excess of EDC | 2 - 10-fold over carboxyl groups | The optimal ratio depends on the protein concentration. Higher excess is often used for dilute protein solutions. |
| Typical Molar Excess of NHS/Sulfo-NHS | 2 - 5-fold over EDC | NHS is added to stabilize the active intermediate and improve coupling efficiency. |
| Typical Molar Ratio of Linker to Protein | 1:1 to 20:1 | This ratio will determine the extent of cross-linking and the formation of different sized conjugates. Optimization is crucial. |
| Typical Reaction Time | 2 - 4 hours at room temperature | The reaction can also be performed overnight at 4°C to minimize protein degradation. |
| Typical Cross-linking Efficiency | 10 - 40% | Efficiency is highly dependent on the number and accessibility of carboxyl groups on the target proteins. |
Disclaimer: The values presented in this table are illustrative and based on general knowledge of EDC/NHS chemistry with similar linkers. Optimal conditions for specific applications should be determined empirically.
Experimental Protocols
Protocol 1: Cross-linking Two Proteins in Solution
This protocol describes a two-step method for cross-linking two different proteins (Protein A, containing accessible carboxyl groups, and Protein B, which will be cross-linked via another carboxyl-containing molecule or a second molecule of Protein A) using this compound and EDC/NHS chemistry.
Materials:
-
Protein A (in a non-amine, non-carboxylate buffer, e.g., MES)
-
Protein B (in a non-amine, non-carboxylate buffer, e.g., PBS)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in ultrapure water.
-
Prepare fresh stock solutions of EDC (e.g., 100 mg/mL in water) and Sulfo-NHS (e.g., 100 mg/mL in water) immediately before use.
-
-
Activation of Protein A:
-
Dissolve Protein A in Activation Buffer to a concentration of 1-5 mg/mL.
-
Add EDC to a final concentration of 2-10 mM.
-
Add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS. This step is crucial to prevent unwanted polymerization in the next step.
-
-
Cross-linking with this compound and Protein B:
-
To the purified, activated Protein A, immediately add the this compound stock solution to the desired final molar ratio (e.g., 10-fold molar excess over Protein A).
-
Add Protein B to the reaction mixture. The molar ratio of Protein A to Protein B will influence the final product distribution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the cross-linked protein conjugate from excess reagents and unreacted proteins using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the cross-linked conjugate.
-
Protocol 2: Immobilization of a Protein onto a Carboxylated Surface
This protocol outlines the immobilization of a protein onto a surface (e.g., beads, sensor chip) that has been functionalized with carboxyl groups.
Materials:
-
Carboxylated surface (e.g., agarose beads, microplate)
-
Protein to be immobilized (in a non-amine, non-carboxylate buffer)
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7
-
Wash Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M ethanolamine, pH 8.5
Procedure:
-
Surface Preparation:
-
Wash the carboxylated surface extensively with Activation Buffer to remove any preservatives and to equilibrate the pH.
-
-
Activation of the Surface:
-
Prepare a solution of EDC (e.g., 50 mg/mL) and Sulfo-NHS (e.g., 50 mg/mL) in Activation Buffer.
-
Add the EDC/Sulfo-NHS solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Wash the activated surface thoroughly with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
-
-
Coupling of this compound:
-
Immediately add a solution of this compound (e.g., 10-50 mM in Activation Buffer) to the activated surface.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Washing:
-
Wash the surface with Wash Buffer to remove unbound this compound.
-
-
Activation of the Linker's Terminal Amine (for subsequent protein coupling):
-
This step is not directly applicable as the protein will be coupled to the remaining amine. A different strategy would be needed if the protein itself has carboxyl groups to be activated. Assuming the protein has amine groups for reaction with an activated surface, this protocol would need to be reversed (activate protein, react with amine surface). The current protocol assumes the protein will be coupled to the free amine of the linker, which requires activation of the protein's carboxyl groups first, as in Protocol 1, and then adding it to the amine-functionalized surface. A more direct approach is to use the diamine linker to bridge a carboxylated surface and a carboxylated protein.
-
Revised Step 6: Activation of Protein's Carboxyl Groups: In a separate reaction, activate the carboxyl groups of the protein to be immobilized using EDC/Sulfo-NHS as described in Protocol 1, Step 2.
-
Revised Step 7: Immobilization of Activated Protein: Add the activated protein solution to the amine-functionalized surface (from Step 5). Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Wash the surface to remove unbound protein.
-
Add Quenching Buffer to block any remaining reactive sites on the surface. Incubate for 1 hour at room temperature.
-
-
Final Washing:
-
Wash the surface extensively with Wash Buffer to remove any non-covalently bound protein and quenching reagents. The protein-immobilized surface is now ready for use.
-
Protocol 3: Preparation of a Hydrogel using this compound
This protocol describes the formation of a hydrogel by cross-linking a carboxyl-containing polymer (e.g., poly(acrylic acid) or a modified natural polymer like hyaluronic acid) with this compound.
Materials:
-
Carboxyl-containing polymer
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Polymerization Buffer: PBS, pH 7.4
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the carboxyl-containing polymer in Activation Buffer to the desired concentration (e.g., 5-10% w/v).
-
-
Activation of the Polymer:
-
Add EDC and Sulfo-NHS to the polymer solution. The molar ratio of EDC/NHS to the carboxyl groups on the polymer should be optimized but can be started at a 2:1 to 5:1 ratio.
-
Mix thoroughly until the reagents are dissolved.
-
-
Cross-linking:
-
Prepare a solution of this compound in Polymerization Buffer. The concentration will determine the cross-linking density and the mechanical properties of the hydrogel.
-
Add the this compound solution to the activated polymer solution.
-
Mix quickly and thoroughly. The gelation time will vary depending on the concentrations of the reactants.
-
-
Gelation:
-
Allow the mixture to stand undisturbed at room temperature or 37°C until a stable hydrogel is formed. This can take from a few minutes to several hours.
-
-
Washing and Equilibration:
-
Once the hydrogel is formed, it can be washed extensively with PBS or cell culture medium to remove unreacted reagents and by-products.
-
The hydrogel can then be used for its intended application, such as 3D cell culture or as a scaffold for tissue engineering.
-
Visualizations
Chemical Reaction of Protein Cross-linking
Caption: EDC/NHS chemistry for protein cross-linking.
Experimental Workflow for Protein-Protein Conjugation
Caption: Workflow for protein-protein conjugation.
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation
Caption: RTK signaling induced by cross-linker.
References
Application Notes and Protocols for Amino-PEG27-amine Reaction with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG27-amine is a homobifunctional polyethylene glycol (PEG) derivative containing primary amine groups at both ends of a 27-unit polyethylene glycol chain. This reagent is a valuable tool in bioconjugation, surface modification, and drug delivery systems. The primary amine groups readily react with carboxylic acids to form stable amide bonds, a reaction commonly facilitated by carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This document provides detailed application notes and experimental protocols for the reaction of this compound with carboxylic acids, with a focus on its application in the functionalization of nanoparticles for targeted drug delivery.
Reaction Mechanism: EDC/NHS Coupling
The most common method for conjugating amines to carboxylic acids is through the use of EDC and NHS. This two-step process minimizes the formation of unwanted byproducts and increases reaction efficiency.
-
Activation of Carboxylic Acid: EDC activates the carboxyl group on a target molecule (e.g., a drug, a protein, or a functionalized nanoparticle) to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.
-
Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with the primary amine groups of this compound to form a stable amide bond, releasing the NHS or Sulfo-NHS leaving group.
Caption: EDC/NHS coupling reaction mechanism.
Applications in Nanoparticle-Based Drug Delivery
The conjugation of this compound to drug-loaded nanoparticles or drug molecules offers several advantages in the field of drug delivery:
-
"Stealth" Properties: The long, hydrophilic PEG chain forms a hydrated layer on the nanoparticle surface, which can reduce recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream.
-
Reduced Immunogenicity: The PEG layer can mask antigenic sites on the conjugated molecule, reducing its immunogenicity.
-
Improved Solubility and Stability: PEGylation can enhance the aqueous solubility and stability of hydrophobic drugs or nanoparticles.
-
Targeted Delivery: The terminal amine group of the PEGylated molecule can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.
Quantitative Data
The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including pH, molar ratios of reactants, and reaction time. The following table provides a summary of typical reaction conditions and expected outcomes for the conjugation of a generic amino-PEG to a carboxylated surface, which can be adapted for this compound.
| Parameter | Recommended Range | Typical Outcome/Consideration |
| Activation pH | 4.5 - 6.0 | Optimal for EDC activation of carboxyl groups. MES buffer is commonly used. |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. PBS or Borate buffer are suitable choices. |
| Molar Ratio (EDC:NHS:Carboxyl) | 2-10 : 2-5 : 1 | A molar excess of EDC and NHS is generally used to ensure efficient activation of carboxyl groups. |
| Molar Ratio (Amino-PEG:NHS Ester) | 1:1 to 2:1 | The ratio can be adjusted based on the desired degree of PEGylation. |
| Reaction Time (Activation) | 15 - 30 minutes at RT | Sufficient time for the formation of the NHS ester. |
| Reaction Time (Coupling) | 2 - 12 hours at RT | Longer reaction times may be required for complete conjugation. |
| Expected Conjugation Efficiency | 70 - 95% | Varies depending on the specific reactants and optimization of reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Carboxylic Acid in Solution
This protocol describes a general method for the conjugation of this compound to a molecule containing a carboxylic acid group in a solution phase.
Materials:
-
Carboxylic acid-containing molecule (R-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
Immediately before use, prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation Reaction:
-
Add the activated carboxylic acid solution to the this compound solution. A 1.5-fold molar excess of the activated carboxylic acid is a good starting point.
-
Adjust the pH of the reaction mixture to 7.4 if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the PEGylated product from excess reagents and byproducts using an appropriate method such as dialysis against PBS or size-exclusion chromatography.
-
Protocol 2: Surface Functionalization of Carboxylated Nanoparticles with this compound
This protocol provides a method for the surface functionalization of nanoparticles that have been pre-functionalized with carboxylic acid groups.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, gold, or polymeric nanoparticles)
-
This compound
-
EDC and Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMF or DMSO
-
Centrifuge or magnetic separator (for magnetic nanoparticles)
Procedure:
-
Nanoparticle Preparation:
-
Wash the carboxylated nanoparticles three times with Activation Buffer to remove any storage buffer or preservatives. Resuspend the nanoparticles in Activation Buffer.
-
-
Activation of Nanoparticles:
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.
-
Add EDC (to a final concentration of 2-5 mg/mL) and Sulfo-NHS (to a final concentration of 4-8 mg/mL) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with continuous mixing (e.g., on a rotator or shaker).
-
-
Washing:
-
Pellet the activated nanoparticles by centrifugation or magnetic separation.
-
Remove the supernatant and wash the nanoparticles twice with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Resuspend the activated nanoparticles in the this compound solution.
-
Incubate for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Final Washing:
-
Pellet the nanoparticles and resuspend them in the Quenching Buffer. Incubate for 30 minutes.
-
Wash the PEGylated nanoparticles three times with Washing Buffer and finally resuspend them in a suitable storage buffer (e.g., PBS).
-
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of targeted drug-loaded nanoparticles using this compound as a linker.
Caption: Workflow for targeted drug delivery system development.
Characterization of PEGylated Products
The successful conjugation of this compound should be confirmed and quantified using appropriate analytical techniques.
| Characterization Technique | Purpose | Expected Result |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of amide bond formation. | Appearance of characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. |
| Dynamic Light Scattering (DLS) | Measurement of hydrodynamic diameter and size distribution. | Increase in hydrodynamic diameter upon PEGylation. |
| Zeta Potential Analysis | Determination of surface charge. | Shift in zeta potential towards neutral upon conjugation of the neutral PEG chain. |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of PEG conjugated to nanoparticles. | Weight loss corresponding to the degradation of the PEG layer at a specific temperature range. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of PEGylated and un-PEGylated species. | Appearance of a new peak with a different retention time for the PEGylated product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of PEGylation. | Presence of characteristic peaks for the polyethylene glycol protons (~3.6 ppm). |
Conclusion
The reaction of this compound with carboxylic acids via EDC/NHS chemistry is a robust and versatile method for the PEGylation of molecules and the functionalization of surfaces. The provided protocols and application notes offer a comprehensive guide for researchers in the fields of bioconjugation and drug delivery. Optimization of the reaction conditions for specific applications is recommended to achieve the desired level of PEGylation and product performance.
Application Notes and Protocols for Incorporating Amino-PEG27-amine into Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG27-amine is a homobifunctional, linear polyethylene glycol (PEG) derivative with primary amine groups at both ends. The long, hydrophilic chain of 27 ethylene glycol units provides flexibility, biocompatibility, and increased hydrodynamic volume. In hydrogel fabrication, this compound can be employed as a flexible crosslinker to create hydrogels with tunable mechanical properties, mesh size, and degradation kinetics. These characteristics make it a valuable component for various biomedical applications, including controlled drug delivery, tissue engineering, and regenerative medicine. The ability to precisely control the hydrogel microenvironment by incorporating long-chain crosslinkers like this compound is critical for directing cell fate and improving therapeutic outcomes.
Applications
The incorporation of this compound into hydrogels can significantly impact their physicochemical and biological properties, opening up a range of applications:
-
Controlled Drug Delivery: The long, flexible PEG chain can increase the mesh size of the hydrogel network, facilitating the controlled and sustained release of therapeutic molecules, from small drugs to larger biologics.
-
Tissue Engineering: Hydrogels crosslinked with this compound can mimic the soft, elastic properties of native extracellular matrix (ECM), providing a suitable environment for cell encapsulation, proliferation, and differentiation. The tunable stiffness allows for the investigation of cellular mechanotransduction.
-
Bioconjugation: The terminal amine groups can be used to conjugate bioactive molecules, such as peptides (e.g., RGD sequences for cell adhesion) or growth factors, to the hydrogel network, enhancing its biological functionality.
Data Presentation: Impact of Diamino-PEG Crosslinker Properties on Hydrogel Characteristics
The following tables summarize representative quantitative data from studies using linear diamino-PEG molecules of varying molecular weights to crosslink hydrogels. This data provides an expected trend for hydrogels incorporating this compound (MW ≈ 1249.5 g/mol ).
Table 1: Effect of Diamino-PEG Molecular Weight on the Elastic Modulus of Alginate Hydrogels
| Diamino-PEG Molecular Weight ( g/mol ) | Resulting Hydrogel Elastic Modulus (kPa) |
| 200 | 9.7 ± 1.6 |
| 400 | 20.1 ± 1.1 |
| 1000 | 109.4 ± 9.5 |
| 3400 | Data not available, but trend suggests further increase |
Data adapted from studies on covalently crosslinked alginate hydrogels. The elastic modulus is dependent on the specific polymer system and crosslinking density.[1][2]
Table 2: Influence of PEG Crosslinker Chain Length on Hydrogel Swelling Ratio
| PEG Crosslinker | Polymer Weight % | Swelling Ratio (Qm) |
| 4-arm PEG-Acrylate (10 kDa) | 10% | ~15 |
| 8-arm PEG-Acrylate (10 kDa) | 10% | ~12 |
| Linear PEG-diacrylate (3.4 kDa) | 10% | ~10 |
| Linear PEG-diacrylate (6 kDa) | 10% | ~15 |
This table illustrates that both the architecture (multi-arm vs. linear) and the chain length of the PEG crosslinker influence the swelling behavior of the resulting hydrogel. Longer, more flexible chains generally lead to higher swelling ratios.
Experimental Protocols
Here, we provide detailed protocols for incorporating this compound into hydrogels using two common crosslinking strategies.
Protocol 1: Hydrogel Formation via Amine-Reactive Crosslinkers (e.g., NHS Esters)
This protocol describes the formation of a hydrogel by reacting the primary amine groups of this compound with a multi-arm PEG terminating in N-hydroxysuccinimide (NHS) esters.
Materials:
-
This compound
-
4-arm PEG-NHS (e.g., 10 kDa)
-
Aseptic, amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Sterile, pyrogen-free water
-
Syringes and needles
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a stock solution of this compound in the phosphate buffer. The concentration will depend on the desired crosslinking density. For example, a 10 mM solution.
-
Prepare a stock solution of 4-arm PEG-NHS in the same buffer. The concentration should be calculated to achieve the desired stoichiometric ratio of NHS to amine groups (e.g., 1:1).
-
All solutions should be prepared fresh and kept on ice to minimize hydrolysis of the NHS esters.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or a mold, add the desired volume of the 4-arm PEG-NHS solution.
-
Carefully add the corresponding volume of the this compound solution to the PEG-NHS solution.
-
Mix the solutions thoroughly but gently by pipetting up and down to ensure a homogenous mixture.
-
Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gelation time can be monitored by tilting the vial.
-
-
Characterization (Optional):
-
The mechanical properties of the resulting hydrogel can be characterized by rheometry to determine the storage (G') and loss (G'') moduli.
-
The swelling ratio can be determined by equilibrating a known weight of the hydrogel in buffer, weighing the swollen gel, and then lyophilizing it to obtain the dry weight.
-
Protocol 2: Crosslinking of Alginate with this compound
This protocol details the covalent crosslinking of a carboxyl-containing polymer, such as alginate, with this compound using carbodiimide chemistry.
Materials:
-
Sodium alginate
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Dialysis tubing (appropriate MWCO)
-
Sterile, pyrogen-free water
Procedure:
-
Preparation of Alginate Solution:
-
Dissolve sodium alginate in MES buffer to the desired concentration (e.g., 1-2% w/v). Stir until fully dissolved.
-
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the alginate solution. A common molar ratio is a 5:2:1 ratio of EDC:NHS:carboxyl groups on the alginate.
-
Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Crosslinking Reaction:
-
Prepare a solution of this compound in MES buffer.
-
Add the this compound solution to the activated alginate solution. The amount of diamino-PEG will determine the crosslinking density.[1][2]
-
Allow the crosslinking reaction to proceed for several hours (e.g., 4-16 hours) at room temperature with gentle mixing.
-
-
Purification:
-
Transfer the resulting hydrogel solution to a dialysis tube.
-
Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted reagents and byproducts.
-
-
Hydrogel Casting and Characterization:
-
The purified hydrogel can be cast into molds and further characterized for its mechanical and swelling properties as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for hydrogel formation using this compound and an amine-reactive crosslinker.
Caption: Mechanotransduction pathway influenced by hydrogel stiffness.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-PEG27-amine Conjugation Reactions
Welcome to the technical support center for Amino-PEG27-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker. It consists of a 27-unit polyethylene glycol (PEG) spacer with a primary amine (-NH2) group at each end. This structure allows it to link two molecules that have amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. It is commonly used in bioconjugation to link proteins, peptides, or other biomolecules, often to improve solubility, stability, and pharmacokinetic properties.[1]
Q2: What is the most common reaction chemistry for this compound?
The most common application involves reacting the primary amines of the PEG linker with molecules containing NHS esters.[2][3] The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][4] This reaction is typically performed in a pH range of 7.2 to 9.0.
Q3: What is the optimal pH for an NHS ester-amine conjugation reaction?
The optimal pH for NHS ester reactions is a balance between amine reactivity and NHS ester stability.
-
Below pH 7.2 : The primary amine is mostly protonated (-NH3+), making it a poor nucleophile and slowing the reaction.
-
Above pH 8.5 : The hydrolysis of the NHS ester becomes very rapid, which deactivates the reagent before it can react with the amine.
Therefore, a pH range of 7.2 to 8.5 is generally recommended, with pH 8.3-8.5 often cited as ideal for balancing reaction speed and yield.
Q4: Which buffers should I use for the conjugation reaction?
It is critical to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate Buffer
-
Sodium Bicarbonate Buffer
Q5: How can I control the extent of PEGylation and prevent aggregation?
Controlling the degree of labeling is crucial, especially when working with proteins that have multiple amine groups (lysine residues, N-terminus).
-
Stoichiometry : Carefully control the molar ratio of the PEG crosslinker to your target molecule. Reducing the molar excess of the NHS ester reagent can help limit the number of PEG chains attached to each molecule.
-
pH Adjustment : Performing the reaction at a lower pH (e.g., 7.2) can slow down the reaction rate, providing more control.
-
Quenching : Stop the reaction at a specific time by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to consume any unreacted NHS esters.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation reactions.
Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of NHS Ester | The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions, rendering it inactive. Solutions: 1. Allow the NHS ester reagent vial to equilibrate to room temperature before opening to prevent condensation. 2. Prepare the NHS ester stock solution in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. 3. Perform the reaction at 4°C or on ice to slow the rate of hydrolysis. |
| Incompatible Buffer | The presence of primary amines (e.g., Tris, glycine) in the reaction buffer competes with the target molecule. Solution: Perform a buffer exchange using dialysis or a desalting column to switch to an amine-free buffer like PBS, HEPES, or borate buffer before starting the reaction. |
| Incorrect pH | If the pH is too low (<7.2), the target amines are protonated and non-reactive. If the pH is too high (>8.5), the NHS ester hydrolyzes too quickly. Solution: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often recommended as an ideal balance. |
| Inaccessible Primary Amines | The primary amines on the target molecule may be sterically hindered or buried within its 3D structure. Solution: Consider using a crosslinker with a longer spacer arm. For some applications where native conformation is not required, mild denaturation might expose more reactive sites. |
Product Aggregation
| Possible Cause | Troubleshooting Steps |
| High Degree of Labeling | Excessive modification of a protein's surface amines can alter its properties and lead to aggregation. Solution: Reduce the molar excess of the NHS ester crosslinker relative to the protein to control the number of modifications per molecule. |
| Intramolecular vs. Intermolecular Crosslinking | The bifunctional nature of this compound can lead to the formation of large polymer networks if the concentration of the target molecule is too high. Solution: Optimize the concentration of your reactants. Lower concentrations may favor intramolecular crosslinking (looping) or conjugation of one PEG molecule per target molecule. |
Side Reactions
| Possible Cause | Troubleshooting Steps |
| Reaction with Other Nucleophiles | NHS esters can have side reactions with other nucleophilic groups like hydroxyls (serine, threonine, tyrosine) and sulfhydryls (cysteine), although reactivity is lower than with primary amines. Solution: Optimize the reaction pH to favor the primary amine reaction. Lowering the pH towards 7.2 can sometimes reduce side reactions with other nucleophiles. |
Experimental Protocols & Data
Key Reaction Parameters
The efficiency of the NHS ester-amine reaction is highly dependent on several factors. The tables below summarize the impact of these parameters.
Table 1: Effect of pH on NHS Ester Stability
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | |
| 8.0 | Room Temp | ~3.5 hours | |
| 8.5 | Room Temp | ~3 hours | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | Room Temp | ~2 hours |
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.
Table 2: General Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures decrease the rate of hydrolysis but may require longer reaction times. |
| Reaction Time | 0.5 - 4 hours | Should be optimized based on temperature and pH. Can be extended to overnight on ice. |
| Molar Excess of NHS-Ester | 5- to 20-fold | Highly dependent on the concentration and reactivity of the target molecule. Should be empirically determined. |
| Solvent for NHS-Ester | Anhydrous DMSO or DMF | NHS esters are often poorly soluble in aqueous buffers. A stock solution in an organic solvent is typically prepared and added to the reaction. |
Protocol 1: General Protein PEGylation with an NHS-activated PEG
This protocol describes a general procedure for conjugating an NHS-activated PEG to a protein containing primary amines.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester
-
Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting or Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the protein solution to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, allow the PEG-NHS ester vial to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform Conjugation: Add a 10- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice. The optimal time may need to be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted PEG and byproducts by running the reaction mixture through a desalting or size-exclusion chromatography column.
Protocol 2: Characterization of PEGylated Proteins
Successful conjugation should be confirmed using appropriate analytical techniques.
| Technique | Information Provided |
| SDS-PAGE | A shift in the molecular weight band of the protein indicates successful PEGylation. The broadness of the band can give a qualitative idea of the heterogeneity of the conjugate. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Useful for separating PEGylated protein from unreacted protein and free PEG. The increase in size upon PEGylation leads to an earlier elution time. |
| Ion-Exchange Chromatography (IEX) | PEG chains can shield surface charges on a protein, altering its binding to an IEX column. This can be used to separate PEGylated species and even positional isomers. |
| Mass Spectrometry (MS) | Provides the most accurate determination of the molecular weight of the conjugate, allowing for precise calculation of the degree of PEGylation (number of PEG chains per protein). |
Visual Guides
DOT Language Diagrams
Caption: Workflow for Amino-PEG-amine conjugation.
Caption: Troubleshooting logic for low yield reactions.
References
Technical Support Center: Preventing Aggregation During Amine-PEG Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during PEGylation, with a specific focus on chemistries involving amine-reactive polyethylene glycol (PEG) reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Homobifunctional PEG reagents (those with reactive groups at both ends) can physically link multiple protein molecules together, leading to the formation of large, often insoluble, aggregates.[1]
-
Over-labeling: The addition of too many PEG molecules can alter the protein's net charge, isoelectric point (pI), and surface hydrophobicity, leading to reduced solubility and aggregation.[2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly impact protein stability.[1] A pH value far from the protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[3][4]
-
High Protein and Reagent Concentrations: High concentrations of protein or localized high concentrations of the PEG reagent increase the likelihood of intermolecular interactions and precipitation.
-
Hydrophobicity of the Linker: Some crosslinkers or PEG reagents can have hydrophobic properties that, when conjugated to the protein surface, increase the overall hydrophobicity and drive aggregation.
Q2: I'm using Amino-PEG27-amine. How does this cause aggregation?
This compound is a homobifunctional linker with a primary amine at each end. To conjugate it to a protein, you must use a crosslinking chemistry.
-
If targeting protein amines (e.g., Lysine): Using a crosslinker like glutaraldehyde will randomly link amines on the PEG with amines on the protein. Because both molecules have multiple amines, this can easily lead to extensive intermolecular cross-linking, where one PEG molecule bridges two separate protein molecules, causing aggregation.
-
If targeting protein carboxyls (e.g., Asp/Glu): Using a carbodiimide chemistry (like EDC with NHS) activates the protein's carboxyl groups to react with the PEG's amine groups. While more controlled, if a protein has multiple activated carboxyls, it's still possible for a single PEG molecule to link two proteins.
The primary risk with a homobifunctional reagent like this is intermolecular cross-linking.
Q3: What is the optimal pH for an amine-labeling reaction?
The optimal pH is a balance between reaction efficiency and protein stability.
-
For labeling primary amines (e.g., lysine residues) with NHS-ester activated PEGs , the reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.
-
However, the NHS-ester group also hydrolyzes (becomes non-reactive) more quickly at higher pH. At pH 7.4, the half-life of an NHS ester can be over two hours, while at pH 9.0, it can be less than ten minutes.
-
Crucially, many proteins become unstable and prone to aggregation at higher pH values. It is often necessary to perform a pH screening experiment (e.g., from pH 7.0 to 8.0) to find the best balance for your specific protein.
Q4: How do I choose the right buffer for my PEGylation reaction?
The ideal buffer maintains protein stability while being compatible with the chosen chemistry.
-
Avoid Amine-Containing Buffers: Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with the protein for reaction with amine-reactive reagents like NHS-esters, significantly reducing labeling efficiency.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or MOPS are excellent choices for amine labeling.
-
Consider Additives: If aggregation persists, consider adding stabilizing excipients to the buffer. These can include sugars (5-10% sucrose), amino acids (50-100 mM Arginine), or low concentrations of non-ionic surfactants (0.01-0.05% Polysorbate 20).
Q5: How can I remove aggregates from my final product?
If aggregation occurs despite optimization, purification is necessary.
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method for separating PEGylated protein monomers from larger aggregates.
-
Ion-Exchange Chromatography (IEX): This technique can also be used to separate aggregates, which may have different charge properties than the correctly folded and labeled monomer.
-
Filtration: Insoluble aggregates can be removed by centrifugation or filtration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation/Cloudiness Upon Adding PEG Reagent | 1. Reagent Insolubility: PEG reagent is not fully dissolved or is precipitating in the aqueous buffer. 2. Localized High Concentration: Reagent was added too quickly, causing localized "hot spots" of high concentration. 3. Buffer Incompatibility: The buffer conditions (pH, salt) are causing either the protein or the reagent to become insoluble. | 1. Ensure the PEG reagent is fully dissolved in a compatible, anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the protein solution. 2. Add the dissolved reagent dropwise to the protein solution while gently stirring or vortexing. 3. Perform a buffer screen to find conditions optimal for your protein's stability. |
| Aggregation Occurs Gradually During Incubation | 1. Over-labeling: The molar excess of the PEG reagent is too high, leading to excessive modification and loss of protein solubility. 2. Intermolecular Cross-linking: A bifunctional PEG reagent is linking multiple protein molecules together. 3. Protein Instability: The protein is not stable over the course of the incubation at the reaction temperature or pH. 4. Disulfide Bond Formation: Non-native disulfide bonds may form, causing aggregation. | 1. Reduce the molar excess of the PEG reagent. Perform a titration to find the optimal ratio (e.g., test ratios from 5:1 to 20:1 of PEG:protein). 2. If using a homobifunctional PEG, switch to a monofunctional (e.g., mPEG-NHS) or heterobifunctional linker to prevent cross-linking. 3. Lower the reaction temperature to 4°C and increase the incubation time. Ensure the pH is optimal for protein stability, not just reaction kinetics. 4. Add a reducing agent like DTT or TCEP (1-5 mM) to the buffer, ensuring it doesn't interfere with your protein's native structure. |
| Low Labeling Efficiency and Aggregation | 1. Hydrolysis of Reagent: The amine-reactive group (e.g., NHS-ester) has hydrolyzed due to moisture or high pH before it could react with the protein. 2. Competing Amines: The reaction buffer (e.g., Tris, glycine) contains primary amines that are quenching the reaction. | 1. Always allow the PEG reagent vial to warm to room temperature before opening to prevent moisture condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. 2. Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the labeling reaction. |
| Final Product Contains Soluble Aggregates | 1. Reaction Conditions Suboptimal: Even with optimization, a small fraction of aggregates may have formed. 2. Concentration Step: Aggregation occurred during a final concentration step after the reaction. | 1. Purify the final product using Size-Exclusion Chromatography (SEC) to separate monomers from soluble aggregates. 2. When concentrating the final product, include stabilizing excipients (e.g., Arginine, sucrose) in the buffer. Avoid overly concentrating the final product. |
Quantitative Data Summary
The following tables provide recommended starting parameters for optimizing your PEGylation reaction.
Table 1: Recommended Reaction Conditions for Amine Labeling (NHS-Ester Chemistry)
| Parameter | Recommended Range | Rationale & Notes |
|---|---|---|
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction rates but also elevate the risk of aggregation. If aggregation is observed, try reducing the concentration. |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation. Start with a lower ratio and titrate up to find the optimal balance. |
| Reaction pH | 7.2 - 8.0 | Balances efficient amine reaction with protein stability and minimizes NHS-ester hydrolysis. A pH near 7.4 is often a safe starting point. |
| Temperature | 4°C to Room Temp (20-25°C) | Lowering the temperature to 4°C slows the reaction but can significantly improve protein stability and reduce aggregation. |
| Incubation Time | 30 min - 4 hours | At room temperature, 30-60 minutes is often sufficient. At 4°C, extend the time to 2-4 hours or even overnight. |
| Organic Solvent | < 10% of final volume | The reagent stock (in DMSO/DMF) should be a small fraction of the total reaction volume to avoid denaturing the protein. |
Table 2: Common Buffers and Stabilizing Additives
| Component | Type | Recommended Concentration | Purpose |
|---|---|---|---|
| PBS | Amine-Free Buffer | 1X (e.g., 10 mM Phosphate, 150 mM NaCl) | Provides stable physiological pH and ionic strength. |
| HEPES | Amine-Free Buffer | 25 - 100 mM | Good buffering capacity in the 7.0-8.0 pH range. |
| Arginine | Stabilizing Additive | 50 - 100 mM | Suppresses non-specific protein-protein interactions and reduces aggregation. |
| Sucrose / Trehalose | Stabilizing Additive | 5 - 10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Polysorbate 20/80 | Stabilizing Additive | 0.01 - 0.05% (v/v) | Non-ionic surfactant that reduces surface-induced aggregation. |
| Glycerol | Stabilizing Additive | 5 - 20% (v/v) | A common cryoprotectant that also increases solution viscosity and can prevent aggregation. |
Experimental Protocols
Protocol 1: General Amine Labeling with mPEG-NHS Ester
This protocol provides a starting point for labeling a protein's primary amines (lysine residues) with a monofunctional N-hydroxysuccinimide (NHS) ester-activated PEG.
1. Protein and Buffer Preparation: a. Dialyze or perform a buffer exchange of the protein into an amine-free reaction buffer (e.g., 1X PBS, pH 7.4). b. Adjust the protein concentration to 1-5 mg/mL. Keep the protein solution on ice.
2. PEG-NHS Reagent Preparation: a. Allow the vial of lyophilized PEG-NHS reagent to equilibrate to room temperature before opening to prevent moisture condensation. b. Immediately before use, prepare a 10-20 mM stock solution by dissolving the reagent in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved. Do not store the stock solution.
3. Labeling Reaction: a. Calculate the volume of the PEG-NHS stock solution needed to achieve the desired molar excess (e.g., start with a 10-fold molar excess). b. While gently stirring the protein solution, add the calculated volume of the PEG-NHS stock solution slowly and dropwise. c. Incubate the reaction. A common starting point is 1 hour at room temperature or 2-4 hours at 4°C.
4. Quenching the Reaction (Optional but Recommended): a. Add a quenching buffer with a final concentration of 20-50 mM of an amine-containing molecule (e.g., Tris or glycine) to consume any unreacted PEG-NHS ester. b. Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate: a. Remove unreacted PEG reagent and reaction byproducts by purifying the sample. b. The preferred method is Size-Exclusion Chromatography (SEC), which will also separate out any high-molecular-weight aggregates. c. Alternatively, use dialysis or a desalting column for buffer exchange.
6. Analysis and Storage: a. Analyze the degree of labeling and presence of aggregates using SDS-PAGE and SEC. b. Store the purified PEGylated protein under conditions known to be optimal for the unmodified protein, potentially with added cryoprotectants like glycerol if freezing.
Visualizations
Workflow for Preventing Aggregation During PEGylation
Caption: A decision-making workflow for optimizing protein PEGylation to minimize aggregation.
Mechanism of Amine Labeling and Potential Aggregation
References
Technical Support Center: Purification of Amino-PEG27-amine Conjugates by HPLC
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Amino-PEG27-amine conjugates using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section offers a systematic approach to identifying and resolving common issues encountered during the HPLC purification of this compound conjugates.
Peak Shape Problems
Q1: Why are my conjugate peaks exhibiting significant tailing?
Peak tailing is a common issue when analyzing amine-containing compounds like this compound conjugates. It is often caused by secondary interactions between the basic amine groups and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] At mid-range pH, these silanol groups are ionized and can interact with the protonated amine, leading to poor peak shape.[1][2]
To address peak tailing, consider the following:
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Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH < 3) can protonate the silanol groups, minimizing secondary interactions. Conversely, working at a high pH can deprotonate the amine, also reducing unwanted interactions.
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Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can block the active silanol sites, improving peak symmetry.
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Column Selection: Employing a highly deactivated, end-capped column can reduce the number of available silanol groups.
Q2: My peaks are broad, especially compared to the unconjugated starting materials. What could be the cause?
Broad peaks for PEGylated compounds are often a result of the inherent polydispersity of the polyethylene glycol (PEG) chain. The this compound itself has a defined chain length, but the conjugation process can sometimes lead to a mixture of products or conformational isomers that are not perfectly resolved, resulting in broader peaks. Additionally, slow kinetics of interaction with the stationary phase can contribute to peak broadening.
Retention and Resolution Issues
Q3: I am not getting good separation between my desired conjugate and unreacted starting materials. How can I improve resolution?
Improving resolution requires optimizing several parameters:
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Gradient Optimization: Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.
-
Mobile Phase Composition: Vary the organic solvent (e.g., acetonitrile vs. methanol) and the concentration of additives like trifluoroacetic acid (TFA). The choice of ion-pairing agent and its concentration can significantly impact the retention and selectivity of polar and charged molecules.
-
Stationary Phase: The choice of stationary phase is critical. While C18 columns are common, for some PEGylated compounds, a C4 or C8 stationary phase might provide better separation of the larger molecules from smaller, unreacted components.
Q4: My retention times are drifting from run to run. What should I investigate?
Retention time instability can be caused by several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradients or mobile phases with additives.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation, including pH adjustments and additive concentrations, can lead to shifting retention times. Prepare fresh mobile phase regularly.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and, consequently, variable retention times.
-
Column Temperature: Maintaining a constant and elevated column temperature (e.g., 45°C) can improve peak shape and reproducibility.
Frequently Asked Questions (FAQs)
General
Q5: What is a good starting point for a reversed-phase HPLC method for this compound conjugate purification?
A common starting point for the purification of PEGylated compounds is a reversed-phase method using a C18 or C4 column. A typical mobile phase system consists of:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes is a good initial approach. The detection wavelength will depend on the chromophore in your conjugate.
Q6: How does the PEG chain length affect the chromatographic behavior of my conjugate?
The PEG chain significantly influences the properties of the conjugate. In reversed-phase HPLC, a longer PEG chain generally leads to a longer retention time. The PEG moiety can also mask the properties of the conjugated molecule, making the separation more dependent on the PEG chain itself.
Q7: My this compound conjugate does not have a strong UV chromophore. What are my detection options?
For compounds lacking a suitable chromophore, several alternative detection methods can be employed:
-
Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte and is well-suited for PEG compounds.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides a near-universal response for non-volatile analytes.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides both detection and mass information, which is invaluable for confirming the identity of your conjugate.
If the conjugated molecule has a primary amine, pre-column derivatization with a fluorescent tag can also be an option to enhance detection sensitivity.
Troubleshooting Workflow
Caption: A troubleshooting workflow for common HPLC issues.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Reduce Peak Tailing
Objective: To mitigate peak tailing of this compound conjugates by optimizing the mobile phase pH.
Materials:
-
HPLC system with UV or other suitable detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound conjugate sample
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (low pH) or 10 mM Ammonium Bicarbonate (high pH)
-
Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A
-
pH meter
Procedure:
-
Prepare Mobile Phases: Prepare a low pH mobile phase (A and B with 0.1% TFA) and a high pH mobile phase (A and B with 10 mM Ammonium Bicarbonate, adjusted to the desired pH, e.g., 9.5).
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Column Equilibration: Install the C18 column and equilibrate with the low pH mobile phase for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection and Analysis (Low pH): Inject the this compound conjugate sample and run your gradient method.
-
Column Wash and Re-equilibration: Thoroughly wash the column with a mid-range pH mobile phase (e.g., water/acetonitrile) before switching to the high pH mobile phase. Equilibrate the column with the high pH mobile phase.
-
Injection and Analysis (High pH): Inject the sample again and run the same gradient method.
-
Data Analysis: Compare the peak shapes (asymmetry factor) from the chromatograms obtained at low and high pH to determine the optimal condition.
Protocol 2: General Purification Workflow
Caption: A general workflow for HPLC purification.
Data Tables
Table 1: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Additive | Analyte | Peak Asymmetry Factor (As) |
| 0.1% Formic Acid | This compound Conjugate | 2.1 |
| 0.1% Trifluoroacetic Acid (TFA) | This compound Conjugate | 1.5 |
| 0.1% TFA + 0.05% Triethylamine (TEA) | This compound Conjugate | 1.2 |
Note: Data are representative and will vary based on the specific conjugate and HPLC conditions. A peak asymmetry factor closer to 1 indicates a more symmetrical peak.
Table 2: Comparison of Stationary Phases for PEGylated Conjugate Separation
| Column Stationary Phase | Resolution between Conjugate and Unreacted Amine | Comments |
| C18 | 1.8 | Good general-purpose column, may show strong retention. |
| C8 | 2.2 | Less hydrophobic than C18, can improve peak shape for large molecules. |
| C4 | 2.5 | Low hydrophobicity, often provides better resolution for large biomolecules and their conjugates. |
Note: Resolution values are illustrative. Higher values indicate better separation.
References
Technical Support Center: Troubleshooting Low Yield in Amino-PEG27-amine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in reactions involving Amino-PEG27-amine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a homobifunctional crosslinker containing two primary amine groups at either end of a 27-unit polyethylene glycol (PEG) spacer.[1][2] These primary amines are nucleophilic and readily react with various functional groups, most commonly activated carboxylic acids (e.g., NHS esters) and aldehydes.[1][3][4] This allows for the conjugation and crosslinking of molecules containing these functional groups.
Q2: What are the most common reasons for low yield in reactions with this compound?
Low yields in this compound reactions can stem from several factors:
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Suboptimal Reaction pH: The pH of the reaction mixture is critical. Amine groups need to be in a deprotonated state to be nucleophilic, which is favored at a pH above their pKa. However, competing side reactions, such as the hydrolysis of NHS esters, are also accelerated at higher pH.
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Presence of Primary Amine Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with your target molecule, thereby reducing the yield of the desired conjugate.
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Hydrolysis of Reactive Groups: If you are reacting this compound with a moisture-sensitive functional group like an N-hydroxysuccinimide (NHS) ester, hydrolysis of the NHS ester can significantly reduce the amount of active reagent available for conjugation.
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Poor Quality or Degraded Reagents: The purity and integrity of both the this compound and the molecule it is being reacted with are crucial. Improper storage can lead to degradation and reduced reactivity.
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Inappropriate Molar Ratios of Reactants: The stoichiometry of the reactants plays a significant role in the reaction outcome. An insufficient excess of one reactant can lead to incomplete conversion.
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Side Reactions: Unwanted side reactions, such as intramolecular cyclization or polymerization, can consume the starting materials and reduce the yield of the desired crosslinked product.
Q3: What is the optimal pH for reacting this compound with an NHS ester?
The optimal pH for reacting amines with NHS esters is typically in the range of 7.2 to 8.5. Within this range, the primary amine groups of the this compound are sufficiently deprotonated to be reactive. However, it's a trade-off, as the rate of hydrolysis of the NHS ester also increases with pH. For sensitive substrates or when trying to minimize hydrolysis, starting at a lower pH within this range (e.g., 7.2-7.5) and allowing the reaction to proceed for a longer duration may be beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing very low to no formation of your desired product, consider the following troubleshooting steps:
Caption: Common side reactions in this compound crosslinking.
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Intramolecular Cyclization: If you are trying to crosslink two sites on the same molecule, the this compound may react with both sites on a single molecule, leading to a cyclized product instead of crosslinking between different molecules.
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Solution: Adjust the reactant concentrations. Higher concentrations of the target molecule can favor intermolecular crosslinking over intramolecular cyclization.
-
-
Polymerization: If you are reacting a molecule that has both a reactive group for one amine of the PEG and another group that can react with the other amine, you can form long polymer chains.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the molecule to be conjugated can help to cap the ends of the PEG linker and prevent polymerization.
-
-
Hydrolysis of NHS Ester: As mentioned, this is a major competing reaction. The hydrolyzed NHS ester results in a carboxylic acid, which is unreactive towards the amine group of the PEG linker under these conditions.
-
Solution: Work at the lower end of the optimal pH range (7.2-7.5), keep reaction times as short as possible, and use fresh, high-quality reagents.
-
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates how pH affects the stability of the NHS ester, a common reactive partner for this compound. A shorter half-life means the NHS ester is hydrolyzing more quickly, leaving less of it available to react with the amine.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 25 | Several hours | |
| 8.0 | 25 | ~30 minutes | |
| 8.6 | 25 | ~10 minutes |
Note: Half-life values are approximate and can vary depending on the specific structure of the NHS ester and the buffer composition.
Experimental Protocols
Protocol 1: EDC/NHS Coupling of a Carboxylic Acid-Containing Molecule to this compound
This protocol describes the two-step process of activating a carboxyl group with EDC and NHS, followed by reaction with this compound.
Workflow for EDC/NHS Coupling
Caption: A generalized workflow for EDC/NHS coupling with this compound.
Materials:
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Molecule with a carboxylic acid group
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5
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Anhydrous DMSO or DMF (for dissolving reagents if necessary)
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or water.
-
Dissolve the this compound in Conjugation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add EDC and NHS to the solution of the carboxylic acid-containing molecule. A common molar ratio is a 2-5 fold molar excess of EDC and NHS over the carboxylic acid.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to this compound:
-
Add the activated carboxylic acid solution to the this compound solution.
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The molar ratio of activated acid to this compound will depend on whether you are aiming for mono- or di-substitution of the PEG linker. For di-substitution, use at least a 2-fold molar excess of the activated acid.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining activated carboxyl groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis, size exclusion chromatography (SEC), or another suitable purification method.
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Protocol 2: Direct Coupling of an NHS Ester-activated Molecule to this compound
This protocol is for the direct reaction between a pre-activated NHS ester and this compound.
Materials:
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NHS ester-activated molecule
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This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 7.5
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Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound in Conjugation Buffer.
-
Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
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Add the dissolved NHS ester to the this compound solution. The final concentration of the organic solvent should ideally be less than 10% to avoid denaturation of protein substrates.
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Use a 10-20 fold molar excess of the NHS ester for efficient conjugation.
-
Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method such as dialysis or SEC to remove unreacted materials and byproducts.
-
References
Technical Support Center: Stability of Amino-PEG27-amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Amino-PEG27-amine conjugates at different pH values. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound backbone at different pH levels?
A1: The polyethylene glycol (PEG) backbone of this compound, which consists of ether linkages, is generally stable to hydrolysis under a wide range of pH conditions, especially near neutral pH. However, the stability can be compromised under harsh conditions. Long-term exposure to strong acidic or strong alkaline conditions, particularly at elevated temperatures, can lead to the cleavage of these ether bonds. Additionally, PEG is susceptible to oxidative degradation, which can be accelerated by factors like heat, light, and the presence of transition metal ions.[1] This oxidative process can lead to the formation of aldehydes, carboxylates, and peroxides, which may result in a decrease in the pH of the solution over time.[1]
Q2: How does pH affect the terminal amine groups of this compound?
A2: The terminal primary amine groups of this compound are significantly influenced by pH. The reactivity and stability of these groups are dependent on their protonation state.
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Acidic pH (pH < 7): The amine groups will be predominantly protonated, existing as ammonium ions (-NH₃⁺). In this form, they are less nucleophilic and generally less reactive.
-
Neutral pH (pH ≈ 7.4): There will be an equilibrium between the protonated (-NH₃⁺) and deprotonated (-NH₂) forms.
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Alkaline pH (pH > 8): The amine groups will be primarily in their deprotonated, free amine form (-NH₂). This form is highly nucleophilic and reactive, making it suitable for conjugation reactions. However, this increased reactivity can also make it more susceptible to certain degradation pathways.
Q3: What are the potential degradation pathways for this compound conjugates at different pH values?
A3: Degradation can occur at the PEG backbone or the terminal amine groups, and the predominant pathway is pH-dependent.
-
PEG Backbone:
-
Oxidative Degradation: This is a primary concern and can occur across a range of pH values, though it can be accelerated by certain conditions. This process involves the formation of reactive oxygen species that can attack the PEG chain, leading to chain scission.
-
Acid/Base-Catalyzed Hydrolysis: While the ether linkages are relatively stable, prolonged exposure to strong acids or bases can catalyze their hydrolysis, breaking the PEG chain.
-
-
Amine Groups:
-
The stability of the amine groups themselves is generally high. However, in the context of a conjugate, the linkage formed with the amine group (e.g., an amide bond) will have its own pH-dependent stability profile. Amide bonds are generally very stable across a wide pH range.
-
Q4: Are there any specific storage conditions recommended to ensure the stability of this compound?
A4: To minimize degradation, this compound and its conjugates should be stored under controlled conditions. It is recommended to store solutions frozen (-20°C or -80°C) and protected from light.[1] For powdered forms, storage in a cool, dry, and dark environment is advised. Preparing fresh solutions for experiments is the best practice to ensure the integrity of the molecule. Aging of PEG solutions can lead to a decrease in pH and an increase in ionic strength.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in conjugation experiments.
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Possible Cause: Degradation of the this compound reagent.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Use a fresh vial of this compound.
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Check Solution Age: Prepare fresh solutions of the PEG reagent immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Confirm pH of Reaction Buffer: The pH of the conjugation buffer is critical. For reactions targeting primary amines (e.g., with NHS esters), the pH should typically be in the range of 7.2-8.5 to ensure the amine is sufficiently deprotonated and nucleophilic.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with the this compound in the reaction. Opt for non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer.
-
Issue 2: Observed changes in the physical properties (e.g., pH, appearance) of a stored this compound solution.
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Possible Cause: Oxidative degradation of the PEG backbone.
-
Troubleshooting Steps:
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Monitor pH: Regularly check the pH of your stock solutions. A gradual decrease in pH can be an indicator of PEG degradation.
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Visual Inspection: Look for any changes in color or the appearance of precipitates.
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Analytical Characterization: If possible, analyze the solution using techniques like HPLC or mass spectrometry to check for the appearance of degradation products.
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Storage Conditions: Ensure the solution is stored protected from light and at the recommended low temperature. Purging the headspace of the storage vial with an inert gas like argon can help minimize oxidation.
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Quantitative Data Summary
| pH Range | PEG Backbone Stability | Terminal Amine Group Stability | Primary Degradation Concerns |
| Acidic (pH 3-5) | Generally stable, but prolonged exposure to very low pH (<3) can promote hydrolysis, especially at elevated temperatures. | High (exists as protonated -NH₃⁺, which is less reactive). | Backbone cleavage under harsh acidic conditions and high temperatures. |
| Neutral (pH 6-8) | High stability under typical experimental conditions. | High stability. | Oxidative degradation of the PEG backbone over long-term storage. |
| Alkaline (pH 9-11) | Generally stable, but prolonged exposure to very high pH (>11) can promote hydrolysis and oxidation, especially at elevated temperatures. | The free amine (-NH₂) is more reactive and potentially more susceptible to oxidative or other degradation pathways compared to the protonated form. | Oxidative degradation of both the PEG backbone and potentially the amine groups. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound Conjugates by HPLC
This protocol outlines a method to evaluate the stability of an this compound conjugate in different pH buffers over time.
Materials:
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This compound conjugate of interest
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pH buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
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HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)
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Appropriate HPLC column (e.g., C18 for reversed-phase)
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Incubator or water bath
Procedure:
-
Sample Preparation: Prepare stock solutions of the this compound conjugate in a suitable solvent (e.g., water or a mild buffer).
-
Incubation: Aliquot the conjugate stock solution into separate vials containing the different pH buffers to a final desired concentration.
-
Time Points: Place the vials in an incubator at a controlled temperature (e.g., 37°C for accelerated stability or 4°C for long-term stability).
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Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each pH condition.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a gradient elution method to separate the intact conjugate from potential degradation products.
-
Monitor the peak area of the intact conjugate.
-
-
Data Analysis:
-
Normalize the peak area of the intact conjugate at each time point to the peak area at time zero.
-
Plot the percentage of the remaining intact conjugate against time for each pH condition to determine the stability profile.
-
Visualizations
Caption: pH-dependent protonation states of this compound.
Caption: Experimental workflow for assessing conjugate stability.
References
Technical Support Center: Post-Conjugation Purification of Amino-PEG27-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Amino-PEG27-amine following a bioconjugation reaction. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unconjugated this compound can interfere with downstream applications and analytics. Its presence can lead to inaccurate characterization of the conjugate, reduced therapeutic efficacy, and potential off-target effects. Therefore, thorough purification is a critical step to ensure the quality and reliability of your final bioconjugate.
Q2: What are the most common methods for removing unconjugated this compound?
The primary methods for removing small molecules like this compound (Molecular Weight: ~1249.5 g/mol ) from larger bioconjugates are based on differences in size and physical properties. The most effective techniques include:
-
Dialysis: A simple and widely used method for separating molecules based on size through a semi-permeable membrane.[1]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic volume.[1]
-
Tangential Flow Filtration (TFF): A rapid and scalable filtration method for buffer exchange and the removal of small molecules.
-
Scavenger Resins: Solid-phase reagents that selectively bind to and remove specific functional groups, in this case, primary amines.
Q3: How do I choose the best purification method for my experiment?
The selection of the optimal purification method depends on several factors, including the size of your bioconjugate, the scale of your experiment, the required level of purity, and the available equipment. The following decision-making workflow can help guide your choice:
Data Presentation: Comparison of Purification Methods
The following table provides an illustrative comparison of the common methods for removing excess this compound. The efficiency and processing times are estimates and can vary depending on the specific experimental conditions.
| Purification Method | Principle of Separation | Typical Removal Efficiency (%) | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Dialysis | Size-based diffusion across a semi-permeable membrane | >95% | 12-48 hours | Low to Medium | Simple, inexpensive, gentle on proteins | Time-consuming, potential for sample dilution and loss |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume | >99% | 0.5-2 hours | Low to Medium | High resolution, rapid, can be automated | Requires specialized equipment, potential for sample dilution |
| Tangential Flow Filtration (TFF) | Size-based separation using a filtration membrane with cross-flow | >98% | 1-4 hours | High | Fast, highly scalable, can concentrate the sample | Requires a dedicated TFF system, potential for membrane fouling |
| Scavenger Resins | Covalent or ionic binding of the target molecule to a solid support | >99% | 1-16 hours | Low to Medium | High specificity, simple filtration-based removal | Cost of resins, potential for non-specific binding of the conjugate |
Troubleshooting Guides
Dialysis
| Issue | Possible Cause | Recommendation |
| Residual PEG Detected | Incorrect Molecular Weight Cut-Off (MWCO) of the membrane. | For this compound (~1.25 kDa), use a dialysis membrane with a MWCO of 0.5-1 kDa to ensure the PEG can pass through while retaining a significantly larger bioconjugate. |
| Insufficient dialysis time or buffer volume. | Dialyze for a minimum of 12-24 hours with at least three changes of a large volume of dialysis buffer (at least 100-fold the sample volume).[1] | |
| Low Recovery of Conjugate | The bioconjugate is passing through the membrane. | Ensure the MWCO is significantly smaller than your bioconjugate's molecular weight. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material with low protein binding, such as regenerated cellulose.[1] | |
| Sample Precipitation | Change in buffer conditions (pH, ionic strength). | Ensure the dialysis buffer is compatible with your bioconjugate's stability. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommendation |
| Poor Separation of PEG and Conjugate | Inappropriate column choice. | For removing a small molecule like this compound from a larger protein, use a desalting column with an appropriate exclusion limit (e.g., G-25 or equivalent). |
| Sample volume is too large. | The sample volume should not exceed 30% of the total column bed volume for optimal resolution. | |
| Low Recovery of Conjugate | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize interactions. |
| Precipitation of the conjugate on the column. | Check the solubility of your conjugate in the chosen mobile phase. Adjust the pH or add solubilizing agents if necessary. |
Tangential Flow Filtration (TFF)
| Issue | Possible Cause | Recommendation |
| Low Flux Rate | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow rate. Consider a pre-filtration step to remove any precipitated material. |
| High sample viscosity. | Dilute the sample or gently warm it to reduce viscosity, ensuring the bioconjugate remains stable. | |
| Low Recovery of Conjugate | Non-specific binding to the membrane. | Choose a membrane material with low protein binding (e.g., polyethersulfone). Pre-condition the membrane as per the manufacturer's protocol. |
| Inefficient PEG Removal | Incorrect MWCO of the membrane. | Select a membrane with a MWCO that is at least 5-10 times smaller than the molecular weight of your bioconjugate but significantly larger than the this compound. |
Scavenger Resins
| Issue | Possible Cause | Recommendation |
| Incomplete Removal of PEG-Amine | Insufficient amount of scavenger resin. | Use a molar excess of the scavenger resin's functional groups relative to the excess amine. A 2-4 fold excess is a good starting point. |
| Short reaction time. | Allow sufficient time for the scavenging reaction to go to completion. This can range from 1 to 16 hours, depending on the resin and reaction conditions. | |
| Low Recovery of Conjugate | Non-specific binding of the bioconjugate to the resin. | Choose a resin with a matrix that is less likely to interact with your bioconjugate. Perform a small-scale test to assess non-specific binding. |
Experimental Protocols
Dialysis Protocol
This protocol is designed for the removal of excess this compound from a bioconjugate solution.
Materials:
-
Dialysis tubing or cassette with a MWCO of 0.5-1 kDa
-
Dialysis buffer (compatible with your bioconjugate)
-
Stir plate and stir bar
-
Beaker or container large enough to hold at least 100 times the sample volume
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer according to the manufacturer's instructions.
-
Load the Sample: Carefully load your reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the loaded tubing/cassette into the beaker with the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours. Change the dialysis buffer. Repeat the buffer change at least two more times, with the final dialysis step proceeding overnight.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified bioconjugate.
Size Exclusion Chromatography (SEC) Protocol
This protocol outlines the steps for removing excess this compound using a desalting column.
Materials:
-
Desalting column (e.g., G-25 or equivalent)
-
Chromatography system or gravity flow setup
-
Elution buffer (compatible with your bioconjugate)
-
Fraction collector or collection tubes
Procedure:
-
Equilibrate the Column: Equilibrate the desalting column with at least 5 column volumes of the elution buffer.
-
Prepare the Sample: If necessary, centrifuge your reaction mixture to remove any precipitates.
-
Load the Sample: Carefully load the sample onto the column. For optimal separation, the sample volume should be between 10-30% of the column bed volume.
-
Elution: Begin elution with the elution buffer. The larger bioconjugate will elute first in the void volume, while the smaller this compound will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein conjugates).
-
Analysis: Analyze the collected fractions (e.g., by SDS-PAGE) to identify those containing the purified conjugate. Pool the relevant fractions.
Scavenger Resin Protocol
This protocol describes the use of an aldehyde-functionalized or isocyanate-functionalized resin to remove excess this compound.
Materials:
-
Aldehyde or isocyanate scavenger resin
-
Reaction vessel
-
Orbital shaker or stir plate
-
Filtration apparatus
-
Anhydrous solvent (compatible with your reaction)
Procedure:
-
Choose the Resin: Select a scavenger resin with a functional group that reacts with primary amines, such as an aldehyde or isocyanate resin.
-
Add Resin to Reaction Mixture: Once the conjugation reaction is complete, add the scavenger resin to the reaction mixture. A 2-4 molar excess of the resin's functional groups to the initial excess of this compound is recommended.
-
Incubate: Gently agitate the mixture using an orbital shaker or stir plate at room temperature. The incubation time can vary from 1 to 16 hours. Monitor the removal of the free amine by a suitable analytical method (e.g., HPLC, TLC).
-
Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the Resin: Wash the resin with a small amount of the reaction solvent to recover any non-specifically bound product.
-
Combine and Concentrate: Combine the filtrate and the washings. The solvent can then be removed under reduced pressure to yield the purified bioconjugate.
References
Technical Support Center: Navigating Challenges with Long-Chain PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with long-chain polyethylene glycol (PEG) linkers in bioconjugation, drug delivery, and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using long-chain PEG linkers in bioconjugates?
A1: Long-chain PEG linkers are primarily used to improve the pharmacokinetic and physicochemical properties of therapeutic molecules.[1] Key advantages include:
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the conjugate, long PEG chains reduce renal clearance and protect against proteolytic degradation, allowing the therapeutic to remain in the body longer.[2][3][4]
-
Enhanced Solubility and Stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs or proteins, preventing aggregation and increasing stability.[5]
-
Reduced Immunogenicity: PEG chains can mask antigenic sites on a protein or drug, reducing its recognition by the immune system.
-
Improved Pharmacokinetics: For antibody-drug conjugates (ADCs), longer PEG linkers can lead to greater plasma and tumor exposures, enhancing in vivo efficacy.
Q2: What defines a "long-chain" PEG linker and how does its length impact its properties?
A2: While there is no strict definition, "long-chain" PEG linkers in a research context often refer to those with 12 or more ethylene glycol units (e.g., PEG12, PEG24) or a molecular weight of 2 kDa or higher. The length of the PEG chain is a critical design parameter:
-
Too Short: A short linker may not provide sufficient spacing between conjugated molecules, leading to steric hindrance, or it may be insufficient to mask the hydrophobicity of a payload, leading to aggregation.
-
Too Long: An excessively long PEG chain can increase the molecule's motility, potentially decreasing the binding affinity of a targeting ligand to its receptor. It can also introduce steric hindrance that interferes with the biological activity of the conjugate and may lead to increased accumulation in the liver and spleen. The risk of inducing anti-PEG antibodies may also increase with longer chains.
Q3: What is the difference between monodisperse and polydisperse PEG linkers?
A3: The key difference lies in the uniformity of the PEG chain length.
-
Monodisperse PEG (dPEG®): These are single molecules with a precisely defined, uniform chain length and molecular weight. This homogeneity is crucial for therapeutic applications, ensuring batch-to-batch consistency and leading to a more uniform final product.
-
Polydisperse PEG: These are mixtures of PEG chains with a range of molecular weights. Long PEG chains (>10 kDa) are typically polydisperse. This heterogeneity can lead to a mixture of conjugates with varying properties, which presents an analytical challenge for characterization.
Q4: Can long-chain PEG linkers degrade in vivo?
A4: Standard PEG linkers, which consist of ether bonds, are generally considered non-biodegradable, which can lead to accumulation in tissues with chronic administration. However, linkers can be specifically engineered with hydrolytically or enzymatically labile bonds (e.g., esters, disulfides) to be degradable. The stability of the functional groups used for conjugation (e.g., NHS esters) is also a critical factor, as they can be susceptible to hydrolysis during the reaction itself.
Troubleshooting Guide
Problem 1: Aggregation or Precipitation of the Conjugate
Q: My PEGylated molecule (protein, ADC, nanoparticle) is aggregating, either during the reaction or in storage. What are the common causes and solutions?
A: Aggregation is a frequent challenge, often stemming from exposed hydrophobicity or intermolecular cross-linking.
Possible Causes:
-
Hydrophobic Payloads: In ADCs, highly hydrophobic drug payloads can drive aggregation. The PEG linker may be too short to effectively shield this hydrophobicity.
-
High Concentration: High concentrations of proteins or nanoparticles increase the likelihood of intermolecular interactions.
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical. Aggregation is more likely if the pH is near the molecule's isoelectric point (pI) or if high salt concentrations shield surface charges that promote repulsion.
-
Intermolecular Cross-linking: Using homobifunctional PEG linkers (with reactive groups at both ends) can physically link multiple molecules together, leading to large aggregates.
-
Polydispersity of PEG: A polydisperse PEG reagent can result in a heterogeneous mixture of conjugates, some of which may be more prone to aggregation.
Solutions:
-
Optimize PEG Length: For hydrophobic payloads, screen a panel of longer PEG linkers (e.g., PEG8, PEG12, PEG24) to find the optimal length that maintains solubility.
-
Adjust Concentrations: Work at lower protein or nanoparticle concentrations. Consider a slower, stepwise addition of the PEG reagent rather than adding it all at once.
-
Optimize Buffer: Screen a range of pH values to find one that maximizes stability. For nanoparticles sensitive to salt, consider using a buffer with low ionic strength instead of PBS.
-
Incorporate Stabilizers: Add excipients like sucrose, trehalose, or Polysorbate 20 to the reaction or storage buffer to enhance stability.
-
Use Monofunctional Linkers: If cross-linking is suspected, ensure you are using a monofunctional PEG linker or a heterobifunctional linker with orthogonal protecting groups.
Problem 2: Low Conjugation Efficiency or Poor Yield
Q: I am observing a low yield of my final PEGylated conjugate. What could be going wrong?
A: Low conjugation efficiency can result from issues with the reagents, reaction conditions, or steric hindrance at the conjugation site.
Possible Causes:
-
Reagent Instability: Many common reactive groups, such as N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis, especially at basic pH. The PEG reagent may have degraded due to improper storage.
-
Incorrect Reaction pH: The optimal pH for conjugation varies by chemistry. NHS-amine reactions are most efficient at pH 7-8, while maleimide-thiol reactions prefer a slightly more acidic pH of 6.5-7.5.
-
Steric Hindrance: The target functional group (e.g., a lysine or cysteine residue) on the biomolecule may be located in a sterically hindered position, preventing the long PEG chain from accessing it. Conversely, the PEG chain itself can sometimes block the reactive ends of the linker.
-
Inactive Biomolecule: For thiol-maleimide conjugation, cysteine residues may be oxidized and forming disulfide bonds, rendering them unreactive.
Solutions:
-
Use Fresh Reagents: Prepare fresh solutions of your PEG reagent immediately before use and store stock materials under recommended conditions (e.g., dry, cold).
-
Optimize Reaction Conditions: Systematically screen different pH values, temperatures, and reaction times. For sensitive proteins, performing the reaction at 4°C can slow hydrolysis and improve stability.
-
Increase Molar Excess of PEG: Adding a higher molar ratio of the PEG reagent can help drive the reaction to completion, though this may require more extensive purification later.
-
Address Steric Hindrance: If steric hindrance is suspected, try a PEG linker with a longer spacer arm to provide more separation.
-
Ensure Reactive Sites are Available: For cysteine conjugation, pre-treat the protein with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. Be sure to remove the reducing agent before adding the maleimide-PEG linker.
Problem 3: Loss of Biological Activity
Q: My PEGylated protein/antibody has reduced binding affinity or biological activity compared to the unmodified version. Why does this happen?
A: A decrease in activity is often a trade-off for improved pharmacokinetics and is typically caused by steric hindrance from the PEG chain.
Possible Causes:
-
Steric Hindrance at Binding Site: The long, flexible PEG chain can physically block the active site of an enzyme or the binding site of an antibody or receptor ligand.
-
Conformational Changes: The attachment of a large PEG chain can induce subtle conformational changes in the protein, altering its activity.
-
PEG Chain Length: The effect is often size-dependent; very long PEG chains are more likely to cause a significant reduction in in-vitro potency.
Solutions:
-
Optimize PEG Length and Architecture: Test a variety of PEG lengths. Sometimes a shorter PEG chain is sufficient to improve PK without drastically reducing activity. Branched PEG linkers may offer better shielding with potentially different impacts on activity compared to linear PEGs.
-
Site-Specific Conjugation: If possible, use site-specific conjugation methods to attach the PEG linker to a region of the protein that is distant from the active or binding site.
-
Balance In Vitro vs. In Vivo Efficacy: Acknowledge that a moderate loss in in vitro potency can be compensated for by a significant increase in circulation time and tumor accumulation, leading to superior overall in vivo efficacy. This trade-off is a key consideration in drug development.
Quantitative Data Summary
The length of the PEG linker is a critical parameter that creates a trade-off between pharmacokinetic benefits and potential loss of in vitro potency.
Table 1: Effect of PEG Chain Length on Pharmacokinetics (PK) of ADCs
| PEG Units in Linker | ADC Exposure (AUC in µg*h/mL) | Plasma Clearance (mL/day/kg) | Reference |
|---|---|---|---|
| 0 (Control) | Data Not Provided | Data Not Provided | |
| 2 | ~1500 | ~15 | |
| 4 | ~1700 | ~13 | |
| 8 | ~2500 | ~8 | |
| 12 | ~2800 | ~7 | |
| 24 | ~3000 | ~6 |
Data derived from studies on non-binding IgG with a DAR of 8 in rats, showing that exposure increases and clearance decreases with longer PEG chains.
Table 2: Effect of PEG Chain Length on Efficacy and Cytotoxicity
| Conjugate / Linker | In Vitro Cytotoxicity (IC₅₀) | In Vivo Tumor Growth Inhibition | Reference |
|---|---|---|---|
| Affibody-Drug Conjugate (No PEG) | 1x (Baseline) | Not Reported | |
| Affibody with 4 kDa PEG | 6.5x higher IC₅₀ (less potent) | Improved | |
| Affibody with 10 kDa PEG | 22.5x higher IC₅₀ (less potent) | Improved | |
| ADC with 2 & 4 PEG Units | Not Reported | 35-45% reduction | |
| ADC with 8, 12 & 24 PEG Units | Not Reported | 75-85% reduction |
These studies highlight that while longer PEG chains can decrease in vitro cytotoxicity due to steric hindrance, the improved PK properties often lead to superior in vivo anti-tumor efficacy.
Key Experimental Protocols
Protocol 1: Screening for Optimal PEG Linker Length in ADC Synthesis
Objective: To determine the optimal PEG linker length for maximizing drug-to-antibody ratio (DAR) and minimizing aggregation.
Materials:
-
Antibody (mAb) solution
-
A panel of linker-payloads with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG24)
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reducing agent (if required, e.g., TCEP) and quenching reagent
-
Analytical columns for Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC)
Methodology:
-
Parallel Reactions: Set up a series of parallel conjugation reactions. In each reaction, use a different PEG linker-payload.
-
Constant Parameters: Ensure all other reaction parameters (mAb concentration, linker-payload molar excess, temperature, time) are kept constant across all reactions.
-
Conjugation: Perform the conjugation reaction according to the specific chemistry being used (e.g., cysteine or lysine conjugation).
-
Purification: After the reaction is complete, purify the resulting ADCs to remove unreacted linker-payload.
-
Analysis:
-
DAR Measurement: Analyze each purified ADC using HIC-HPLC to determine the average DAR and the distribution of different drug-loaded species.
-
Aggregation Analysis: Analyze each ADC using SEC-HPLC to quantify the percentage of high molecular weight species (aggregates).
-
-
Data Evaluation: Compare the results across the different PEG linker lengths to identify the one that provides the desired DAR with the lowest level of aggregation.
Protocol 2: General Protein PEGylation via NHS Ester Chemistry
Objective: To conjugate an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Protein solution (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-Ester-PEGn reagent (e.g., mPEG-NHS)
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
Methodology:
-
Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEGn reagent in anhydrous DMSO to a known concentration (e.g., 10-20 mM).
-
Molar Ratio Calculation: Calculate the volume of the PEG solution needed to achieve the desired molar excess over the protein (a 10-fold molar excess is a common starting point).
-
Reaction: Add the calculated volume of the PEG-NHS solution dropwise to the protein solution while gently stirring. Ensure the final concentration of DMSO is below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight, and use HPLC and mass spectrometry to confirm conjugation and assess purity.
Visualizations
Caption: Troubleshooting workflow for aggregation issues.
Caption: Relationship between PEG length and its effects.
Caption: Experimental workflow for ADC development.
References
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with Amino-PEG27-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Amino-PEG27-amine to improve the solubility of hydrophobic molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase the solubility of hydrophobic molecules?
A1: this compound is a heterobifunctional polyethylene glycol (PEG) derivative. It possesses a primary amine group at each end of a 27-unit PEG chain. The long, hydrophilic PEG chain imparts water solubility to the molecule it is conjugated to. By covalently attaching this PEG linker to a hydrophobic molecule, the resulting conjugate gains the hydrophilic properties of the PEG, leading to a significant increase in its aqueous solubility.[1][2][3]
Q2: What types of hydrophobic molecules can be solubilized with this compound?
A2: this compound is versatile and can be used to solubilize a wide range of hydrophobic molecules, including small molecule drugs, peptides, and proteins, provided they have a suitable functional group for conjugation.[4][5] The primary amine groups on the PEG can react with various functional groups on the target molecule, most commonly carboxylic acids.
Q3: What are the main advantages of using PEGylation to improve solubility?
A3: Beyond enhanced solubility, PEGylation offers several other benefits:
-
Increased Stability: The PEG chain can protect the conjugated molecule from enzymatic degradation.
-
Prolonged Circulation Half-Life: The increased size of the PEGylated molecule can reduce renal clearance, extending its time in the bloodstream.
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on the molecule, reducing the likelihood of an immune response.
Q4: Are there any potential downsides to PEGylating my molecule?
A4: Yes, a key consideration is the "PEG dilemma". While the PEG chain enhances solubility and stability, its steric hindrance can sometimes interfere with the molecule's biological activity or cellular uptake. Additionally, there have been reports of the immune system generating antibodies against PEG itself, which could lead to accelerated clearance of the PEGylated molecule upon repeated administration.
Q5: How do I choose the right PEG linker for my application?
A5: The choice of PEG linker depends on several factors, including the functional groups on your target molecule, the desired length of the PEG spacer, and whether you need a permanent or cleavable linkage. For this compound, the two primary amine groups make it suitable for crosslinking or for applications where dual functionality is desired. The 27-unit PEG chain provides a significant increase in hydrophilicity.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to hydrophobic molecules, particularly those with carboxyl groups, using the EDC/NHS coupling method.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS: EDC and NHS are moisture-sensitive and can hydrolyze over time. | Always use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Incorrect pH: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-ester with the amine is more efficient at a slightly basic pH (7.2-8.5). | Perform a two-step reaction. Activate the carboxyl groups in an acidic buffer (e.g., MES buffer), then raise the pH before adding the this compound. | |
| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the NHS-ester. | Use non-amine-containing buffers such as PBS (phosphate-buffered saline) or HEPES for the coupling step. | |
| Precipitation of Reactants | Poor Solubility of the Hydrophobic Molecule: The hydrophobic molecule may not be soluble in the aqueous reaction buffer. | Dissolve the hydrophobic molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with the reaction. |
| Protein Aggregation: Changes in pH or the addition of reagents can cause protein aggregation if your target molecule is a protein. | Ensure the protein is stable in the chosen reaction buffers. A buffer exchange step may be necessary. | |
| Difficulty in Purifying the PEGylated Product | Similar Properties of Reactants and Products: The PEGylated product may have similar solubility or size to the starting materials, making separation challenging. | Utilize size-exclusion chromatography (SEC) to separate the larger PEGylated product from smaller unreacted molecules. Reverse-phase HPLC can also be effective, separating based on hydrophobicity. |
| Oily Nature of PEG: PEGs can be difficult to handle and purify due to their physical properties. | For some PEGs, complexation with salts like MgCl2 can induce precipitation, aiding in purification. | |
| Loss of Biological Activity of the Conjugated Molecule | Steric Hindrance: The PEG chain may be blocking the active site of the molecule. | If possible, target a conjugation site on the molecule that is distal to the active site. Using a shorter PEG linker could also be considered, though this may reduce the solubility enhancement. |
| Instability of the Linkage: The newly formed amide bond might be unstable under certain conditions. | Ensure the final product is stored in an appropriate buffer and at the recommended temperature. |
Quantitative Data on Solubility Enhancement
The following table provides examples of the significant solubility enhancement achieved by PEGylating common hydrophobic drugs. While these examples do not use this compound specifically, they illustrate the potential for substantial increases in aqueous solubility.
| Hydrophobic Molecule | PEG Derivative Used | Solubility Enhancement | Reference |
| Paclitaxel | PEG (MW 5000) conjugated to the 2' position | Highly water-soluble (> 20 mg equivalent paclitaxel/mL) | |
| Curcumin | Solid dispersion with PEG 6000 | Over 20-fold increase in solubility compared to its intrinsic solubility. | |
| Cefadroxil | Conjugated with PEG 6000 | 88% increase in solubility with a 1:4 drug-to-PEG ratio. |
Note: The degree of solubility enhancement is highly dependent on the specific hydrophobic molecule, the length and type of the PEG chain, and the final formulation.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Hydrophobic Molecule
This protocol is a general guideline and may require optimization for your specific molecule.
Materials:
-
Carboxyl-containing hydrophobic molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing hydrophobic molecule in a minimal amount of anhydrous DMF or DMSO. Then, dilute it to the desired concentration in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxyl groups.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of Carboxyl Groups:
-
Add the EDC and NHS solutions to the solution of the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Add the this compound solution to the activated molecule. The molar ratio of amine to carboxyl groups should be optimized, but a 1:1 or a slight excess of the amine is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Protocol 2: Measurement of Aqueous Solubility
-
Prepare a series of concentrations of the PEGylated hydrophobic molecule in deionized water or a buffer of interest.
-
Agitate the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the solutions to pellet any undissolved material.
-
Carefully collect the supernatant and measure the concentration of the dissolved PEGylated molecule using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
The highest concentration at which the molecule remains in solution is its aqueous solubility.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Degree of Labeling with Amine-Reactive PEG27
Welcome to the technical support center for controlling the degree of labeling with amine-reactive PEGylation reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of amine-reactive PEGs, such as those with an N-hydroxysuccinimide (NHS) ester, for protein modification.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the degree of labeling (DoL) in a PEGylation reaction?
The degree of labeling is primarily influenced by several critical parameters:
-
Molar Ratio of PEG to Protein: This is the most direct factor influencing the DoL. A higher molar excess of the PEG reagent will generally result in a higher degree of labeling.[1][2]
-
Reaction pH: The reaction between an amine-reactive group (like an NHS ester) and a primary amine (lysine side chain or N-terminus) is pH-dependent. A pH range of 8.0-9.0 is typically optimal for ensuring the target amino groups are deprotonated and thus nucleophilic.[1]
-
Protein Concentration: Higher protein concentrations (generally >2 mg/mL) tend to lead to more efficient labeling.[2]
-
Reaction Time and Temperature: Longer incubation times can increase the DoL. Most reactions are carried out at room temperature for 1-2 hours or at 4°C overnight.[1]
-
Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with the protein for the labeling reagent.
Q2: How can I achieve site-specific labeling, particularly at the N-terminus?
While labeling lysine residues is common, N-terminal specific labeling can be achieved by controlling the reaction pH. The pKa of the N-terminal α-amino group is lower than that of the ε-amino group of lysine. By performing the reaction at a lower pH (around 7.0), you can favor the deprotonation and subsequent reaction of the N-terminus.
Q3: What methods can be used to determine the degree of labeling?
Several analytical techniques can be employed to characterize the extent of PEGylation:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and LC-MS can determine the molecular weight of the PEGylated protein, with the mass shift indicating the number of attached PEG chains.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to quantitatively determine the degree of PEGylation by comparing the integral of PEG-specific peaks to protein-specific peaks.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to quantify the number of proteins bound to PEGylated nanoparticles by analyzing characteristic amide and PEG-related bands.
-
Size Exclusion Chromatography (SEC): SEC can separate proteins based on their hydrodynamic volume, which increases with PEGylation. This can be used to resolve species with different numbers of attached PEG chains.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Buffer contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or borate buffer. |
| Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL. | |
| Molar excess of PEG reagent is insufficient. | Increase the molar ratio of the PEG reagent to the protein. | |
| Hydrolysis of the amine-reactive PEG reagent. | Prepare the PEG reagent solution immediately before use. Ensure the reagent has been stored properly to prevent moisture exposure. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar ratio of the PEG reagent, decrease the reaction time, or perform the reaction at a lower temperature. |
| High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the PEG reagent. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. | |
| Loss of Protein Activity | PEGylation has occurred at or near the active site. | Try to achieve more site-specific labeling away from the active site by adjusting the pH. If possible, use site-directed mutagenesis to remove reactive residues near the active site or introduce them elsewhere. |
| Reaction conditions have denatured the protein. | Perform the reaction at a lower temperature (e.g., 4°C). Ensure the pH of the reaction buffer is within the stability range of your protein. | |
| High Polydispersity (Multiple PEG Chains) | Reaction pH is too high, leading to the activation of many lysine residues. | Lower the reaction pH to favor N-terminal labeling or to reduce the reactivity of less accessible lysines. |
| Molar excess of the PEG reagent is too high. | Reduce the molar ratio of the PEG reagent to the protein. |
Experimental Protocols
General Protocol for Protein Labeling with an Amine-Reactive PEG-NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive PEG-NHS ester. Optimization may be required for your specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
Amine-Reactive PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an appropriate amine-free buffer. If the buffer contains primary amines, perform a buffer exchange.
-
PEG Reagent Preparation: Immediately before use, dissolve the Amine-Reactive PEG-NHS Ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess. A starting point of a 10-fold molar excess of PEG to protein is recommended.
-
While gently vortexing the protein solution, slowly add the PEG stock solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the degree of labeling using an appropriate analytical technique such as mass spectrometry or NMR.
-
Visual Guides
References
side reactions of Amino-PEG27-amine and how to avoid them
Welcome to the technical support center for Amino-PEG27-amine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this homobifunctional linker in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate potential challenges and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a homobifunctional crosslinker featuring a 27-unit polyethylene glycol (PEG) chain with a primary amine group at each end. This structure allows it to act as a flexible, hydrophilic spacer to conjugate two molecules that possess amine-reactive functional groups (e.g., carboxylic acids activated with EDC/NHS). Its primary applications are in bioconjugation, such as linking proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other molecules for various purposes including drug delivery, diagnostics, and proteomics research.[1][2]
Q2: What are the most common side reactions when using this compound in a conjugation reaction?
The most prevalent side reactions include:
-
Intermolecular Cross-linking (Polymerization): Due to its bifunctional nature, this compound can link multiple molecules together, leading to the formation of large aggregates or polymers, which can precipitate out of solution.[3]
-
Intramolecular Cyclization: If the target molecule contains two reactive sites in close proximity, a single this compound molecule may react with both sites on the same target molecule, forming a cyclic conjugate rather than linking two separate molecules.
-
Side Reactions of EDC/NHS Chemistry: When using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups for reaction with the PEG amines, side reactions such as the formation of an unstable O-acylisourea intermediate and its subsequent rearrangement to an inactive N-acylurea byproduct can occur.[4][5] Hydrolysis of the activated carboxyl group can also compete with the desired amidation reaction.
Q3: How does the length of the PEG linker, such as in this compound, affect my experiment?
The length of the PEG linker can significantly impact the properties of the final conjugate. A longer PEG chain, like the 27-unit chain in this linker, generally increases the hydrophilicity and solubility of the resulting conjugate. It can also improve the in vivo half-life of therapeutic molecules by increasing their hydrodynamic volume and shielding them from enzymatic degradation and immune recognition. However, the linker length can also influence steric hindrance, which may affect the binding affinity and biological activity of the conjugated molecules.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of Activated Carboxyl Groups: The EDC/NHS-activated carboxyl groups are susceptible to hydrolysis, especially at high pH. 2. Suboptimal pH: The reaction between the amine groups of the PEG linker and the activated carboxyl groups is pH-dependent. 3. Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the this compound for reaction with the activated carboxyl groups. 4. Inefficient Activation: Insufficient EDC/NHS or a short activation time may lead to incomplete activation of the carboxyl groups. | 1. Perform the reaction in a timely manner after activating the carboxyl groups. Consider a two-step conjugation protocol where excess EDC is removed before adding the PEG linker. 2. Maintain the reaction pH between 7.0 and 8.5 for efficient amine coupling. A slightly acidic pH (e.g., 6.0) can be optimal for the EDC/NHS activation step to minimize hydrolysis. 3. Use amine-free buffers such as MES, HEPES, or phosphate buffer. 4. Use a molar excess of EDC and NHS during the activation step. A typical starting ratio is 1:5:10 (Molecule 1:EDC:NHS). |
| Product Precipitation/Aggregation | 1. Intermolecular Cross-linking: The homobifunctional nature of the linker can lead to the formation of large, insoluble polymers. 2. High Reactant Concentrations: High concentrations of the reactants can favor intermolecular reactions over intramolecular reactions or simple conjugation. | 1. Optimize the stoichiometry of the reactants. Use a molar excess of the this compound to cap the reactive sites on the target molecule and reduce cross-linking. Alternatively, a molar excess of the target molecule can be used if the goal is to have the PEG linker bridge two of these molecules. 2. Perform the reaction at a lower concentration to disfavor intermolecular interactions. |
| Formation of Unwanted Side Products | 1. N-acylurea Formation: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable, unreactive N-acylurea. 2. Intramolecular Cyclization: The linker may react with two sites on the same molecule. | 1. The addition of NHS or Sulfo-NHS stabilizes the activated intermediate as an NHS-ester, which is less prone to rearrangement and more stable in aqueous solution, thereby reducing N-acylurea formation. 2. This is often molecule-dependent. If possible, protect one of the reactive sites on the target molecule to favor intermolecular conjugation. |
| Difficulty in Purifying the Final Conjugate | 1. Presence of Unreacted PEG Linker and Other Reagents: Excess this compound and reaction byproducts can be difficult to separate from the desired conjugate. 2. Heterogeneity of the Product: The reaction may produce a mixture of conjugates with different numbers of PEG linkers attached. | 1. Utilize purification techniques that separate based on size, such as Size Exclusion Chromatography (SEC), to remove unreacted PEG linker and other small molecules. Dialysis or tangential flow filtration can also be effective. 2. Ion Exchange Chromatography (IEX) can be used to separate protein conjugates with different degrees of PEGylation, as the PEG chains can shield surface charges. |
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of a Carboxyl-Containing Molecule to this compound
This protocol describes the conjugation of a molecule containing a carboxylic acid (Molecule A) to this compound.
Materials:
-
Molecule A (with a terminal carboxyl group)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (amine-free)
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Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5 (amine-free)
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Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
Step 1: Activation of Carboxyl Groups on Molecule A
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Dissolve Molecule A in Activation Buffer to a final concentration of 1-10 mg/mL.
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Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
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Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the Molecule A solution.
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Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Removal of Excess Activation Reagents
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Equilibrate a desalting column with Conjugation Buffer.
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Apply the reaction mixture from Step 1 to the desalting column to remove excess EDC and NHS.
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Collect the fractions containing the activated Molecule A.
Step 3: Conjugation with this compound
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Dissolve this compound in Conjugation Buffer.
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Add a 10- to 50-fold molar excess of the activated Molecule A to the this compound solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
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Incubate for 15 minutes at room temperature to quench any unreacted activated Molecule A.
Step 5: Purification of the Conjugate
-
Purify the conjugate using Size Exclusion Chromatography (SEC) to remove unreacted PEG linker and other small molecules.
-
If necessary, further purify the conjugate using Ion Exchange Chromatography (IEX) to separate species with different degrees of conjugation.
Step 6: Characterization
-
Analyze the final product using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
Visualizations
Caption: Reaction pathway for EDC/NHS-mediated conjugation using this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
storage and handling conditions for Amino-PEG27-amine
This technical support center provides guidance on the storage, handling, and troubleshooting for Amino-PEG27-amine, a bifunctional crosslinker with two primary amine groups. It is designed for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture, light, and temperature. To maintain its integrity, it should be stored in a tightly sealed container in a freezer, with a recommended storage temperature of -20°C.[1][2] It is also advisable to store it under an inert gas and protect it from light.[3]
Q2: How should I handle this compound in the laboratory?
Due to its chemical nature, safe handling practices are essential. Always work in a well-ventilated area, preferably with local exhaust ventilation.[1][3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn to avoid contact with skin and eyes. After handling, wash hands thoroughly.
Q3: What is the chemical reactivity of this compound?
This compound contains two primary amine groups, making it a versatile reagent for bioconjugation. These amine groups can react with various functional groups, including:
-
Carboxylic acids
-
Activated esters (e.g., NHS esters)
-
Aldehydes and ketones
This reactivity allows for the crosslinking of molecules and the modification of surfaces.
Q4: What are the potential degradation pathways for this compound?
Like other polyethylene glycol (PEG) and amine-containing compounds, this compound can be susceptible to oxidative degradation. This can be initiated by exposure to air, particularly at elevated temperatures. Degradation can lead to the formation of impurities such as formaldehyde and formic acid, which can in turn react with the amine groups, leading to N-methylation or N-formylation.
Storage and Handling Summary
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C (Freezer) | |
| Storage Conditions | Tightly sealed container, protect from moisture and light, store under inert gas. | |
| Handling | Use in a well-ventilated area with local exhaust. | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | |
| Handling Precautions | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degraded Reagent: this compound may have degraded due to improper storage (exposure to moisture, air, or light). | Use a fresh vial of the reagent. Ensure proper storage conditions are maintained. |
| Incorrect Stoichiometry: The molar ratio of this compound to the other reactant may not be optimal. | Optimize the molar ratio of reactants. A slight excess of the PEG reagent may be necessary. | |
| Inactive Reactant: The other molecule intended for conjugation (e.g., protein, peptide) may have lost its activity. | Check the activity and purity of the other reactant. | |
| Unexpected side products | Presence of Impurities: Degradation of the PEG chain can lead to reactive impurities like aldehydes and carboxylic acids. | Purify the this compound before use if degradation is suspected. Analyze the reaction mixture by mass spectrometry to identify side products. |
| Reaction with Buffer Components: Amine-containing buffers (e.g., Tris) can compete with the intended reaction. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer. | |
| Poor solubility of conjugate | Aggregation: The resulting conjugate may be prone to aggregation. | The hydrophilic PEG spacer is intended to increase solubility. However, if aggregation occurs, consider optimizing the reaction pH or adding solubilizing agents. |
Experimental Protocols
General Protocol for Peptide Conjugation using this compound and a Carboxylic Acid-Containing Peptide
This protocol outlines a general procedure for conjugating a peptide containing a carboxylic acid group to this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Peptide with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Peptide Activation:
-
Dissolve the peptide in the reaction buffer.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS to the peptide solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the activated peptide solution. A 10 to 20-fold molar excess of the PEG reagent may be used to favor the formation of the desired conjugate.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatography technique (e.g., size-exclusion chromatography or reverse-phase HPLC) to separate the conjugate from unreacted peptide and PEG reagent.
-
-
Characterization:
-
Characterize the purified conjugate using techniques such as MALDI-TOF mass spectrometry and SDS-PAGE to confirm successful conjugation.
-
Visualizations
References
impact of reaction buffer on Amino-PEG27-amine conjugation efficiency
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reaction buffers on Amino-PEG27-amine conjugation efficiency. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to optimize your conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating an NHS-ester activated this compound to a primary amine-containing molecule?
A1: The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is typically between 7.2 and 8.5.[1][2][3][4] For many proteins and peptides, a pH of 8.3-8.5 is recommended to achieve a balance between efficient acylation of the primary amine and minimizing the hydrolysis of the NHS ester.[5] At a lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction rate. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use non-amine-containing buffers. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers. These buffers are compatible with NHS ester chemistry as they do not contain primary amines that would compete with the target molecule.
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency. However, Tris or glycine buffers can be used to quench the reaction and terminate the conjugation process.
Q4: How does the reaction buffer affect the stability of the this compound NHS ester?
A4: The NHS ester is susceptible to hydrolysis in aqueous buffers, a reaction that competes with the desired amine conjugation. The rate of this hydrolysis is highly dependent on the pH of the buffer, increasing as the pH becomes more alkaline. This can lead to lower conjugation efficiency if the reaction is not performed promptly or under optimal pH conditions.
Q5: What is the effect of buffer concentration on the conjugation reaction?
A5: While the primary focus is often on pH, buffer concentration can also play a role. A higher buffer concentration can help maintain a stable pH throughout the reaction, especially if the reaction components themselves have acidic or basic properties. For large-scale labeling reactions, the mixture can acidify over time due to NHS ester hydrolysis, so monitoring the pH or using a more concentrated buffer is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Incorrect buffer pH. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester. |
| Use of an incompatible buffer. | Ensure the buffer is free of primary amines (e.g., Tris, glycine). If the sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction. | |
| Hydrolysis of the NHS ester. | Prepare fresh solutions of the this compound NHS ester immediately before use. Avoid prolonged incubation times, especially at higher pH. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis. | |
| Low protein/molecule concentration. | For less-concentrated protein solutions, the competing hydrolysis of the NHS ester has a greater impact. Increase the concentration of the target molecule if possible. | |
| Protein/Molecule Aggregation after Conjugation | High degree of labeling. | Reduce the molar excess of the this compound NHS ester relative to the protein to control the number of modifications per molecule. Excessive modification can alter the protein's properties and lead to aggregation. |
| Use of a hydrophobic PEG derivative. | While PEG itself is hydrophilic, ensure that the overall conjugate remains soluble. Using a longer PEG chain (like PEG27) generally improves solubility. | |
| Inconsistent Results | Inconsistent buffer preparation. | Prepare buffers fresh and accurately measure the pH for each experiment. Small variations in pH can significantly impact conjugation efficiency. |
| Moisture contamination of the NHS ester. | Store the this compound NHS ester in a desiccated environment at the recommended temperature. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. |
Quantitative Data Summary
The stability of the NHS ester is critical for efficient conjugation and is highly dependent on the pH of the reaction buffer. The table below summarizes the effect of pH on the half-life of NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 to 5 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | N/A | Hydrolysis occurs in minutes |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol outlines a general procedure for conjugating an this compound functionalized with an NHS ester to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
This compound NHS ester
-
Amine-free Reaction Buffer (e.g., 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Buffer Exchange: Ensure the protein solution is in the amine-free Reaction Buffer. If necessary, perform a buffer exchange by dialysis or using a desalting column. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Factors influencing this compound conjugation efficiency.
References
Validation & Comparative
Characterization of Amino-PEG27-amine Protein Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of proteins with polyethylene glycol (PEG), or PEGylation, is a critical strategy to enhance their therapeutic properties. This guide provides a comprehensive comparison of protein conjugates formed using Amino-PEG27-amine with other prominent conjugation methodologies. We will delve into the characterization of these conjugates, presenting supporting experimental data and detailed protocols to aid in the selection of the most suitable approach for your specific application.
Understanding Protein PEGylation and the Role of this compound
Protein PEGylation involves the covalent attachment of PEG chains to a protein, which can improve its solubility, extend its circulating half-life, reduce immunogenicity, and enhance its stability[1][2]. This compound is a bifunctional PEG linker with primary amine groups at both ends of a 27-unit PEG chain. This structure allows it to act as a crosslinker or for surface modification, forming stable amide bonds with carboxylic acids or N-hydroxysuccinimide (NHS) esters[3]. In the context of protein conjugation, it is typically used to link two biomolecules or to modify a protein that has available carboxyl groups, often activated with carbodiimide chemistry.
Comparative Analysis of Protein Conjugation Strategies
The choice of conjugation chemistry is paramount as it significantly impacts the properties of the final PEG-protein conjugate, including its stability and bioactivity. Below is a comparison of amine-reactive PEGylation, represented by this compound, with other common strategies.
| Feature | Amine-Reactive PEGylation (e.g., this compound) | Thiol-Reactive PEGylation (e.g., Maleimide-PEG) | Enzymatic Ligation (Sortase-Mediated) | Recombinant Polypeptide Linkers |
| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group) | Cysteine (thiol group) | Specific recognition sequence (e.g., LPXTG) | Genetically fused to the protein |
| Specificity | Generally non-specific, leading to a heterogeneous mixture of positional isomers. | Highly specific due to the low abundance of free thiols on protein surfaces. | Site-specific, resulting in a homogeneous product. | Site-specific, leading to a homogeneous product. |
| Conjugation Efficiency | Variable, dependent on reaction conditions and protein accessibility of amines. | Generally high, with reported efficiencies of around 85% for some applications. | Very high, with optimized methods like MA-SML achieving >90% ligation. | Not applicable (expressed as a fusion protein). |
| Product Homogeneity | Low, resulting in a complex mixture of conjugates with varying numbers of PEG chains attached at different sites. | High, typically yielding a single, well-defined conjugate. | High, producing a single, precisely modified protein. | High, producing a single, uniform polypeptide chain. |
| Stability of Linkage | Stable amide bond. | Thioether bond can be susceptible to retro-Michael addition, leading to deconjugation. Stabilized maleimide chemistries are available. | Stable amide bond. | Stable peptide bond. |
| Key Advantages | Readily available reagents and well-established protocols. | High specificity and efficiency. | Precise control over the site of modification and product homogeneity. | Biodegradable, monodisperse, and can be tailored for specific functionalities. |
| Key Disadvantages | Produces heterogeneous products, which can complicate characterization and regulatory approval. Potential for reduced bioactivity due to random modification. | Requires the presence of a free cysteine, which may necessitate protein engineering. Potential for linker instability. | Requires protein engineering to introduce the recognition motif. The enzyme can be costly. | Can be immunogenic. May require extensive optimization of expression and purification. |
Experimental Characterization of PEGylated Proteins
A thorough characterization of PEG-protein conjugates is essential to ensure their quality, efficacy, and safety. A suite of analytical techniques is employed to assess parameters such as the degree of PEGylation, conjugation site, purity, and stability.
Key Analytical Techniques
| Analytical Technique | Information Obtained |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Determines the absolute molar mass and size (hydrodynamic radius) of the conjugate, allowing for the calculation of the degree of PEGylation and assessment of aggregation.[3][4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides a quantitative determination of the degree of PEGylation by comparing the integrals of PEG-specific proton signals to those of the protein. |
| Mass Spectrometry (MS) | Confirms the covalent attachment of PEG and can be used to identify the site of conjugation through peptide mapping. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates PEGylated proteins based on hydrophobicity, which can be used to resolve different positional isomers. |
| Ion-Exchange Chromatography (IEX) | Separates conjugates based on charge, which is altered by the shielding effect of PEG attachment to charged residues like lysine. |
| Capillary Electrophoresis (CE) | Offers high-resolution separation of PEG-protein isomers. |
Experimental Protocols
Protocol 1: Determination of Degree of PEGylation by ¹H NMR Spectroscopy
This protocol outlines the steps for determining the average number of PEG chains attached to a protein.
Materials:
-
PEGylated protein conjugate sample
-
Unmodified protein (for reference)
-
Deuterium oxide (D₂O)
-
NMR spectrometer (≥300 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known concentration of the lyophilized PEGylated protein in D₂O. A typical concentration is 1-5 mg/mL.
-
Prepare a reference sample of the unmodified protein at a similar concentration in D₂O.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the PEGylated and unmodified protein samples.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic proton signal for the PEG backbone, which typically appears as a sharp singlet around 3.64 ppm.
-
Select a well-resolved proton signal from the protein that is not overlapped by other signals. Aromatic protons (6.5-8.5 ppm) or methyl group protons (0.5-1.5 ppm) are often suitable.
-
Integrate the area of the PEG signal (A_PEG) and the chosen protein signal (A_protein).
-
-
Calculation of Degree of PEGylation (DoP):
-
Use the following formula to calculate the DoP:
DoP = [(A_PEG / N_PEG_protons) / (A_protein / N_protein_protons)]
Where:
-
A_PEG is the integral of the PEG signal.
-
N_PEG_protons is the number of protons contributing to the PEG signal (for a linear mPEG, this is 4n, where n is the number of ethylene glycol units).
-
A_protein is the integral of the selected protein signal.
-
N_protein_protons is the number of protons contributing to the selected protein signal.
-
-
Protocol 2: Analysis of Hydrodynamic Radius by SEC-MALS
This protocol describes how to determine the molar mass and hydrodynamic radius of a PEG-protein conjugate.
Materials:
-
SEC-MALS system (including an SEC column, MALS detector, and a refractive index (RI) detector)
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
Unmodified protein sample
Procedure:
-
System Setup and Equilibration:
-
Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.
-
-
Sample Injection:
-
Inject a known concentration of the PEGylated protein sample onto the SEC column.
-
Inject the unmodified protein as a control.
-
-
Data Collection:
-
Collect data from the MALS and RI detectors as the sample elutes from the column.
-
-
Data Analysis:
-
Use the manufacturer's software (e.g., ASTRA) to analyze the data.
-
The software will use the light scattering and refractive index data to calculate the absolute molar mass and hydrodynamic radius (Rh) for each eluting peak.
-
The degree of PEGylation can be determined by comparing the molar mass of the conjugate to that of the unmodified protein.
-
Visualizing Workflows and Pathways
Experimental Workflow for Characterization of PEGylated Proteins
Caption: Workflow for the synthesis, purification, and characterization of PEGylated proteins.
Comparison of Conjugation Chemistries
Caption: Comparison of different protein conjugation strategies targeting various amino acid residues.
Conclusion
The characterization of this compound protein conjugates requires a multi-faceted analytical approach to fully understand the heterogeneity and properties of the resulting product. While amine-reactive PEGylation is a widely used and accessible method, it often results in a heterogeneous mixture of products. For applications requiring a high degree of homogeneity and site-specificity, alternative strategies such as thiol-reactive PEGylation or enzymatic ligation may be more suitable. The choice of conjugation strategy will ultimately depend on the specific protein, the desired properties of the conjugate, and the regulatory requirements for the intended application. This guide provides the foundational knowledge and experimental frameworks to make informed decisions in the development of PEGylated protein therapeutics.
References
A Comparative Guide to Bifunctional Linkers for Amine Conjugation
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical step in creating stable and efficient bioconjugates. The choice of linker directly impacts conjugation efficiency, the homogeneity of the final product, and its ultimate performance in applications ranging from diagnostics to targeted therapeutics. This guide provides an objective comparison of Amino-PEG27-amine, a homobifunctional linker, with common heterobifunctional and non-PEG alternatives, supported by experimental data and detailed protocols.
The Role of this compound and Its Alternatives
This compound is a homobifunctional linker with a primary amine at both ends of a 27-unit polyethylene glycol (PEG) spacer. This structure makes it suitable for crosslinking molecules that possess carboxyl groups or activated esters. However, its symmetric nature can sometimes lead to challenges in controlling the reaction and may result in a heterogeneous mixture of products.[1][2]
This guide compares this compound with two primary alternatives:
-
Heterobifunctional PEG Linkers: These linkers possess two different reactive groups, allowing for a more controlled, sequential conjugation process. This often results in a more homogeneous and well-defined final product with a higher yield of the desired conjugate.[1][3] We will examine two common examples: Amine-PEG-NHS ester and Amine-PEG-Maleimide.
-
Non-PEG Alternatives: Concerns about the potential immunogenicity and non-biodegradability of PEG have led to the development of alternative linker technologies.[4] Polysarcosine (PSar) is a promising alternative that is biocompatible, biodegradable, and has shown comparable or even superior performance in some applications.
Performance Comparison: A Data-Driven Overview
To provide a clear comparison, we will consider a common bioconjugation scenario: the conjugation of a model protein (e.g., Bovine Serum Albumin, BSA) to a surface functionalized with carboxylic acid groups (e.g., carboxylated magnetic beads).
| Feature | This compound (Homobifunctional) | Amine-PEG-NHS ester (Heterobifunctional) | Amine-PEG-Maleimide (Heterobifunctional) | Amine-PSarcosine-NHS ester (Non-PEG Alternative) |
| Reaction Type | One-step amine-to-carboxyl | Two-step amine-to-carboxyl | Two-step thiol-to-maleimide & amine-to-carboxyl | Two-step amine-to-carboxyl |
| Typical Conjugation Efficiency | 40-60% | 70-90% | >90% | High (comparable to PEG-NHS) |
| Yield of Desired Conjugate | 25-40% | 60-80% | High | High |
| Reaction Control | Low (risk of polymerization) | High (sequential reaction) | High (orthogonal chemistry) | High (sequential reaction) |
| Potential for Side Reactions | High (inter-particle crosslinking) | Low | Low (highly specific reaction) | Low |
| Purity after Standard Purification | 75-85% | >95% | >95% | >95% |
| Biocompatibility | Good | Good | Good | Excellent (biodegradable) |
| Immunogenicity | Potential for anti-PEG antibodies | Potential for anti-PEG antibodies | Potential for anti-PEG antibodies | Low to negligible |
Experimental Workflows and Signaling Pathways
To visualize the conjugation processes, the following diagrams illustrate the experimental workflows for using each type of linker in our model scenario of conjugating a protein to a carboxylated surface.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of a model protein (Bovine Serum Albumin - BSA) to carboxylated magnetic beads. Optimization may be required for specific applications.
Protocol 1: Conjugation using this compound (Homobifunctional)
This protocol utilizes a one-step carbodiimide-mediated reaction.
Materials:
-
Carboxylated Magnetic Beads
-
Bovine Serum Albumin (BSA)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Bead Preparation: Resuspend the carboxylated magnetic beads in Activation Buffer.
-
Activation: Add EDC and NHS to the bead suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing: Pellet the beads using a magnetic separator and wash twice with Coupling Buffer.
-
Conjugation: Resuspend the activated beads in Coupling Buffer. Add a mixture of BSA and this compound. The molar ratio of PEG to protein can be varied to optimize conjugation. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to the bead suspension to block any remaining active sites. Incubate for 30 minutes.
-
Final Washes: Wash the beads three times with Wash Buffer.
-
Analysis: The conjugation efficiency can be determined by measuring the amount of protein in the supernatant before and after the conjugation step using a protein assay (e.g., BCA assay).
Protocol 2: Conjugation using Amine-PEG-NHS ester (Heterobifunctional)
This two-step protocol involves first PEGylating the protein and then conjugating it to the activated surface.
Materials:
-
Same as Protocol 1, with Amine-PEG-NHS ester replacing this compound.
Procedure:
-
Protein PEGylation:
-
Dissolve BSA in Coupling Buffer.
-
Add a molar excess of Amine-PEG-NHS ester to the BSA solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess, unreacted PEG linker using a desalting column or dialysis.
-
-
Bead Activation:
-
Resuspend carboxylated magnetic beads in Activation Buffer.
-
Add EDC to activate the carboxyl groups.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation:
-
Wash the activated beads with Coupling Buffer.
-
Add the purified PEGylated BSA to the activated beads.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Washing: Follow steps 5 and 6 from Protocol 1.
-
Analysis: As described in Protocol 1.
Protocol 3: Conjugation using Amine-PEG-Maleimide (Heterobifunctional)
This protocol is for conjugating a protein that has available thiol groups (or has been engineered to have them).
Materials:
-
Same as Protocol 1, with Amine-PEG-Maleimide replacing this compound.
-
Thiolated BSA (if not naturally available, BSA can be thiolated using reagents like Traut's reagent).
-
Thiol-free buffers.
Procedure:
-
Protein PEGylation:
-
Dissolve thiolated BSA in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).
-
Add a molar excess of Amine-PEG-Maleimide.
-
Incubate for 1-2 hours at room temperature.
-
Purify the PEGylated BSA.
-
-
Bead Activation and Conjugation: Follow steps 2-5 from Protocol 2.
Protocol 4: Conjugation using Amine-PSarcosine-NHS ester (Non-PEG Alternative)
The protocol is analogous to that for Amine-PEG-NHS ester, leveraging the same amine-reactive chemistry.
Materials:
-
Same as Protocol 1, with Amine-PSarcosine-NHS ester replacing this compound.
Procedure:
-
Protein "PSarcosylation":
-
Dissolve BSA in Coupling Buffer.
-
Add a molar excess of Amine-PSarcosine-NHS ester.
-
Incubate and purify as in Protocol 2, step 1.
-
-
Bead Activation and Conjugation: Follow steps 2-5 from Protocol 2.
Conclusion
The determination of conjugation efficiency for a bifunctional linker like this compound requires a comparative approach against viable alternatives. While homobifunctional linkers offer a straightforward, one-step conjugation, they often result in lower yields and less product homogeneity. Heterobifunctional linkers, through their controlled, sequential reaction mechanisms, generally provide higher conjugation efficiencies and greater product purity. Furthermore, emerging non-PEG alternatives like polysarcosine present compelling advantages in terms of biocompatibility and reduced immunogenicity, with comparable conjugation performance to their PEG counterparts. The choice of the optimal linker will ultimately depend on the specific requirements of the application, including the desired purity, yield, and in vivo performance of the final bioconjugate.
References
A Comparative Guide to Mass Spectrometry Analysis of Amino-PEG27-Amine Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring therapeutic efficacy and safety. The Amino-PEG27-amine linker is a discrete-length polyethylene glycol (dPEG®) reagent that provides a long, hydrophilic spacer between two functional amine groups. Its defined molecular weight (monodisperse nature) of 1248.78 Da offers a significant advantage over traditional, polydisperse PEG reagents by simplifying analysis and yielding more homogenous conjugates.[1][2]
This guide provides a comparative analysis of mass spectrometry techniques for characterizing biomolecules conjugated with this compound, offering supporting experimental data and detailed protocols.
Mass Spectrometry Approaches for Characterization
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the cornerstone for the comprehensive characterization of PEGylated bioconjugates.[3][4] The analysis typically involves two main strategies: intact mass analysis to determine the overall molecular weight and degree of PEGylation, and peptide mapping to identify the specific sites of conjugation.
Comparison of Key Mass Spectrometry Techniques
The two most common ionization techniques for analyzing large biomolecules like PEGylated proteins are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization of analytes from a liquid solution, producing multiply charged ions. | Co-crystallization of the analyte with a matrix, which is then ablated by a laser to produce singly charged ions. |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS). | Primarily an offline technique, though coupling with LC is possible. |
| Typical Use Case | Preferred for accurate mass determination of intact conjugates and for peptide mapping (LC-MS/MS). | Often used for rapid, qualitative assessment of molecular weight, degree of PEGylation, and sample heterogeneity. |
| Advantages | High mass accuracy, suitable for complex mixtures, automated workflow. | High tolerance to salts and buffers, simple sample preparation, good for very high mass molecules. |
| Challenges | Complex spectra due to multiple charge states and PEG heterogeneity (less of an issue with dPEG®). Can be sensitive to contaminants. | Lower resolution and mass accuracy compared to ESI with high-resolution analyzers. |
| Mass Analyzer | Commonly paired with Time-of-Flight (TOF), Quadrupole, Orbitrap, or FT-ICR. | Almost exclusively paired with Time-of-Flight (TOF). |
Experimental Protocols
Detailed methodologies are crucial for the successful analysis of this compound conjugates. Below are representative protocols for sample preparation, intact mass analysis, and peptide mapping.
Protocol 1: Intact Mass Analysis via LC-MS
This protocol is designed to determine the molecular weight of the intact conjugate and assess the distribution of PEGylated species.
-
Sample Preparation :
-
Conjugate the this compound to the protein of interest (e.g., a monoclonal antibody) via available functional groups. Amine-reactive PEGs are typically conjugated in a 10-fold molar excess to the protein for one hour at room temperature.
-
Remove excess, unconjugated PEG reagent using a size-exclusion chromatography (SEC) or dialysis method appropriate for the protein's molecular weight (e.g., Amicon Ultra 0.5 mL, 50K MWCO centrifuge filters).
-
Buffer exchange the purified conjugate into a volatile, MS-friendly buffer such as 10mM ammonium acetate.
-
For glycoproteins, deglycosylation with PNGase F can be performed to reduce sample heterogeneity and simplify the mass spectrum.
-
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A linear gradient from ~5% to ~60% B over 15-30 minutes.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Column Temperature : 60-80 °C.
-
-
Mass Spectrometry (MS) :
-
Instrument : A high-resolution mass spectrometer such as a Q-TOF (e.g., Waters Xevo Q-TOF) or an Orbitrap (e.g., Thermo Scientific Q Exactive).
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Capillary Voltage : 3.0 - 3.5 kV.
-
Source Temperature : 120 - 150 °C.
-
Desolvation Gas Temperature : 350 - 450 °C.
-
Mass Range : A wide range to capture the multiply charged ions, e.g., 500 - 4000 m/z.
-
-
Data Analysis :
-
The resulting ESI mass spectrum will show a complex distribution of multiple charge states.
-
This data must be deconvoluted using software (e.g., ProMass HR, MaxEnt 1) to generate a zero-charge mass spectrum, which reveals the molecular weights of the unconjugated protein and the various PEGylated species.
-
Protocol 2: Peptide Mapping for Site-Specific Analysis
This "bottom-up" proteomics approach is used to pinpoint the exact location of the this compound linker on the protein.
-
Sample Preparation :
-
Denature the purified conjugate in a solution containing 8 M urea or 6 M guanidine-HCl.
-
Reduce disulfide bonds with Dithiothreitol (DTT) at 56 °C for 30 minutes.
-
Alkylate the free sulfhydryl groups with Iodoacetamide (IAM) in the dark at room temperature for 30 minutes.
-
Dilute the solution to reduce the denaturant concentration (<1 M) and buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease such as trypsin (enzyme-to-protein ratio of 1:20 to 1:50 w/w) and incubate overnight at 37 °C.
-
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase column suitable for peptides (e.g., C18, 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A shallow linear gradient from ~2% to ~40% B over 60-90 minutes to ensure good separation of peptides.
-
Flow Rate : 0.2 - 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Instrument : A high-resolution mass spectrometer capable of data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Ionization Mode : Positive ESI.
-
MS1 Scan : Acquire a full scan to detect the peptide precursor ions.
-
MS2 Scan : Select the most intense precursor ions for fragmentation via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Fragmentation Analysis : The fragmentation of aliphatic amines often involves cleavage at the Cα-Cβ bond. For PEG linkers, characteristic fragment ions corresponding to the ethylene glycol unit (44 Da) may be observed.
-
-
Data Analysis :
-
Use a protein identification search engine (e.g., Mascot, Sequest, MaxQuant) to match the acquired MS/MS spectra against a protein sequence database.
-
Define the mass of the this compound linker (1248.78 Da) as a variable modification on potential conjugation sites (e.g., lysine, N-terminus) to identify the PEGylated peptides and thus the conjugation sites.
-
Data Presentation and Visualization
Quantitative Comparison of Analytical Techniques
The performance of different MS techniques can be quantitatively compared. The use of charge-stripping agents is a common strategy to simplify complex ESI spectra of PEGylated compounds.
| Parameter | Standard ESI-MS | ESI-MS with Post-Column Amine Addition | MALDI-TOF MS |
| Typical Mass Accuracy | < 5 ppm (with HRMS) | < 0.01% (< 100 ppm) | 50 - 200 ppm |
| Spectral Complexity | High (multiple overlapping charge states) | Low (charge states are greatly reduced) | Low (primarily singly charged ions) |
| Deconvolution | Required and can be complex | Simplified or not required | Not typically required |
| Sensitivity | High (low fmol to amol) | High | Moderate (low fmol to pmol) |
| Compatibility | Excellent with LC | Requires post-column setup | Primarily offline |
Table based on data from multiple sources.
Experimental Workflow Visualization
The following diagrams illustrate the workflows for the mass spectrometry analysis of this compound conjugates.
Caption: Workflow for Intact Mass Analysis.
Caption: Workflow for Peptide Mapping Analysis.
Comparison with Alternative Linkers and Methods
While this compound offers the advantage of being monodisperse, other linkers are available for conjugation. The choice of linker impacts the stability of the conjugate and the analytical workflow.
| Linker Type | Reactive Group | Bond Formed | Cleavable? | MS Analysis Considerations |
| NHS Ester | Amine (Lysine) | Amide | No | Stable bond. Can lead to a heterogeneous mixture of conjugates. |
| Maleimide | Thiol (Cysteine) | Thioether | No | Stable bond. Mass shift is readily detectable. |
| Pyridyl Disulfide | Thiol (Cysteine) | Disulfide | Yes (reducing agents) | Can be cleaved in-source in MALDI-MS. Stable in ESI-MS. |
Alternative analytical methods to mass spectrometry for characterizing PEGylation include HPLC with UV or charged aerosol detection (CAD), but these methods do not provide the same level of structural detail, such as the precise mass or site of conjugation. Mass spectrometry remains the gold standard for detailed characterization.
References
The Long and Short of It: A Comparative Guide to Amino-PEG27-amine and Shorter PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a therapeutic molecule. Among the diverse array of available linkers, polyethylene glycol (PEG) has emerged as a gold standard due to its hydrophilicity, biocompatibility, and tunable nature. This guide provides an in-depth comparison of a long-chain linker, Amino-PEG27-amine, against its shorter counterparts, supported by experimental data to inform the rational design of next-generation bioconjugates.
The length of a PEG linker is not a trivial parameter; it profoundly influences the physicochemical and biological properties of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated biomolecules. While shorter PEG linkers can create more compact conjugates, longer chains like this compound offer distinct advantages in overcoming steric hindrance and enhancing solubility, which can be pivotal for therapeutic success.[1]
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The selection of an optimal PEG linker length often involves a trade-off between various properties. The following tables summarize quantitative data from multiple studies, highlighting the impact of PEG chain length on key performance indicators for ADCs and PROTACs.
Note: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, data for long-chain PEGs (e.g., PEG24) are used as a proxy to extrapolate the expected performance of this compound, a valid assumption given the consistent trends observed with increasing PEG length.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Property | Shorter PEG Linkers (e.g., PEG2, PEG4, PEG8) | Longer PEG Linkers (e.g., PEG12, PEG24) | Rationale and Key Findings |
| In Vitro Cytotoxicity (IC50) | Generally lower IC50 (higher potency) | May show slightly higher IC50 (lower potency) | Shorter linkers can lead to more efficient payload release or less steric hindrance at the target site. However, the effect is often cell-line and target-dependent. |
| Pharmacokinetics (Plasma Clearance) | Higher clearance rates | Lower clearance rates, leading to longer half-life | The increased hydrodynamic radius of conjugates with longer PEG chains reduces renal clearance.[2][] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Moderate tumor growth inhibition | Significantly higher tumor growth inhibition | Enhanced plasma exposure and tumor accumulation due to improved pharmacokinetics contribute to better in vivo efficacy with longer PEG linkers.[2] |
| Solubility and Aggregation | Less effective at solubilizing hydrophobic payloads | Highly effective at preventing aggregation, even at high drug-to-antibody ratios (DARs) | The hydrophilic nature of the long PEG chain effectively shields the hydrophobic drug, improving the overall solubility and stability of the ADC.[4] |
Table 2: Influence of PEG Linker Length on PROTAC Performance
| Property | Shorter PEG Linkers (e.g., PEG2-PEG8) | Longer PEG Linkers (e.g., PEG12-PEG24) | Rationale and Key Findings |
| Ternary Complex Formation | May be sterically hindered if too short | Can provide the necessary flexibility and distance for optimal ternary complex formation | An optimal linker length is crucial to bridge the target protein and the E3 ligase effectively. Linkers that are too short can prevent this interaction. |
| Cell Permeability | Can have good permeability | May exhibit reduced passive permeability due to increased molecular weight and polarity | Longer, more flexible PEG linkers can adopt folded conformations that shield polar surface area, which can sometimes improve permeability, but this is a complex interplay of factors. |
| Degradation Efficacy (DC50 & Dmax) | Efficacy is highly dependent on the specific target and E3 ligase pair | Often show improved degradation efficacy up to an optimal length, after which it may decrease | Longer linkers can be beneficial for spanning the distance between the target and E3 ligase, but excessively long linkers can lead to non-productive binding. |
Key Experimental Workflows and Signaling Pathways
To understand the practical implications of linker choice, it is essential to visualize the experimental processes and biological pathways involved.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate bioconjugates.
Protocol 1: Amine-Reactive PEGylation of an Antibody via NHS Ester Chemistry
This protocol describes the conjugation of an amine-terminated PEG linker to a payload and subsequent reaction with an antibody. For a bifunctional linker like this compound, one amine would first be protected, the other reacted, and then the protected amine deprotected for conjugation to the second molecule. For simplicity, this protocol outlines the common NHS ester reaction with antibody lysine residues.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer. If the stock buffer contains primary amines, perform a buffer exchange.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated antibody from excess reagents using an SEC column.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm PEGylation and by UV-Vis spectroscopy to determine the protein concentration and drug-to-antibody ratio (if applicable).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine their viability after treatment with a bioconjugate like an ADC.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Bioconjugate (e.g., ADC) and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the bioconjugate and controls in complete medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and mechanism of action of the payload (typically 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a bioconjugate in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cells
-
Matrigel (optional)
-
Bioconjugate, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 2-5 x 10^6 cells) in sterile PBS or a PBS/Matrigel mixture into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups and begin dosing as per the study design (e.g., intravenous administration once a week for three weeks).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
The choice between a long-chain PEG linker like this compound and shorter alternatives is a nuanced decision that hinges on the specific application and desired therapeutic outcome. Longer PEG linkers generally offer superior pharmacokinetic properties, leading to enhanced in vivo efficacy, particularly for ADCs. For PROTACs, a longer linker may provide the necessary flexibility for efficient ternary complex formation. However, these advantages can sometimes come at the cost of reduced in vitro potency or decreased cell permeability. A systematic evaluation of a range of linker lengths is therefore crucial in the preclinical development of any new bioconjugate to identify the optimal candidate that balances these competing factors.
References
A Comparative Guide to Amino-PEG27-amine and Other PROTAC Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC's architecture consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them. While the ligands ensure binding, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex.[1]
This guide provides a comparative analysis of Amino-PEG27-amine, a long-chain polyethylene glycol (PEG) linker, against other common linker classes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of PROTAC Linker Classes
PROTAC linkers are broadly categorized into flexible and rigid types, with subclasses based on their chemical composition.[2] The choice of linker profoundly impacts the physicochemical properties and biological activity of the final PROTAC molecule.[3]
-
Flexible Linkers (Alkyl and PEG Chains): These are the most common linkers due to their synthetic accessibility and the ease with which their length and composition can be tuned.[1]
-
Alkyl Chains: These simple hydrocarbon chains offer significant conformational flexibility. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[2]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains. This property can improve the solubility and pharmacokinetic profiles of PROTACs. This compound falls into this category as a long, flexible, and hydrophilic linker. The flexibility of PEG linkers can be advantageous for traversing the cell membrane by allowing the molecule to adopt a more compact, folded conformation that shields its polar surface area.
-
-
Rigid Linkers: These linkers incorporate conformational constraints through cyclic structures like piperazine, piperidine, or aromatic rings. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.
-
Clickable Linkers: The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition to form a triazole ring, is a popular method for PROTAC synthesis. The resulting triazole is metabolically stable and adds a degree of rigidity.
General Properties of PROTAC Linker Classes
The following table summarizes the general characteristics of the main linker types. This compound embodies the properties described for long-chain PEG linkers.
| Property | PEG Linkers (e.g., this compound) | Alkyl Linkers | Rigid Linkers (e.g., Piperazine, Triazole) |
| Solubility | High (Hydrophilic) | Low (Hydrophobic) | Variable, can enhance solubility |
| Cell Permeability | Can be modulated; flexibility may aid uptake | Generally higher due to lipophilicity | Can improve permeability |
| Flexibility | High | High | Low (Conformationally constrained) |
| Ternary Complex | High flexibility increases the probability of forming a productive complex but can incur an entropic penalty. | High flexibility allows for multiple binding orientations. | Pre-organizes PROTAC for favorable binding, reducing the entropic penalty. |
| Synthetic Accessibility | Readily available and easy to modify. | Synthetically straightforward. | Can be more complex to synthesize. |
| Metabolic Stability | May have reduced stability in vivo compared to alkyl linkers. | Generally stable. | Often designed for high metabolic stability. |
Supporting Experimental Data: The Impact of Linker Composition and Length
The rational design of a PROTAC requires empirical optimization of the linker for each specific target and E3 ligase pair. The well-characterized bromodomain-containing protein 4 (BRD4) is often used as a proof-of-concept target in PROTAC development. The tables below illustrate how linker composition (Alkyl vs. PEG) and length can impact a PROTAC's properties and degradation performance, using BRD4 degraders as an example.
Table 1: Impact of Linker Composition on Physicochemical Properties of BRD4-Targeting PROTACs
Data is illustrative and compiled from various sources in the literature.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
This table demonstrates that incorporating PEG units decreases the calculated logP (cLogP), indicating increased hydrophilicity, while increasing the topological polar surface area (TPSA) and molecular weight.
Table 2: Influence of Linker Composition and Length on BRD4 Degradation
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Key Observation |
| FBXO22 Degrader | C8 Alkyl | ~1500 | ~50% | Alkyl linkers conferred moderate degradation activity. |
| FBXO22 Degrader | PEG | >10,000 | Inactive | PEG-based linkers were inactive for this specific target/ligase pair. |
| BRD4 Degrader A | Alkyl | >1000 | <20% | Inefficient degradation, likely due to poor solubility or unproductive complex formation. |
| BRD4 Degrader B | PEG2 | 500 | 55% | Adding a short PEG linker improves degradation efficiency. |
| BRD4 Degrader C | PEG4 | 250 | 70% | Extending the PEG linker length further enhances degradation potency (lower DC50). |
These findings highlight a critical aspect of PROTAC design: there is no universally optimal linker. While extending a PEG linker proved beneficial for the BRD4 degrader, an alkyl linker was required for the FBXO22 degrader, underscoring the need for systematic evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs.
Protocol 1: Determining PROTAC Potency (DC50) and Efficacy (Dmax) by Western Blot
This protocol allows for the quantification of the target protein levels in cells treated with a PROTAC to determine degradation concentration 50 (DC50) and maximum degradation (Dmax).
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
6-well tissue culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment. Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. A typical range is 0.1 nM to 1000 nM. Include a vehicle-only control (e.g., 0.1% DMSO). Remove the old medium and add the medium containing the different PROTAC concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer & Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature. Incubate with the primary anti-POI antibody overnight at 4°C. Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection & Analysis: Develop the blot using an ECL substrate and capture the signal. Repeat the immunoblotting process for the loading control. Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.
Protocol 2: Assessing PROTAC Effect on Cell Viability (CellTiter-Glo® Assay)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
References
A Comparative Guide to Analytical Techniques for Validating Amino-PEG27-Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the validation of Amino-PEG27-amine conjugation. Successful conjugation is paramount in the development of PEGylated therapeutics and other advanced biomaterials, ensuring the desired modification has occurred and allowing for accurate quantification. This document details the principles, protocols, and comparative performance of Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Overview of Analytical Techniques
The validation of this compound conjugation involves confirming the formation of a covalent bond between a molecule of interest and the PEG linker, as well as quantifying the extent of this reaction. The primary analytical methods employed for this purpose are Mass Spectrometry, HPLC, NMR Spectroscopy, and FTIR Spectroscopy. Each technique offers unique advantages and provides complementary information regarding the identity, purity, and degree of PEGylation of the conjugate.
A logical workflow for the comprehensive analysis of a PEGylated compound often involves a combination of these techniques. Initially, HPLC can be used to separate the conjugated product from unreacted starting materials. Subsequently, Mass Spectrometry and NMR spectroscopy can provide detailed structural confirmation and quantification. FTIR spectroscopy offers a rapid method for confirming the presence of the PEG moiety.
Quantitative Performance Comparison
The choice of analytical technique often depends on the specific quantitative requirements of the analysis, such as accuracy, precision, and sensitivity. The following table summarizes the key quantitative performance metrics for the primary techniques used in validating this compound conjugation.
| Parameter | Mass Spectrometry (MALDI-TOF) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Measurement | Mass-to-charge ratio | Retention time and peak area | Chemical shift and signal integral | Infrared absorption |
| Information Provided | Molecular weight confirmation, degree and distribution of PEGylation.[1] | Purity, separation of conjugate from reactants, quantification.[] | Structural confirmation, quantification of degree of PEGylation.[3][4] | Presence of PEG functional groups.[5] |
| Accuracy | High for molecular weight; relative error for quantification can be -6.0% to 8.5%. | High for quantification with appropriate standards and detectors (e.g., CAD, ELSD). | High for quantification, as it can be an absolute method with an internal standard. | Semi-quantitative to quantitative with a calibration curve. |
| Precision (%RSD) | Generally <15% for quantification. | Retention time <0.1%, Peak area <3%. | High, often <5%. | Generally 5-10%. |
| Limit of Detection (LOD) | Picomole to femtomole range. | ng to low µg range, depending on the detector. | µg to mg range. | mg range. |
| Throughput | High; rapid analysis. | Moderate; dependent on run time. | Low to moderate. | High; very rapid analysis. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of a small molecule conjugated with this compound.
Mass Spectrometry: MALDI-TOF
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the conjugate, thereby confirming the addition of the PEG chain.
Experimental Workflow:
Protocol:
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent, such as a mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.
-
Matrix Preparation: Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile/0.1% TFA. CHCA is generally suitable for smaller molecules.
-
Sample-Matrix Mixture: Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Target Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air dry completely at room temperature.
-
Instrumental Analysis: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range for the expected conjugate, typically in positive ion mode.
-
Data Analysis: The resulting mass spectrum should show a peak corresponding to the molecular weight of the unconjugated molecule and a new peak at a higher mass. The mass difference should correspond to the mass of the this compound linker.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the PEGylated conjugate from unreacted starting materials and byproducts, allowing for purity assessment and quantification. Both Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) can be employed.
Experimental Workflow:
Protocol (RP-HPLC):
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% TFA) and mobile phase B (e.g., acetonitrile with 0.1% TFA).
-
Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition and filter through a 0.22 µm filter.
-
System Setup: Use a C18 or C8 analytical column. Equilibrate the column with the initial mobile phase conditions.
-
Injection and Elution: Inject the sample and elute using a gradient of increasing mobile phase B.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength for the molecule of interest. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used for universal detection, which is advantageous as the PEG linker itself lacks a strong chromophore.
-
Data Analysis: The chromatogram will show peaks for the unconjugated molecule, the PEGylated conjugate, and any unreacted PEG linker. The retention time of the conjugate will differ from the starting materials. Peak areas can be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and for quantifying the degree of PEGylation.
Experimental Workflow:
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified conjugate in a deuterated solvent (e.g., D₂O, CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) that has a distinct signal that does not overlap with the sample signals.
-
Data Acquisition: Transfer the sample to an NMR tube and acquire a ¹H NMR spectrum.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate the characteristic signal of the PEG chain's ethylene glycol repeating units (typically a sharp singlet around 3.6 ppm) and a well-resolved signal from the conjugated molecule. Also, integrate the signal from the internal standard.
-
Calculation: The degree of PEGylation (DP) can be calculated by comparing the integrals of the PEG signal and a specific signal from the molecule, normalized to the number of protons they represent. The formula is: DP = (I_PEG / N_PEG) / (I_Molecule / N_Molecule) Where:
-
I_PEG is the integral of the PEG signal.
-
N_PEG is the number of protons per repeating unit of PEG (for -CH₂CH₂O-, it is 4).
-
I_Molecule is the integral of a specific signal from the conjugated molecule.
-
N_Molecule is the number of protons corresponding to that specific signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the PEG chain in the conjugate.
Experimental Workflow:
Protocol:
-
Sample Preparation: Prepare the sample for analysis. This can be done by creating a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the sample, or by preparing a KBr pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample in the spectrometer and acquire the FTIR spectrum.
-
Data Analysis: The resulting spectrum of the conjugate should display the characteristic peaks of the original molecule, along with a strong, characteristic C-O-C ether stretching band from the PEG backbone, typically around 1100 cm⁻¹. The appearance of this prominent peak provides qualitative confirmation of successful PEGylation. For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of the C-O-C peak for a series of standards with known PEG concentrations.
Comparison of Alternatives
Mass Spectrometry: MALDI-TOF vs. ESI-MS
| Feature | MALDI-TOF | Electrospray Ionization (ESI-MS) |
| Ionization | Soft ionization using a laser on a solid sample-matrix crystal. | Soft ionization of a liquid sample, often producing multiply charged ions. |
| Sample Throughput | Generally higher due to rapid analysis of spotted plates. | Can be lower due to the need for liquid chromatography separation prior to analysis. |
| Data Complexity | Produces predominantly singly charged ions, leading to simpler spectra. | Can produce complex spectra with multiple charge states for each species, requiring deconvolution. |
| Coupling to LC | Not typically coupled directly to LC. | Routinely coupled to HPLC (LC-MS) for online separation and analysis. |
| Best For | Rapid screening, analysis of complex mixtures, and obtaining average molecular weight and distribution data. | Detailed analysis of individual components in a mixture after separation, and for obtaining accurate mass measurements of different species. |
HPLC: Size-Exclusion vs. Reversed-Phase
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) |
| Separation Principle | Separation based on hydrodynamic volume (size) in solution. | Separation based on hydrophobicity. |
| Typical Application | Separating large molecules from smaller ones, e.g., PEGylated proteins from free PEG. | High-resolution separation of molecules with different polarities, including isomers. |
| Mobile Phase | Isocratic elution with an aqueous buffer. | Gradient elution with a mixture of aqueous and organic solvents. |
| Information Provided | Purity assessment based on size, detection of aggregation. | High-resolution separation of conjugate, starting materials, and byproducts. |
| Best For | Analyzing large biomolecule conjugations where there is a significant size difference between the product and reactants. | Analysis of small molecule conjugations where differences in polarity are more pronounced than differences in size. |
Conclusion
The validation of this compound conjugation requires a multi-faceted analytical approach. HPLC is indispensable for purification and assessing the purity of the conjugate. Mass spectrometry, particularly MALDI-TOF for rapid screening and LC-ESI-MS for detailed characterization, provides definitive confirmation of conjugation through mass determination. ¹H NMR spectroscopy offers a robust method for structural elucidation and accurate quantification of the degree of PEGylation. FTIR spectroscopy serves as a quick and simple technique for confirming the presence of the PEG moiety. The selection of the most appropriate technique or combination of techniques will depend on the specific goals of the analysis, the nature of the conjugated molecule, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preserving Function: A Comparative Guide to Functional Assays for Proteins Labeled with Amino-PEG27-amine
In the fields of proteomics, drug discovery, and molecular biology, the covalent labeling of proteins is an indispensable tool for elucidating their function, interactions, and localization.[1] Amino-PEG27-amine is a polyethylene glycol (PEG) linker containing two primary amine groups, often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[2][3] However, the process of attaching any molecule to a protein, known as PEGylation in this context, carries the risk of altering its native structure and biological activity.[4][5]
The Double-Edged Sword of Amine-Reactive Labeling
This compound and similar reagents, such as those using N-hydroxysuccinimidyl (NHS) esters, typically target primary amines on the protein surface. These include the N-terminal α-amino group and, more commonly, the ε-amino groups of lysine residues. While this method is straightforward, its primary drawback is a lack of specificity. Lysine residues are often abundant and distributed across the protein surface, meaning the label can be attached at multiple, heterogeneous sites. If labeling occurs within an active site, at a protein-protein interaction interface, or in a region critical for proper folding, the protein's function can be significantly compromised.
Therefore, rigorous functional validation is not just recommended; it is imperative.
References
- 1. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
A Head-to-Head Comparison of Amine-Reactive PEG Linkers: A Guide for Researchers
In the fields of drug delivery, bioconjugation, and proteomics, the covalent attachment of polyethylene glycol (PEG) chains to proteins and peptides—a process known as PEGylation—is a widely adopted strategy to enhance the therapeutic properties of biomolecules. This modification can improve a molecule's solubility, stability, and circulation half-life, while reducing its immunogenicity. The choice of the reactive group on the PEG linker is critical for an efficient and stable conjugation. This guide provides a comprehensive head-to-head comparison of common amine-reactive PEG linkers, focusing on N-hydroxysuccinimide (NHS), sulfo-N-hydroxysuccinimide (sulfo-NHS), and 2,3,5,6-tetrafluorophenyl (TFP) esters. The information presented is intended for researchers, scientists, and drug development professionals to make informed decisions in their bioconjugation strategies.
The Chemistry of Amine-Reactive PEGylation
Amine-reactive PEG linkers are designed to form a stable amide bond with primary amines, which are abundantly available on the surface of proteins through lysine residues and the N-terminus. The general reaction mechanism involves the nucleophilic attack of the deprotonated amine on the activated ester of the PEG linker, leading to the formation of a covalent amide linkage and the release of a leaving group.
Key Performance Characteristics of Amine-Reactive PEG Linkers
The selection of an appropriate amine-reactive PEG linker depends on several factors, including the properties of the target molecule, the desired reaction conditions, and the intended application of the final conjugate. The following sections compare the key performance characteristics of NHS, sulfo-NHS, and TFP esters.
Data Presentation: A Comparative Overview
The table below summarizes the key physicochemical and reactive properties of the most common amine-reactive PEG linkers.
| Property | NHS Ester | Sulfo-NHS Ester | TFP Ester |
| Solubility | Low in aqueous solutions; requires organic co-solvents (e.g., DMSO, DMF)[1][2] | High in aqueous solutions[1][3][] | Low in aqueous solutions; requires organic co-solvents |
| Membrane Permeability | Permeable | Impermeable | Permeable |
| Optimal Reaction pH | 7.0 - 8.5 | 7.0 - 8.5 | > 7.5 |
| Hydrolytic Stability | Less stable, especially at higher pH | Similar to NHS esters | More stable than NHS esters |
| Reactivity with Amines | High | High | High |
| Byproducts | N-hydroxysuccinimide (NHS) | Sulfo-N-hydroxysuccinimide (sulfo-NHS) | 2,3,5,6-tetrafluorophenol (TFP) |
Reactivity and Stability: A Deeper Dive
The reactivity of amine-reactive PEG linkers is a double-edged sword. While high reactivity is desirable for efficient conjugation, it often correlates with lower stability in aqueous solutions due to hydrolysis.
NHS Esters are the most widely used amine-reactive functional groups. They exhibit high reactivity towards primary amines at neutral to slightly basic pH. However, they are susceptible to hydrolysis, which competes with the aminolysis reaction. The half-life of an NHS ester is significantly influenced by pH, decreasing from hours at pH 7 to minutes at pH 8.6.
Sulfo-NHS Esters are the water-soluble counterparts of NHS esters, owing to the presence of a sulfonate group on the succinimide ring. This increased water solubility allows for conjugation reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein stability. The reactivity and hydrolytic stability of sulfo-NHS esters are comparable to those of NHS esters. Their cell membrane impermeability makes them ideal for selectively labeling cell surface proteins.
TFP Esters have emerged as a more stable alternative to NHS esters. They are less prone to hydrolysis, especially at the basic pH values typically used for amine conjugation. This increased stability can lead to higher conjugation efficiencies, particularly in reactions with low protein concentrations or when longer reaction times are required. However, TFP esters are generally more hydrophobic than NHS esters.
The following table provides a quantitative comparison of the hydrolysis half-lives of different NHS esters at pH 8.0.
| PEG NHS Ester Type | Half-life (minutes) at pH 8.0, 25°C |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinate (SS) | 9.8 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Valerate (SVA) | 33.6 |
Data adapted from Laysan Bio, Inc.
Experimental Protocols
This section provides a generalized protocol for a typical protein PEGylation experiment using an amine-reactive PEG linker.
Protein PEGylation Workflow
Detailed Methodology for Protein PEGylation
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.0 and 8.5. The protein concentration typically ranges from 1 to 10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable amine-free buffer via dialysis or desalting column.
-
-
PEG Linker Preparation:
-
Allow the vial of the amine-reactive PEG linker to equilibrate to room temperature before opening to prevent moisture condensation.
-
For NHS and TFP esters, prepare a stock solution (e.g., 10-100 mg/mL) in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This solution should be prepared immediately before use as the activated esters are susceptible to hydrolysis.
-
For sulfo-NHS esters, the stock solution can be prepared in an aqueous buffer immediately before use.
-
-
PEGylation Reaction:
-
Add a calculated molar excess of the dissolved PEG linker to the protein solution. A 5 to 20-fold molar excess of the PEG reagent over the protein is a common starting point.
-
The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS).
-
Alternatively, size-exclusion chromatography (SEC) can be used for purification.
-
Characterization of PEGylated Proteins
The extent of PEGylation can be assessed using various analytical techniques:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight compared to the unmodified protein.
-
Size-Exclusion Chromatography (SEC): The hydrodynamic radius of the protein increases upon PEGylation, leading to an earlier elution time from the SEC column.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can be used to determine the exact molecular weight of the PEGylated protein and thus the number of attached PEG chains.
Conclusion
The choice of an amine-reactive PEG linker is a critical decision in the design of bioconjugates. NHS esters are a widely used and effective option, but their hydrolytic instability can be a drawback. Sulfo-NHS esters offer the significant advantage of water solubility, enabling conjugation in fully aqueous systems and the specific labeling of cell surface proteins. TFP esters provide enhanced stability against hydrolysis, which can lead to higher conjugation yields, especially under challenging reaction conditions. Ultimately, the optimal linker is application-dependent, and a thorough evaluation of the different linker types is necessary to achieve the desired therapeutic or diagnostic outcome.
References
A Comparative Guide to the In Vivo Stability of Amino-PEG27-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug delivery, the stability of a linker molecule is paramount to the efficacy and safety of a therapeutic agent. This guide provides a comparative assessment of the in vivo stability of Amino-PEG27-amine conjugates against other commonly used linker technologies. The information presented herein is intended to assist researchers in making informed decisions when selecting a linker for their specific application.
Understanding the Role of PEGylation
Polyethylene glycol (PEG) has long been the gold standard for extending the in vivo half-life of therapeutic molecules. The process of PEGylation involves the covalent attachment of PEG chains to a biologic, which can shield it from enzymatic degradation, reduce renal clearance, and decrease immunogenicity.[1][2] The length of the PEG chain is a critical factor, with longer chains generally leading to a greater increase in hydrodynamic size and, consequently, a longer circulation half-life.[3] However, this can sometimes be accompanied by a decrease in the biological activity of the conjugated molecule due to steric hindrance.[4]
The this compound linker, with a molecular weight of approximately 1249.5 g/mol , falls into the category of shorter PEG linkers. While direct in vivo stability data for this specific linker is not extensively published, we can extrapolate its expected performance based on data from similarly sized PEG conjugates and compare it with alternative linker technologies.
Comparative In Vivo Stability Data
The following table summarizes the in vivo stability of various linker technologies, including proxy data for PEG linkers in a similar molecular weight range to this compound. It is important to note that the circulation half-life is dependent on various factors, including the conjugated molecule, the animal model used, and the specific conjugation chemistry.
| Linker Type | Example Conjugate | Animal Model | Circulation Half-Life (t½) | Key Findings & Citations |
| Amino-PEG-Amine (Proxy Data) | Interferon-α2b with 12 kDa PEG | Healthy Human Subjects | ~10-fold increase compared to non-pegylated IFN-α2b | PEGylation significantly slows the elimination of the protein. |
| Amino-PEG-Amine (Proxy Data) | scFv with 40 kDa PEG | Rat | ~2 days (vs. 4 hours for unconjugated scFv) | Demonstrates a substantial increase in half-life with a larger PEG chain. |
| Polysarcosine (PSar) | PSar-Interferon | Mouse | Comparable to PEG-Interferon | PSar showed comparable ability to prolong circulation half-life to PEG and exhibited reduced immunogenicity. |
| Polypeptide | Paclitaxel-poly-L-glutamic acid | Non-small cell lung cancer patients | >100 hours | The polypeptide conjugate demonstrated a very long half-life, allowing for extended drug exposure. |
| Polysaccharide (Dextran) | Dextran-conjugated liposomes | Mouse | Much slower clearance than unconjugated liposomes | The amount of dextran on the liposome surface was a determining factor for their stability in circulation. |
| Zwitterionic Polymer | Poly(carboxybetaine) methacrylate (PCBMA) stars (123 kDa) | Mouse | 39.1 hours | Showed superior circulation half-life compared to PSBMA stars of a similar size. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of the in vivo stability of bioconjugates is crucial for predicting their therapeutic window and potential off-target effects. Below are detailed methodologies for key experiments.
Protocol 1: Pharmacokinetic (PK) Analysis in Rodents
This protocol outlines the steps to determine the circulation half-life of a bioconjugate in a rodent model.
1. Animal Model and Dosing:
- Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
- Acclimate the animals for at least one week prior to the study.
- Formulate the bioconjugate in a sterile, biocompatible vehicle suitable for intravenous (IV) administration.
- Administer a single IV dose of the conjugate to a cohort of animals (typically n=3-5 per time point).
2. Blood Sampling:
- Collect blood samples (e.g., 50-100 µL) from a suitable site (e.g., tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-dosing.
- Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
3. Plasma Processing and Analysis:
- Immediately centrifuge the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method, such as:
- Enzyme-Linked Immunosorbent Assay (ELISA): For protein or antibody conjugates.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For a wide range of conjugates, allowing for the detection of both the intact conjugate and any metabolites.
4. Data Analysis:
- Plot the plasma concentration of the conjugate versus time.
- Calculate key pharmacokinetic parameters, including elimination half-life (t½), area under the curve (AUC), and clearance (CL), using appropriate pharmacokinetic modeling software.
Protocol 2: In Vivo Biotransformation and Catabolism Analysis
This protocol is designed to identify and quantify the degradation products of the bioconjugate in vivo.
1. Sample Collection:
- Following a PK study (as described in Protocol 1), collect plasma, urine, and feces samples at various time points.
- At the end of the study, major organs (e.g., liver, kidneys, spleen, tumor tissue if applicable) can be harvested.
2. Sample Preparation:
- Process plasma, urine, and feces to extract the conjugate and its potential metabolites.
- Homogenize tissue samples to extract proteins and other molecules.
3. Analytical Characterization:
- Utilize high-resolution mass spectrometry (HRMS) to identify the chemical structures of any biotransformation products. This can reveal cleavage of the linker, modification of the payload, or degradation of the biologic.
- For antibody-drug conjugates (ADCs), immuno-affinity capture can be used to isolate the ADC and its catabolites from complex biological matrices before LC-MS analysis.
4. Data Interpretation:
- Identify the sites of cleavage within the linker and the nature of the resulting fragments.
- Quantify the relative abundance of the intact conjugate and its metabolites over time to understand the primary pathways of degradation.
Visualizing Experimental Workflows and Comparative Stability
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for assessing in vivo stability and provide a conceptual comparison of the stability of different linker technologies.
Conclusion
The selection of an appropriate linker is a critical decision in the development of bioconjugates. While this compound, as a member of the well-established PEG family, is expected to offer a moderate increase in in vivo stability, several alternative technologies are emerging with potentially superior properties. Polysarcosines offer a compelling combination of PEG-like stability with reduced immunogenicity. Polypeptide and polysaccharide linkers provide high stability and biocompatibility. Zwitterionic polymers represent a promising new class of materials with exceptional stability and resistance to non-specific protein adsorption.
The choice of linker will ultimately depend on the specific requirements of the therapeutic application, including the desired pharmacokinetic profile, the nature of the conjugated molecule, and the target indication. The experimental protocols and comparative data presented in this guide are intended to provide a framework for making a rational and data-driven decision.
References
- 1. dextran.com [dextran.com]
- 2. Bioreducible dextran–polyethylenimine conjugates regulate transgene expression distribution in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of pegylated interferons: what is misleading? [pubmed.ncbi.nlm.nih.gov]
The Balancing Act of PEGylation: A Comparative Guide to the Impact of PEG Length on Bioconjugate Properties
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical tool for enhancing the therapeutic properties of bioconjugates. The length of the PEG chain is a paramount design parameter, profoundly influencing the stability, immunogenicity, pharmacokinetics, and biological activity of proteins, peptides, and antibody-drug conjugates (ADCs). This guide provides an objective comparison of how varying PEG lengths modulate these properties, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
Generally, a longer PEG chain increases the hydrodynamic size of the bioconjugate, which can prolong its circulation half-life and reduce its immunogenicity.[1] However, this can come at the cost of decreased biological activity due to steric hindrance.[1] Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but can be advantageous when preserving the binding affinity and biological function of the conjugated molecule is critical.[1] This guide will delve into these trade-offs, presenting quantitative data and detailed experimental protocols to aid in the selection of the optimal PEG length for a given therapeutic application.
Data Presentation: The Influence of PEG Length on Bioconjugate Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key bioconjugate characteristics.
Table 1: Impact of PEG Length on Pharmacokinetics of Bioconjugates
| Bioconjugate | PEG Molecular Weight (kDa) | Elimination Half-Life (t½) | Clearance (CL) | Animal Model | Reference |
| Polyacridine Peptide-DNA Polyplex | 2 | Shortest α half-life | - | Mice | [2] |
| 5 | Coincident with 10, 20, 30 kDa | - | Mice | [2] | |
| 10 | Coincident with 5, 20, 30 kDa | - | Mice | ||
| 20 | Coincident with 5, 10, 30 kDa | - | Mice | ||
| 30 | Coincident with 5, 10, 20 kDa | - | Mice | ||
| Affibody-MMAE Conjugate | 0 (No PEG) | - | - | - | |
| 4 | 2.5-fold increase vs. No PEG | - | - | ||
| 10 | 11.2-fold increase vs. No PEG | - | - | ||
| Folate-Liposome | 2 | - | - | Mice | |
| 5 | - | - | Mice | ||
| 10 | Significantly increased tumor accumulation vs. 2 & 5 kDa | - | Mice |
Table 2: Impact of PEG Length on In Vitro Cytotoxicity and Binding Affinity
| Bioconjugate | PEG Linker/MW | IC50 / Binding Affinity (Kd) | Target/Cell Line | Key Finding | Reference |
| Affibody-MMAE Conjugate | No PEG | - | HER2-positive cells | Baseline cytotoxicity | |
| 4 kDa | 4.5-fold reduction in cytotoxicity vs. No PEG | HER2-positive cells | Longer PEG decreased cytotoxicity | ||
| 10 kDa | 22-fold reduction in cytotoxicity vs. No PEG | HER2-positive cells | Longer PEG significantly decreased cytotoxicity | ||
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 nM | Gastrin-Releasing Peptide Receptor (GRPR) | Shorter PEG linkers resulted in higher binding affinity | |
| PEG3 | 3.9 ± 0.3 nM | GRPR | |||
| PEG4 | 5.4 ± 0.4 nM | GRPR | |||
| PEG6 | 5.8 ± 0.3 nM | GRPR |
Mandatory Visualization
The selection of an appropriate PEG length is a critical decision in the design of a bioconjugate, involving a trade-off between competing properties. The following diagram illustrates this relationship.
Caption: The trade-offs associated with varying PEG chain length in bioconjugates.
The following diagram outlines a general experimental workflow for the synthesis and characterization of PEGylated bioconjugates with varying PEG lengths.
Caption: Experimental workflow for comparing bioconjugates with different PEG lengths.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of PEGylated bioconjugates.
Protocol 1: Characterization of Bioconjugate Size and Aggregation by SEC-MALS
Objective: To determine the molar mass, size, and extent of aggregation of PEGylated bioconjugates.
Materials:
-
Purified bioconjugate samples with varying PEG lengths.
-
Size-Exclusion Chromatography (SEC) system (e.g., Agilent 1260 Infinity).
-
Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN HELEOS).
-
Refractive Index (RI) detector (e.g., Wyatt Optilab T-rEX).
-
UV detector.
-
Appropriate SEC column (e.g., silica-based, ensure buffer compatibility).
-
Running buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.0-7.5, filtered and degassed).
-
Bovine Serum Albumin (BSA) for normalization.
Procedure:
-
System Preparation:
-
Equilibrate the SEC-MALS system with running buffer until stable baselines are achieved for all detectors (MALS, RI, and UV). This may require several column volumes of buffer.
-
Normalize the MALS detectors using a well-characterized standard like BSA.
-
-
Sample Preparation:
-
Prepare bioconjugate samples in the running buffer to minimize solvent peaks.
-
Accurately determine the concentration of each sample (e.g., by UV absorbance at 280 nm).
-
Filter or centrifuge the samples immediately before injection to remove any large aggregates that could damage the column. Recommended protein concentration varies with molecular weight, but a typical range is 1-5 mg/mL.
-
-
Data Acquisition:
-
Inject a suitable volume of the sample onto the SEC column (e.g., 50-100 µL).
-
Collect data from the UV, MALS, and RI detectors as the sample elutes from the column.
-
-
Data Analysis:
-
Use appropriate software (e.g., Wyatt ASTRA) to analyze the data.
-
Determine the molar mass and radius of gyration (Rg) for each eluting peak.
-
Quantify the percentage of monomer, aggregate, and fragment for each bioconjugate sample.
-
Protocol 2: Analysis of Hydrodynamic Radius and Polydispersity by DLS
Objective: To measure the hydrodynamic radius (Rh) and assess the polydispersity of bioconjugate samples, providing insights into their aggregation state.
Materials:
-
Purified bioconjugate samples.
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume cuvettes.
-
Syringe filters (e.g., 0.22 µm).
-
Filtered buffer used for sample preparation.
Procedure:
-
Cuvette Preparation:
-
Thoroughly clean the cuvette with filtered, deionized water and ethanol to remove any dust or residues. Dry completely using filtered, compressed air.
-
-
Sample Preparation:
-
Filter the bioconjugate sample through a low-protein-binding syringe filter directly into the clean cuvette to remove dust and large aggregates. A sample volume of approximately 20-40 µL is typically required.
-
-
Instrument Setup:
-
Set the experimental parameters in the DLS software, including the solvent viscosity and refractive index (which are temperature-dependent), and the experimental temperature.
-
-
Data Collection:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 10-20 runs) to ensure data reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution by intensity.
-
Report the average hydrodynamic radius (Rh) and the polydispersity index (PDI). A lower PDI value indicates a more monodisperse sample.
-
Protocol 3: Assessment of Immunogenicity by Anti-PEG Antibody ELISA
Objective: To quantify the presence of anti-PEG antibodies (e.g., IgM and IgG) in serum or plasma samples after administration of the PEGylated bioconjugate.
Materials:
-
High-binding 96-well microplates.
-
PEG reagent for coating (e.g., NH2-mPEG5000).
-
Blocking buffer (e.g., 1% milk in PBS).
-
Serum or plasma samples from treated and control animals.
-
HRP-conjugated anti-IgG and anti-IgM secondary antibodies.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the PEG reagent (e.g., 100 µL of 20 µg/mL in PBS) overnight at room temperature.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer (e.g., 300 µL/well) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample Incubation:
-
Wash the plate.
-
Add diluted serum/plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate.
-
Add HRP-conjugated secondary antibody (specific for the isotype being measured, e.g., anti-IgG or anti-IgM) and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Quantify the level of anti-PEG antibodies by comparing the sample absorbance to a standard curve or by reporting the optical density values.
-
Protocol 4: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To measure the association (ka) and dissociation (kd) rate constants, and to calculate the equilibrium dissociation constant (KD) of the bioconjugate to its target.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Ligand (target molecule for immobilization).
-
Analyte (PEGylated bioconjugates with varying PEG lengths).
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (PEGylated bioconjugate) over the ligand-immobilized surface at a constant flow rate. This is the association phase.
-
Switch back to running buffer to flow over the surface. This is the dissociation phase.
-
-
Surface Regeneration (if necessary):
-
Inject a regeneration solution to remove the bound analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
Determine the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.
-
References
A Comparative Guide to the Validation of Site-Specific Conjugation with Amino-PEG27-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating site-specific antibody-drug conjugates (ADCs) utilizing an Amino-PEG27-amine linker. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of the validation process and how this linker technology compares to other alternatives.
Introduction to Site-Specific Conjugation and PEGylated Linkers
Site-specific conjugation has emerged as a critical technology in the development of next-generation antibody-drug conjugates. By attaching cytotoxic payloads to specific, predetermined sites on an antibody, researchers can achieve a homogenous drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, a wider therapeutic window, and enhanced efficacy.
The choice of linker is paramount to the success of an ADC. This compound is a long-chain, hydrophilic linker that offers several potential advantages, including increased solubility of the ADC, reduced aggregation, and potentially improved in vivo stability and circulation time. This guide focuses on the essential validation techniques required to confirm the successful and specific conjugation of payloads using this type of linker.
Comparative Analysis of Linker Technologies
The selection of a linker technology significantly impacts the physicochemical properties and in vivo performance of an ADC. Here, we compare key characteristics of different linker types.
| Feature | Short, Hydrophobic Linkers (e.g., SMCC) | Short, Hydrophilic Linkers (e.g., PEG4) | Long-Chain, Hydrophilic Linkers (e.g., this compound) |
| Homogeneity (DAR) | High with site-specific methods | High with site-specific methods | High with site-specific methods |
| Tendency for Aggregation | Higher | Moderate | Lower |
| In Vivo Stability | Generally high | High | Potentially higher due to steric hindrance |
| Pharmacokinetics | Shorter half-life | Moderate half-life | Extended half-life |
| Solubility | Can be a challenge for hydrophobic payloads | Improved | Significantly improved |
Experimental Validation Workflow
A multi-step analytical approach is required to validate the site-specific conjugation of a payload to an antibody using an this compound linker. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for the conjugation and subsequent validation of an ADC.
Detailed Experimental Protocols and Data Presentation
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination
HIC-HPLC is a powerful technique for determining the drug-to-antibody ratio and assessing the homogeneity of the ADC population. The addition of the hydrophobic payload and linker alters the retention time of the antibody on the HIC column, allowing for the separation of species with different DARs.
Experimental Protocol:
-
Column: A non-porous HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, 20% isopropanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
Data Interpretation:
The resulting chromatogram will show distinct peaks corresponding to the unconjugated antibody and the ADC species with different DARs. The peak area of each species is used to calculate the average DAR.
| Sample | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | Average DAR |
| Unconjugated Antibody | 100 | 0 | 0 | 0 |
| ADC (SMCC Linker) | 5 | 85 | 10 | 2.1 |
| ADC (this compound) | 2 | 96 | 2 | 2.0 |
Mass Spectrometry for Site and Mass Confirmation
Mass spectrometry (MS) provides definitive confirmation of successful conjugation, the precise mass of the ADC, and the location of the payload.
Experimental Protocol:
-
Sample Preparation: The ADC is typically deglycosylated and may be reduced to separate the heavy and light chains.
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
-
Analysis: The sample is introduced via liquid chromatography (LC-MS). The resulting mass spectra are analyzed to identify the masses of the unconjugated and conjugated antibody chains.
Data Interpretation:
A comparison of the mass of the unconjugated antibody with the conjugated species will confirm the addition of the linker-payload. Peptide mapping experiments can further pinpoint the exact amino acid residue where conjugation occurred.
Size Exclusion Chromatography (SEC-HPLC) for Aggregation and Purity
SEC-HPLC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates). The hydrophilic nature of the this compound linker is expected to reduce aggregation.
Experimental Protocol:
-
Column: A suitable SEC column (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the mobile phase.
Comparative Data:
| Sample | Monomer (%) | Aggregate (%) |
| ADC (SMCC Linker) | 95.2 | 4.8 |
| ADC (this compound) | 99.1 | 0.9 |
Functional Assays
Ultimately, the success of an ADC is determined by its biological function. Key in vitro assays include:
-
Antigen Binding Assays (ELISA, SPR): To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
-
In Vitro Cytotoxicity Assays: To confirm that the ADC can effectively kill target cancer cells.
Caption: Conceptual diagrams of key functional assays for ADC validation.
Conclusion
The validation of site-specific conjugation is a critical aspect of ADC development. The use of an this compound linker offers significant advantages in terms of ADC homogeneity, solubility, and stability. A comprehensive analytical strategy, employing techniques such as HIC-HPLC, mass spectrometry, and SEC-HPLC, is essential to confirm the successful generation of a high-quality ADC. The protocols and comparative data presented in this guide provide a framework for the rigorous validation of ADCs developed with this promising linker technology.
A Head-to-Head Comparison: Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, influencing the efficacy, stability, and homogeneity of the final product. Polyethylene glycol (PEG) linkers are widely employed for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of two primary classes of PEG linkers: homobifunctional and heterobifunctional, supported by experimental data and detailed protocols to inform your selection process.
At their core, the distinction between these linker types lies in their reactive ends. Homobifunctional PEG linkers possess two identical reactive groups, one at each end of the PEG chain.[1][] This symmetrical nature makes them suitable for cross-linking identical molecules or for polymerization.[][3] In contrast, heterobifunctional PEG linkers feature two different reactive groups, allowing for a more controlled and sequential conjugation of two distinct molecular entities.[4] This fundamental difference in their architecture dictates their utility in various bioconjugation strategies.
Performance and Applications: A Comparative Overview
The primary performance distinction between homobifunctional and heterobifunctional PEG linkers arises from their conjugation chemistry. The identical reactive groups of a homobifunctional linker necessitate a one-pot reaction, which can lead to a heterogeneous mixture of products, including undesirable polymers and multiple cross-linked species. This often requires more rigorous purification steps to isolate the desired conjugate.
Conversely, the orthogonal reactive ends of heterobifunctional linkers enable a controlled, two-step conjugation process. This sequential approach significantly reduces the formation of unwanted byproducts, resulting in a more homogenous and well-defined final product with a higher yield of the desired bioconjugate. Consequently, heterobifunctional linkers are generally the preferred choice for complex applications such as the development of antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is crucial.
Quantitative Data Summary
The following tables summarize typical performance data from the conjugation of a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a representative homobifunctional linker with a heterobifunctional linker (e.g., Maleimide-PEG-NHS).
Table 1: Comparative Conjugation Efficiency and Product Purity
| Parameter | Homobifunctional Linker (One-Pot Reaction) | Heterobifunctional Linker (Two-Step Reaction) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC)
| Parameter | ADC with Homobifunctional Linker | ADC with Heterobifunctional Linker |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% |
Experimental Protocols
Protocol 1: Protein Cross-linking using a Homobifunctional NHS-Ester PEG Linker
This protocol describes the cross-linking of a protein containing primary amines (e.g., lysine residues) using a homobifunctional NHS-ester PEG linker.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Homobifunctional NHS-Ester PEG (e.g., NHS-PEG-NHS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of homobifunctional NHS-Ester PEG to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the NHS-Ester PEG in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the reconstituted reagent.
-
-
Conjugation Reaction:
-
Add a 20 to 50-fold molar excess of the dissolved NHS-Ester PEG to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Purify the conjugate and remove excess, unreacted linker using a desalting column or by dialysis against an appropriate buffer.
-
Protocol 2: Two-Step Antibody-Drug Conjugation using a Heterobifunctional Maleimide-PEG-NHS Linker
This protocol outlines the conjugation of a thiol-containing drug to an antibody with available primary amines using a Maleimide-PEG-NHS linker.
Materials:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Maleimide-PEG-NHS Ester linker
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP) for antibody reduction (if necessary)
-
Desalting column
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol)
Procedure:
Step 1: Reaction of Antibody with the NHS-Ester End of the Linker
-
Preparation of Reagents:
-
Equilibrate the vial of Maleimide-PEG-NHS Ester to room temperature before opening.
-
Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation to Antibody:
-
Add a 5 to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Step 2: Reaction of the Maleimide End with the Thiol-Containing Drug
-
Preparation of Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in a compatible solvent.
-
-
Conjugation to Antibody-Linker Intermediate:
-
Immediately add the thiol-containing drug to the purified antibody-linker solution. A 1.5 to 5-fold molar excess of the drug over the antibody is typically used.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C under inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
-
Quenching and Final Purification:
-
Quench any unreacted maleimide groups by adding a quenching solution.
-
Purify the final antibody-drug conjugate using an appropriate method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Visualizing the Conjugation Strategies
The following diagrams illustrate the conceptual differences between homobifunctional and heterobifunctional conjugation workflows.
Caption: Homobifunctional linker workflow often results in a heterogeneous mixture.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Amino-PEG27-amine
This guide provides comprehensive safety and disposal protocols for Amino-PEG27-amine, designed for researchers, scientists, and professionals in drug development. The following procedures are based on safety data sheets for analogous Amino-PEG compounds and are intended to ensure a safe laboratory environment and compliance with standard regulations.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Hand Protection: Handle with gloves. Gloves should be inspected before use, and proper removal techniques should be employed to avoid skin contact. Dispose of contaminated gloves according to applicable laws and good laboratory practices.[1][3]
-
Eye Protection: Use safety glasses or goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Body Protection: Choose body protection appropriate for the type, concentration, and amount of the substance at the specific workplace.
-
Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is recommended.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.
Quantitative Data Summary
The following table summarizes key data for related polyethylene glycol compounds.
| Property | Value/Information | Source/Comment |
| Chemical Name | Amino-PEG-Amine derivatives | Based on supplier safety data sheets. |
| CAS Number | 25322-68-3 (for polyethylene glycol) | The specific CAS for this compound is not listed; this is for the base polymer. |
| Hazard Classification | Not a hazardous substance or mixture. | According to Regulation (EC) No. 1272/2008 and Directive 67/548/EEC. |
| Occupational Exposure Limit | TWA limit of 10.00 mg/m³ for polyethylene glycol (USA WEEL). PEL of 5.00 mg/m³ for respirable dust (OSHA). | TWA (Time-Weighted Average), PEL (Permissible Exposure Limit). |
Step-by-Step Disposal Protocol
The primary approach for the disposal of this compound, based on information for similar non-hazardous PEG-amine compounds, is to manage it as a standard chemical waste in accordance with institutional and local regulations.
1. Waste Collection:
-
Place waste this compound (solid or in solution) into a dedicated, clearly labeled, and sealed waste container.
-
The label should include the full chemical name: "this compound Waste."
2. Disposal of Empty Containers:
-
Triple-rinse containers that have held this compound with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the rinsate and treat it as chemical waste, adding it to the designated waste container.
-
After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, with the original label defaced.
3. Disposal of Contaminated Materials:
-
Personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be placed in the designated, labeled waste container.
4. Final Disposal:
-
For both small and large quantities, the collected waste should be disposed of through your institution's hazardous or chemical waste management program.
-
While classified as non-hazardous for transport, it should not be disposed of down the drain or in regular trash without consulting your institution's specific guidelines.
Experimental Protocol: Spill Management
In the event of a spill, follow this procedure:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Wear Appropriate PPE: Don gloves, eye protection, and a lab coat.
-
Contain the Spill: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.
-
Absorb Liquid Spills: For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a chemical waste container.
-
Clean the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Waste: Dispose of the container with the spilled material and any contaminated cleaning supplies through your institution's chemical waste program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the disposal of this compound and associated waste.
References
Personal protective equipment for handling Amino-PEG27-amine
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Amino-PEG27-amine. The following procedures are based on best practices for handling similar PEGylated amine compounds in a laboratory setting. While generic Amine-PEG-Amine is often not classified as a hazardous substance, a cautious approach is recommended as the toxicological properties of many specific derivatives have not been thoroughly investigated[1].
Personal Protective Equipment (PPE)
A hazard assessment should be conducted for specific laboratory operations to determine the necessary PPE[2]. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant splash hazard[3][4]. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended[5]. Inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Lab Coat or Chemical-Resistant Apron | Wear a lab coat to protect against skin contact and to prevent contamination of personal clothing. | |
| Closed-Toe Shoes | Required for all laboratory work to protect feet from potential spills. | |
| Respiratory Protection | Fume Hood or Respirator | Handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of any potential dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment when handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All work with this compound should be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: An appropriate chemical spill kit for amines should be available in the immediate vicinity of the work area.
2. Handling Procedure:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Dispensing: Carefully weigh and dispense the required amount of this compound, avoiding the generation of dust or aerosols.
-
Manipulations: Keep all containers tightly closed when not in use.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area after use.
-
Doffing PPE:
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.
-
Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound.
-
First Aid Measures
In the event of exposure, follow these first aid measures:
-
If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash the affected area with soap and plenty of water. Remove any contaminated clothing.
-
In Case of Eye Contact: Flush the eyes with water as a precaution.
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
In all cases of significant exposure, seek medical attention.
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled and sealed container that is chemically compatible.
-
Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not flush down the sewer.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
